molecular formula C40H34P2 B063487 (R)-Phanephos CAS No. 192463-40-4

(R)-Phanephos

カタログ番号: B063487
CAS番号: 192463-40-4
分子量: 576.6 g/mol
InChIキー: GYZZZILPVUYAFJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-Phanephos is a highly valuable, chiral bisphosphine ligand renowned for its exceptional performance in transition-metal catalyzed asymmetric synthesis. Its primary research application lies in facilitating highly enantioselective hydrogenation reactions, particularly for dehydroamino acid derivatives, enamides, and unsaturated carboxylic acids, enabling the production of chiral amino acids and other bioactive molecules with high enantiomeric excess. The ligand's mechanism of action involves coordinating to a metal center (such as Rhodium or Ruthenium) with its two phosphorus donor atoms, creating a well-defined, rigid chiral pocket around the metal. This chiral environment rigorously controls the approach of the prochiral substrate during the catalytic cycle, dictating the stereochemical outcome of the hydride transfer and resulting in the preferential formation of one enantiomer. Beyond hydrogenation, this compound is also employed in other asymmetric transformations, including hydroformylation and cross-coupling reactions, making it a versatile tool for constructing complex chiral scaffolds in medicinal chemistry, total synthesis of natural products, and the development of novel agrochemicals. Its robust performance and predictable stereocontrol make it an indispensable reagent for researchers exploring new methodologies in asymmetric catalysis and synthesizing enantiopure compounds for biological evaluation.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(11-diphenylphosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H34P2/c1-5-13-35(14-6-1)41(36-15-7-2-8-16-36)39-29-31-21-25-33(39)27-23-32-22-26-34(28-24-31)40(30-32)42(37-17-9-3-10-18-37)38-19-11-4-12-20-38/h1-22,25-26,29-30H,23-24,27-28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZZZILPVUYAFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(CCC3=C(C=C1C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C=C2)P(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H34P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301045593
Record name (R)-Phanephos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301045593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364732-88-7
Record name (R)-Phanephos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364732-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-Phanephos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301045593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-4,12-Bis(diphenylphosphino)-[2,2]-paracyclophane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(R)-Phanephos: A Comprehensive Technical Guide to its Structure and Stereochemistry for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]paracyclophane , commonly known as (R)-Phanephos , is a chiral diphosphine ligand renowned for its efficacy in asymmetric catalysis. Its unique structural architecture, characterized by planar chirality derived from the [2.2]paracyclophane scaffold, imparts exceptional stereocontrol in a variety of chemical transformations, making it a valuable tool in the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries. This guide provides an in-depth analysis of the structure, stereochemistry, synthesis, and catalytic applications of this compound.

Core Structural and Physicochemical Properties

This compound is a white crystalline solid with the molecular formula C₄₀H₃₄P₂ and a molecular weight of 576.6 g/mol .[1] Its fundamental structure is built upon a rigid [2.2]paracyclophane core, which consists of two benzene rings held in a face-to-face arrangement by two ethylene bridges. This constrained conformation is the origin of the molecule's planar chirality. The diphenylphosphino groups are attached at the 4 and 12 positions of the paracyclophane skeleton.

PropertyValueReference
IUPAC Name (11-diphenylphosphanyl-5-tricyclo[8.2.2.2⁴,⁷]hexadeca-1(12),4,6,10,13,15-hexaenyl)-diphenylphosphane[1]
CAS Number 192463-40-4[2]
Molecular Formula C₄₀H₃₄P₂[1]
Molecular Weight 576.6 g/mol [1]
Melting Point 222-226 °C[3]
Optical Rotation [α]/D -34±4° (c = 1 in chloroform)[3]

Stereochemistry: The Essence of this compound

The defining feature of this compound is its planar chirality . Unlike central or axial chirality, planar chirality arises from the arrangement of atoms in a plane. In the [2.2]paracyclophane framework, the benzene rings are not perfectly parallel but are slightly distorted. Substitution at the 4 and 12 positions with the bulky diphenylphosphino groups restricts the rotation of the phenyl rings and locks the molecule into a specific, non-superimposable mirror-image form. The (R) designation refers to the specific configuration of this planar chirality, which is crucial for its function in asymmetric catalysis. The C₂-symmetry of the molecule, where rotation by 180° around a central axis results in an identical molecule, is another important stereochemical aspect that influences its catalytic behavior.

Crystallographic Analysis

Detailed structural information for this compound has been obtained through single-crystal X-ray diffraction. The crystallographic data, available from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 656336, provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the distorted boat-like conformation of the [2.2]paracyclophane core and the relative orientation of the diphenylphosphino groups.[4]

Access to and detailed analysis of the CIF file from the CCDC is recommended for researchers requiring precise geometric parameters.

Spectroscopic Characterization

The structure of this compound is further elucidated by various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum exhibits complex multiplets in the aromatic region corresponding to the protons of the paracyclophane and the phenyl groups on the phosphorus atoms. The aliphatic protons of the ethylene bridges also show characteristic signals.

    • ¹³C NMR : The carbon NMR spectrum provides distinct signals for the aromatic and aliphatic carbons, with the phosphorus-coupled carbons showing characteristic splitting.

    • ³¹P NMR : The phosphorus-31 NMR spectrum is a key diagnostic tool, typically showing a single sharp resonance, confirming the C₂-symmetry of the molecule.

  • Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands for the aromatic C-H stretching and bending vibrations, as well as vibrations associated with the P-C bonds.

  • Mass Spectrometry (MS) : Mass spectral analysis confirms the molecular weight of the compound.

Detailed, specific peak assignments and coupling constants would require access to original research articles reporting the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the commercially available [2.2]paracyclophane. The key steps involve the introduction of functional groups that can be converted to the desired diphenylphosphino moieties, followed by a resolution step to isolate the desired (R)-enantiomer.

A general synthetic pathway is as follows:

Synthesis_of_R_Phanephos start [2.2]Paracyclophane step1 Dibromination start->step1 intermediate1 pseudo-para Dibromide step1->intermediate1 step2 Thermal Isomerization intermediate1->step2 intermediate2 pseudo-ortho Dibromide (racemic) step2->intermediate2 step3 Lithium-Halogen Exchange (nBuLi) intermediate2->step3 intermediate3 Dilithium Intermediate step3->intermediate3 step4 Reaction with ClPPh₂ intermediate3->step4 intermediate4 Racemic Phanephos step4->intermediate4 step5 Chiral Resolution intermediate4->step5 end This compound step5->end Catalytic_Cycle_Rh catalyst [Rh(this compound)(solvent)₂]⁺ substrate_complex [Rh(this compound)(enamide)]⁺ catalyst->substrate_complex Substrate Coordination h2_activation Oxidative Addition of H₂ substrate_complex->h2_activation dihydride_complex [Rh(H)₂(this compound)(enamide)]⁺ h2_activation->dihydride_complex migratory_insertion Migratory Insertion dihydride_complex->migratory_insertion hydridoalkyl_complex [Rh(H)(this compound)(alkyl)]⁺ migratory_insertion->hydridoalkyl_complex reductive_elimination Reductive Elimination hydridoalkyl_complex->reductive_elimination product_release Chiral Amine Product reductive_elimination->product_release catalyst_regen Catalyst Regeneration product_release->catalyst_regen catalyst_regen->catalyst Solvent Coordination

References

In-Depth Technical Guide to the Synthesis of (R)-Phanephos Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway to (R)-Phanephos, a chiral diphosphine ligand renowned for its efficacy in asymmetric catalysis. The synthesis commences with the commercially available [2.2]paracyclophane and proceeds through a multi-step sequence involving bromination, isomerization, phosphination, resolution of the resulting phosphine dioxide, and final reduction to yield the enantiomerically pure ligand. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are presented to facilitate its practical application in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is a well-established process that leverages the unique planar chirality of the [2.2]paracyclophane scaffold. The overall transformation can be summarized in the following key stages:

  • Dibromination of [2.2]Paracyclophane: The initial step involves the selective bromination of the [2.2]paracyclophane core to introduce two bromine atoms, primarily yielding the pseudo-para dibromide.

  • Thermal Isomerization: The pseudo-para dibromide is then subjected to thermal isomerization to afford the desired pseudo-ortho atropisomer, 4,12-dibromo-[2.2]paracyclophane.

  • Synthesis of Racemic Phanephos: The dibrominated paracyclophane undergoes a lithium-halogen exchange reaction followed by quenching with chlorodiphenylphosphine to produce a racemic mixture of Phanephos.

  • Oxidation to Racemic Phanephos Dioxide: The racemic phosphine is oxidized to the corresponding phosphine dioxide, which is a more stable crystalline solid, facilitating its subsequent resolution.

  • Chiral Resolution of Phanephos Dioxide: The crucial step of separating the enantiomers is achieved through classical resolution using a chiral resolving agent, typically (+)-O,O'-dibenzoyl-D-tartaric acid. This process selectively crystallizes one diastereomeric salt, allowing for the isolation of the desired (R)-enantiomer of the phosphine dioxide.

  • Reduction to this compound: The enantiomerically pure this compound dioxide is then reduced back to the trivalent phosphine ligand, this compound, using a stereospecific reducing agent such as trichlorosilane.

Quantitative Data Summary

The following tables provide a summary of the reported yields and other quantitative data for each key step in the synthesis of this compound.

StepProductReagents and ConditionsYield (%)Reference
1. Dibrominationpseudo-para-Dibromo-[2.2]paracyclophaneBr2, Fe catalyst, in CCl4~70-80[1][2]
2. Thermal Isomerizationpseudo-ortho-4,12-Dibromo-[2.2]paracyclophaneHeat in an appropriate high-boiling solvent (e.g., triglyme)~20-30[2]
3. Synthesis of Racemic Phanephos(±)-4,12-Bis(diphenylphosphino)-[2.2]paracyclophanen-BuLi, then PPh2Cl, in THF~60-70[2]
4. Oxidation(±)-4,12-Bis(diphenylphosphinyl)-[2.2]paracyclophaneH2O2, in acetone>95
5. Chiral Resolution(R)-4,12-Bis(diphenylphosphinyl)-[2.2]paracyclophane(+)-O,O'-Dibenzoyl-D-tartaric acid, fractional crystallization~30-40 (of the desired enantiomer)
6. Reduction(R)-4,12-Bis(diphenylphosphino)-[2.2]paracyclophaneHSiCl3, in xylene>90
Product CharacterizationData
This compound
Melting Point222-225 °C
Optical Rotation ([α]D)-34 ± 4° (c = 1 in chloroform)
Enantiomeric Excess (ee)>99%

Experimental Protocols

Step 1: Synthesis of pseudo-ortho-4,12-Dibromo-[2.2]paracyclophane

a) Dibromination of [2.2]paracyclophane:

  • In a flask protected from light, a suspension of [2.2]paracyclophane (1.0 eq) and iron powder (catalytic amount) in carbon tetrachloride is prepared.

  • A solution of bromine (2.0 eq) in carbon tetrachloride is added dropwise to the suspension at room temperature.

  • The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the addition of an aqueous solution of sodium thiosulfate.

  • The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pseudo-para-dibromo-[2.2]paracyclophane as the major product.

b) Thermal Isomerization:

  • The pseudo-para-dibromo-[2.2]paracyclophane is dissolved in a high-boiling point solvent such as triglyme.

  • The solution is heated to reflux for several hours to induce thermal isomerization.

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to isolate the pseudo-ortho-4,12-dibromo-[2.2]paracyclophane.

Step 2: Synthesis of Racemic 4,12-Bis(diphenylphosphino)-[2.2]paracyclophane (Racemic Phanephos)
  • To a solution of pseudo-ortho-4,12-dibromo-[2.2]paracyclophane (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) and cooled to -78 °C, n-butyllithium (2.2 eq) is added dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • A solution of chlorodiphenylphosphine (2.2 eq) in anhydrous THF is then added dropwise at -78 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield racemic Phanephos.

Step 3: Synthesis of Racemic 4,12-Bis(diphenylphosphinyl)-[2.2]paracyclophane (Racemic Phanephos Dioxide)
  • To a solution of racemic Phanephos (1.0 eq) in acetone, a 30% aqueous solution of hydrogen peroxide (excess) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for several hours until the oxidation is complete (monitored by 31P NMR).

  • The solvent is removed under reduced pressure, and the residue is taken up in dichloromethane.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the racemic Phanephos dioxide as a white solid, which can be used in the next step without further purification.

Step 4: Chiral Resolution of Racemic Phanephos Dioxide
  • A solution of racemic Phanephos dioxide (1.0 eq) in a suitable hot solvent (e.g., a mixture of dichloromethane and ethyl acetate) is prepared.

  • A solution of (+)-O,O'-dibenzoyl-D-tartaric acid (0.5 eq) in the same hot solvent is added.

  • The mixture is allowed to cool slowly to room temperature, and then kept at a lower temperature (e.g., 4 °C) to facilitate crystallization of the diastereomeric salt.

  • The crystals of the this compound dioxide-(+)-DBTA salt are collected by filtration.

  • The diastereomeric salt is then treated with an aqueous base (e.g., NaOH solution) to liberate the free this compound dioxide.

  • The enantiomerically enriched phosphine dioxide is extracted with dichloromethane, and the organic layer is washed with water, dried, and concentrated.

  • The enantiomeric excess of the product can be determined by chiral HPLC analysis. Further recrystallizations may be necessary to achieve high enantiopurity (>99% ee).

Step 5: Reduction of (R)-4,12-Bis(diphenylphosphinyl)-[2.2]paracyclophane to this compound
  • To a solution of enantiomerically pure this compound dioxide (1.0 eq) in anhydrous xylene under an inert atmosphere, trichlorosilane (excess) is added.

  • The reaction mixture is heated to reflux for several hours. The progress of the reduction is monitored by 31P NMR spectroscopy.

  • After completion, the reaction mixture is cooled to room temperature and carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting solid is purified by recrystallization to afford this compound as a white crystalline solid.

Synthetic Workflow Diagram

Synthesis_of_R_Phanephos A [2.2]Paracyclophane B pseudo-para- Dibromo-[2.2]paracyclophane A->B 1. Dibromination (Br2, Fe) C pseudo-ortho- 4,12-Dibromo-[2.2]paracyclophane B->C 2. Thermal Isomerization D Racemic Phanephos (±)-4,12-Bis(diphenylphosphino)- [2.2]paracyclophane C->D 3. n-BuLi, PPh2Cl E Racemic Phanephos Dioxide (±)-4,12-Bis(diphenylphosphinyl)- [2.2]paracyclophane D->E 4. Oxidation (H2O2) F This compound Dioxide-(+)-DBTA Salt (Diastereomeric Crystallization) E->F 5. Resolution ((+)-DBTA) G This compound Dioxide (Enantiomerically Enriched) F->G Base Treatment H This compound (Final Product) G->H 6. Reduction (HSiCl3)

References

An In-depth Technical Guide to the Mechanism of Action of (R)-Phanephos Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Phanephos, a chiral diphosphine ligand, has emerged as a powerful tool in asymmetric catalysis, particularly in transition metal-catalyzed hydrogenation reactions. Its unique rigid, chiral [2.2]paracyclophane backbone imparts significant steric influence, enabling high levels of enantioselectivity in the synthesis of chiral molecules. This technical guide provides a comprehensive overview of the mechanism of action of this compound catalysts, supported by quantitative data, detailed experimental protocols, and visualizations of the key catalytic pathways.

Core Concepts in this compound Catalysis

This compound, or (R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]paracyclophane, is a C₂-symmetric ligand that coordinates with transition metals like rhodium and ruthenium to form highly effective asymmetric hydrogenation catalysts. The catalytic efficacy of these complexes stems from the chiral environment created by the ligand around the metal center, which directs the approach of the prochiral substrate and the subsequent delivery of hydrogen, leading to the preferential formation of one enantiomer of the product.

The mechanism of asymmetric hydrogenation catalyzed by transition metal complexes with diphosphine ligands is generally understood to proceed through one of two primary pathways: the "unsaturated" pathway and the "dihydride" pathway. The operative mechanism can depend on the specific substrate, metal, and reaction conditions.

A key principle in understanding the high enantioselectivity of many chiral catalysts, likely including those based on this compound, is the "anti-lock-and-key" or Curtin-Hammett principle. This concept posits that the stereoselectivity is not determined by the relative stability of the initial catalyst-substrate diastereomeric complexes, but rather by the relative rates of the subsequent, often irreversible, steps in the catalytic cycle. In many cases, the minor, less stable diastereomeric intermediate is the more reactive one, leading to the major product enantiomer.

While detailed mechanistic studies specifically on this compound-catalyzed hydrogenations are not as extensively documented as for some other privileged ligands, a computational study on a Rh/(R)-Phanephos-catalyzed [2+2+2] cyclization provides valuable insights into the stereochemical directing ability of the ligand. This study underscores the importance of the ligand's steric and electronic properties in controlling the facial selectivity of the substrate's approach to the metal center.

Quantitative Performance Data

The performance of this compound catalysts is typically evaluated by the enantiomeric excess (ee%), turnover number (TON), and turnover frequency (TOF) achieved in specific reactions. Below are tables summarizing the available quantitative data for ruthenium- and rhodium-catalyzed asymmetric hydrogenations.

Table 1: (S)-Phanephos-Ruthenium(II) Catalyzed Asymmetric Hydrogenation of β-Ketoesters [1]

Substrate (β-Ketoester)Catalyst SystemS/C RatioPressure (psi H₂)Temp (°C)SolventConversion (%)ee (%)
Methyl acetoacetate(S)-[Phanephos-Ru(TFA)₂] / Bu₄NI100050-5MeOH/H₂O (10:1)10096
Ethyl acetoacetate(S)-[Phanephos-Ru(TFA)₂] / Bu₄NI100050-5MeOH/H₂O (10:1)10095
Ethyl benzoylacetate(S)-[Phanephos-Ru(TFA)₂] / Bu₄NI100050-5MeOH/H₂O (10:1)100>95

TFA = Trifluoroacetate

Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides with an Analogous Chiral Bisphosphine Ligand ((R,R)-BICP) [2]

Substrate (Enamide)ArRCatalyst SystemS/C RatioPressure (psi H₂)Solventee (%)
1a C₆H₅H[Rh(COD)₂]OTf / (R,R)-BICP10040Toluene86.3
1e 4-Ph-C₆H₄H[Rh(COD)₂]OTf / (R,R)-BICP10040Toluene93.0
1h C₆H₅CH₃[Rh(COD)₂]OTf / (R,R)-BICP10040Toluene95.0
1k 4-MeO-C₆H₄CH₃[Rh(COD)₂]OTf / (R,R)-BICP10040Toluene95.2

COD = 1,5-Cyclooctadiene, OTf = Trifluoromethanesulfonate

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and use of this compound catalysts in asymmetric hydrogenation.

Protocol 1: In Situ Preparation of the this compound-Rhodium Catalyst for Enamide Hydrogenation (General Procedure)

This protocol is adapted from general procedures for similar chiral phosphine-rhodium catalysts.[3][4]

  • Materials:

    • [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

    • This compound

    • Anhydrous, deoxygenated solvent (e.g., Methanol, Toluene)

    • Schlenk flask or glovebox

    • Magnetic stirrer and stir bar

    • Syringes and needles

  • Procedure:

    • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the rhodium precursor (1.0 eq).

    • Add the this compound ligand (1.05-1.1 eq) to the flask.

    • Add the desired volume of anhydrous, deoxygenated solvent via syringe.

    • Stir the mixture at room temperature for 30-60 minutes. The formation of the active catalyst is often indicated by a color change.

    • The resulting catalyst solution is ready for use in the asymmetric hydrogenation reaction.

Protocol 2: Asymmetric Hydrogenation of a β-Ketoester using a Pre-formed (S)-Phanephos-Ruthenium(II) Complex [1]

  • Materials:

    • (S)-[2.2]PHANEPHOS-Ru(II)bis(trifluoroacetate)

    • Substrate (e.g., Methyl acetoacetate)

    • Tetrabutylammonium iodide (Bu₄NI)

    • Methanol (MeOH) and Water (H₂O) (10:1 mixture), degassed

    • Hydrogen gas (high purity)

    • Schlenk tube and Fisher-Porter bottle (or similar pressure vessel)

  • Procedure:

    • In a Schlenk tube, charge the substrate, Bu₄NI, and the degassed MeOH/H₂O (10:1) solvent.

    • Degas the resulting solution by three successive freeze-evacuate-thaw cycles.

    • In an argon-filled glovebox, transfer the substrate solution to a Fisher-Porter bottle containing the required amount of (S)-[2.2]PHANEPHOS-Ru(II)bis(trifluoroacetate) (e.g., for a substrate-to-catalyst ratio of 1000).

    • Seal the bottle, remove it from the glovebox, and cool it to -5°C.

    • Purge the vessel with hydrogen gas three times.

    • Pressurize the vessel to 50 psi with H₂ and stir the mixture vigorously for 18 hours.

    • Upon completion, carefully vent the hydrogen gas.

    • Determine the conversion by ¹H NMR and the enantioselectivity by chiral GC analysis.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows in this compound catalysis.

Catalytic_Cycle_Unsaturated Catalyst [M(Phanephos)(Solvent)₂]⁺ Catalyst_Substrate [M(Phanephos)(Substrate)]⁺ Catalyst->Catalyst_Substrate + Substrate - Solvent Substrate Substrate Dihydride_Substrate [M(H)₂(Phanephos)(Substrate)]⁺ Catalyst_Substrate->Dihydride_Substrate + H₂ H2_Oxidative_Addition H₂ Oxidative Addition Hydrido_Alkyl [M(H)(Alkyl)(Phanephos)]⁺ Dihydride_Substrate->Hydrido_Alkyl Insertion Migratory_Insertion Migratory Insertion Hydrido_Alkyl->Catalyst + Solvent - Product Reductive_Elimination Reductive Elimination Product Product

Caption: The unsaturated pathway for asymmetric hydrogenation.

Catalytic_Cycle_Dihydride Catalyst [M(Phanephos)(Solvent)₂]⁺ Dihydride_Complex [M(H)₂(Phanephos)(Solvent)₂]⁺ Catalyst->Dihydride_Complex + H₂ H2_Oxidative_Addition H₂ Oxidative Addition Dihydride_Substrate [M(H)₂(Phanephos)(Substrate)]⁺ Dihydride_Complex->Dihydride_Substrate + Substrate - Solvent Substrate Substrate Hydrido_Alkyl [M(H)(Alkyl)(Phanephos)]⁺ Dihydride_Substrate->Hydrido_Alkyl Insertion Migratory_Insertion Migratory Insertion Hydrido_Alkyl->Catalyst + Solvent - Product Reductive_Elimination Reductive Elimination Product Product

Caption: The dihydride pathway for asymmetric hydrogenation.

Experimental_Workflow Start Start Prepare_Catalyst Prepare Catalyst Solution (e.g., [Rh(COD)₂]BF₄ + this compound in Solvent) Start->Prepare_Catalyst Prepare_Substrate Prepare Substrate Solution (in degassed solvent) Start->Prepare_Substrate Combine Combine Catalyst and Substrate in Pressure Vessel Prepare_Catalyst->Combine Prepare_Substrate->Combine Hydrogenate Pressurize with H₂ and Stir Combine->Hydrogenate Monitor Monitor Reaction (TLC, GC, NMR) Hydrogenate->Monitor Workup Work-up (Vent H₂, Remove Solvent) Monitor->Workup Reaction Complete Purify Purify Product (e.g., Column Chromatography) Workup->Purify Analyze Analyze Product (Chiral HPLC/GC for ee%) Purify->Analyze End End Analyze->End

Caption: General experimental workflow for asymmetric hydrogenation.

References

physical and chemical properties of (R)-Phanephos

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]paracyclophane , commonly known as (R)-Phanephos , is a chiral diphosphine ligand renowned for its efficacy in asymmetric catalysis. Its rigid [2.2]paracyclophane backbone imparts a unique planar chirality and steric environment, making it a highly effective ligand for a variety of metal-catalyzed enantioselective transformations, most notably asymmetric hydrogenation reactions. This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and visualizations of key reaction mechanisms and workflows.

Core Physical and Chemical Properties

This compound is a white, crystalline solid that is generally stable under standard laboratory conditions, though it is sensitive to air and moisture.[1] It is soluble in organic solvents such as dichloromethane and diethyl ether.[1] The unique structural feature of this compound is its C₂-symmetric planar chirality, derived from the substituted [2.2]paracyclophane scaffold.[1] This rigid structure plays a crucial role in the high levels of enantioselectivity observed in reactions where it is employed as a ligand.[2]

Summary of Physical Properties
PropertyValueReference(s)
Molecular Formula C₄₀H₃₄P₂[3]
Molecular Weight 576.6 g/mol [3]
Appearance White crystalline solid[2]
Melting Point 222-226 °C[4]
Specific Rotation ([α]D) -34 ± 4° (c = 1 in chloroform)[4]
Solubility Soluble in dichloromethane and diethyl ether[1]

Spectroscopic Data

TechniqueExpected Observations
³¹P NMR A single resonance in the range of -10 to -20 ppm is characteristic for diarylphosphines of this type.
¹H NMR A complex multiplet pattern is expected in the aromatic region (δ 7.0-8.0 ppm) corresponding to the phenyl groups and the paracyclophane aromatic protons. The aliphatic ethylene bridges of the paracyclophane scaffold would appear as multiplets in the upfield region (δ 2.5-4.0 ppm).
¹³C NMR Multiple signals in the aromatic region (δ 120-150 ppm) corresponding to the inequivalent carbons of the phenyl and paracyclophane rings. Signals for the aliphatic carbons of the ethylene bridges would be found further upfield.
FT-IR Characteristic P-C stretching vibrations, C-H stretching and bending vibrations for aromatic and aliphatic moieties, and aromatic C=C stretching bands.
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z = 576.2, corresponding to the exact mass of C₄₀H₃₄P₂.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically begins with the commercially available [2.2]paracyclophane. The general synthetic route involves the following key steps:

  • Dibromination: [2.2]Paracyclophane is first dibrominated to yield a pseudo-para dibromide.[5]

  • Thermal Isomerization: The pseudo-para dibromide undergoes thermal isomerization to produce the pseudo-ortho atropisomer.[5]

  • Lithiation and Phosphinylation: The pseudo-ortho dibromide is then subjected to a lithium-halogen exchange using an organolithium reagent like n-butyllithium. The resulting dilithiated intermediate is then quenched with chlorodiphenylphosphine (PPh₂Cl) to afford racemic Phanephos.[5]

  • Resolution: The racemic mixture is resolved to isolate the desired (R)-enantiomer. This can be achieved through various methods, including chiral chromatography or crystallization with a chiral resolving agent.

Asymmetric Hydrogenation of β-Ketoesters using a Ru/(R)-Phanephos Catalyst

This protocol is adapted from a general procedure for the asymmetric hydrogenation of β-ketoesters.

Materials:

  • β-ketoester substrate

  • This compound

  • Ruthenium precursor (e.g., [Ru(COD)(2-methylallyl)₂])

  • Solvent (e.g., methanol)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

Procedure:

  • Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with the ruthenium precursor and this compound (typically in a 1:1.1 molar ratio) in degassed methanol. The mixture is stirred at room temperature until a homogeneous solution is formed.

  • Reaction Setup: The β-ketoester substrate is dissolved in degassed methanol in a separate flask.

  • Hydrogenation: The substrate solution is transferred to a high-pressure autoclave. The prepared catalyst solution is then added. The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 psi).

  • Reaction: The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25 °C) for a specified time (e.g., 12-24 hours).

  • Work-up and Analysis: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The enantiomeric excess of the product, a chiral β-hydroxy ester, is determined by chiral HPLC or GC analysis.

Mandatory Visualizations

Catalytic Cycle of Rh/(R)-Phanephos in Asymmetric Hydrogenation of Enamides

Catalytic_Cycle Catalyst [Rh(R-Phanephos)(Solvent)₂]⁺ Substrate_Complex [Rh(R-Phanephos)(Enamide)]⁺ Catalyst->Substrate_Complex + Enamide - 2 Solvent Oxidative_Addition [Rh(H)₂(R-Phanephos)(Enamide)]⁺ Substrate_Complex->Oxidative_Addition + H₂ Migratory_Insertion [Rh(H)(Alkyl)(R-Phanephos)]⁺ Oxidative_Addition->Migratory_Insertion Migratory Insertion Migratory_Insertion->Catalyst Reductive Elimination + Product Product Chiral Amine Migratory_Insertion->Product

Catalytic cycle for the asymmetric hydrogenation of an enamide.
Experimental Workflow for Asymmetric Hydrogenation

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Catalyst Prepare Catalyst Solution (in Glovebox) Prep_Substrate Prepare Substrate Solution Charge_Reactor Charge Autoclave with Substrate and Catalyst Prep_Substrate->Charge_Reactor Purge_H2 Purge with H₂ Charge_Reactor->Purge_H2 Pressurize Pressurize with H₂ Purge_H2->Pressurize Run_Reaction Stir at Controlled Temperature and Time Pressurize->Run_Reaction Depressurize Depressurize Reactor Run_Reaction->Depressurize Workup Work-up (Solvent Removal) Depressurize->Workup Analysis Analyze Product (Chiral HPLC/GC) Workup->Analysis

A typical experimental workflow for an asymmetric hydrogenation reaction.

References

(R)-Phanephos: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Phanephos is a chiral diphosphine ligand renowned for its efficacy in asymmetric catalysis, particularly in transition metal-catalyzed reactions such as asymmetric hydrogenation. Its rigid [2.2]paracyclophane backbone imparts a unique and well-defined chiral environment, leading to high levels of enantioselectivity in the synthesis of chiral molecules. This technical guide provides an in-depth overview of this compound, including its chemical identifiers, properties, and detailed experimental protocols for its application in asymmetric synthesis, tailored for researchers, scientists, and professionals in drug development.

Core Data and Identifiers

This compound is systematically known as (R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane. A comprehensive list of its identifiers is provided below to facilitate its unambiguous identification in databases and literature.

IdentifierValue
CAS Number 192463-40-4
IUPAC Name(R)-(−)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane
Molecular FormulaC₄₀H₃₄P₂
Molecular Weight576.66 g/mol
InChIInChI=1S/C40H34P2/c1-5-13-35(14-6-1)41(36-15-7-2-8-16-36)39-29-31-21-25-33(39)27-23-32-22-26-34(28-24-31)40(30-32)42(37-17-9-3-10-18-37)38-19-11-4-12-20-38/h1-22,25-26,29-30H,23-24,27-28H2
InChIKeyGYZZZILPVUYAFJ-UHFFFAOYSA-N
Canonical SMILESC1CC2=C(C=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)CCC5=C(C=C1C=C5)P(C6=CC=CC=C6)C7=CC=CC=C7
EC Number690-034-8
PubChem CID10864772

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.

PropertyValue
Appearance White solid
Melting Point 222-226 °C
Solubility Soluble in organic solvents
Optical Activity [α]/D -34±4°, c = 1 in chloroform
Storage Store under inert atmosphere, room temperature

Experimental Protocols

The primary application of this compound is as a chiral ligand in asymmetric catalysis. Below are detailed protocols for the in situ preparation of a rhodium catalyst with this compound and a general procedure for its use in the asymmetric hydrogenation of a prochiral olefin.

In Situ Preparation of the this compound-Rhodium Catalyst

This protocol describes the formation of the active catalyst from a rhodium precursor and this compound immediately prior to its use in a hydrogenation reaction.

Materials:

  • This compound

  • Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄)

  • Anhydrous, degassed solvent (e.g., dichloromethane or methanol)

  • Schlenk flasks or a glovebox

  • Magnetic stirrer and stir bars

  • Syringes and needles

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add this compound (1.05-1.1 equivalents) to a Schlenk flask.

  • In a separate Schlenk flask, dissolve [Rh(COD)₂]BF₄ (1.0 equivalent) in a minimal amount of anhydrous, degassed solvent.

  • Slowly transfer the rhodium precursor solution to the flask containing this compound with stirring.

  • Rinse the flask that contained the rhodium precursor with a small amount of solvent and add it to the reaction mixture to ensure complete transfer.

  • Stir the resulting solution at room temperature for 20-30 minutes. The formation of the active catalyst is often indicated by a color change. This solution is now ready for use.

General Procedure for Asymmetric Hydrogenation

This procedure outlines the use of the pre-formed this compound-rhodium catalyst for the asymmetric hydrogenation of a model substrate, such as an α-dehydroamino acid derivative.

Materials:

  • Prochiral substrate (e.g., methyl (Z)-α-acetamidocinnamate)

  • In situ prepared this compound-rhodium catalyst solution

  • Anhydrous, degassed solvent (e.g., methanol)

  • High-purity hydrogen gas

  • High-pressure autoclave or a suitable hydrogenation reactor

Procedure:

  • In a high-pressure autoclave, dissolve the substrate in the anhydrous, degassed solvent.

  • Add the freshly prepared this compound-rhodium catalyst solution to the autoclave (typically 0.1-1 mol% catalyst loading).

  • Seal the autoclave and purge the system several times with hydrogen gas.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 1-10 atm).

  • Stir the reaction mixture vigorously at a controlled temperature (e.g., room temperature) for the required duration (typically 1-24 hours).

  • Upon reaction completion, carefully vent the excess hydrogen.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by standard techniques such as column chromatography.

  • The enantiomeric excess of the product should be determined using a suitable analytical method, such as chiral HPLC or GC.

Diagrams

To visually represent the experimental and conceptual frameworks associated with the use of this compound, the following diagrams are provided.

experimental_workflow cluster_catalyst_prep In Situ Catalyst Preparation cluster_hydrogenation Asymmetric Hydrogenation r_phanephos This compound mixing Mix & Stir (20-30 min) r_phanephos->mixing rh_precursor [Rh(COD)2]BF4 rh_precursor->mixing solvent1 Anhydrous Solvent solvent1->mixing active_catalyst Active this compound-Rh Catalyst Solution mixing->active_catalyst autoclave Autoclave active_catalyst->autoclave substrate Prochiral Substrate substrate->autoclave solvent2 Anhydrous Solvent solvent2->autoclave reaction Stir under H2 pressure (1-24h) autoclave->reaction h2 H2 Gas h2->reaction product Chiral Product reaction->product

Experimental workflow for asymmetric hydrogenation using this compound.

catalytic_cycle catalyst [Rh(L)]+ substrate_complex [Rh(L)(S)]+ catalyst->substrate_complex + Substrate (S) h2_complex [Rh(H)2(L)(S)]+ substrate_complex->h2_complex + H2 (Oxidative Addition) hydride_intermediate [Rh(H)(L)(Product-H)]+ h2_complex->hydride_intermediate Migratory Insertion product_complex [Rh(L*)(Product)]+ hydride_intermediate->product_complex Reductive Elimination product_complex->catalyst - Product

Generalized catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.

The Coordination Chemistry of (R)-Phanephos with Transition Metals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Phanephos, a chiral C₂-symmetric diphosphine ligand, has emerged as a privileged ligand in asymmetric catalysis. Its unique paracyclophane backbone imparts a rigid and well-defined chiral environment, leading to high enantioselectivities in a variety of transition metal-catalyzed reactions. This technical guide provides a comprehensive overview of the coordination chemistry of this compound with key transition metals, focusing on the synthesis, characterization, and catalytic applications of these complexes.

Introduction to this compound

This compound, or (R)-(−)-4,12-Bis(diphenylphosphino)-[2.2]paracyclophane, is a white, air-stable solid soluble in common organic solvents.[1] Its chirality arises from the planar chirality of the substituted paracyclophane core. This structural feature is crucial for inducing asymmetry in catalytic transformations.

Coordination with Rhodium

Rhodium complexes of this compound are highly effective catalysts for asymmetric hydrogenation reactions, particularly for substrates like dehydroamino acid methyl esters.[1]

Synthesis of this compound-Rhodium Complexes

A common precursor for catalytic applications is the cationic complex [this compound-Rh(COD)]BF₄.

Experimental Protocol: Synthesis of [this compound-Rh(COD)]BF₄

  • Materials: this compound, [Rh(COD)₂]BF₄, dichloromethane (DCM, anhydrous and degassed).

  • Procedure:

    • In a nitrogen-filled glovebox, dissolve this compound (1.0 eq.) in anhydrous, degassed DCM.

    • To this solution, add [Rh(COD)₂]BF₄ (1.0 eq.) and stir the mixture at room temperature for 1 hour.

    • Reduce the solvent volume under vacuum.

    • Add diethyl ether to precipitate the product.

    • Filter the resulting orange-red solid, wash with diethyl ether, and dry under vacuum.

Catalytic Performance in Asymmetric Hydrogenation

This compound-rhodium catalysts exhibit excellent enantioselectivity in the hydrogenation of various prochiral olefins.

SubstrateProductEnantiomeric Excess (ee, %)Reference
Methyl (Z)-α-acetamidocinnamateN-Acetyl-(R)-phenylalanine methyl ester>99[2]
Methyl α-acetamidoacrylateN-Acetyl-(R)-alanine methyl ester96[2]
Itaconic acid(R)-Methylsuccinic acid95[3]

Coordination with Ruthenium

Ruthenium complexes bearing the this compound ligand are particularly active in the asymmetric hydrogenation of β-ketoesters.[4]

Synthesis of this compound-Ruthenium Complexes

A well-defined and readily prepared catalyst is [2.2]PHANEPHOS-Ru(II)bis(trifluoroacetate).[4]

Experimental Protocol: Synthesis of [this compound]Ru(TFA)₂

  • Materials: Ru(COD)(methylallyl)₂, this compound, trifluoroacetic acid (TFA), toluene, pentane.

  • Procedure:

    • In a Schlenk flask under argon, dissolve Ru(COD)(methylallyl)₂ (1.0 eq.) and this compound (1.0 eq.) in toluene.

    • Cool the solution to -30 °C.

    • Slowly add a solution of TFA (2.0 eq.) in toluene.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Remove the solvent under vacuum.

    • Wash the residue with pentane and dry under vacuum to yield the product as a yellow powder.

Catalytic Performance in Asymmetric Hydrogenation

The performance of the [this compound]Ru(TFA)₂ catalyst is demonstrated in the hydrogenation of various β-ketoesters.

SubstrateProductEnantiomeric Excess (ee, %)Reference
Methyl acetoacetateMethyl (R)-3-hydroxybutyrate96[4]
Ethyl benzoylacetateEthyl (R)-3-hydroxy-3-phenylpropanoate95[4]
Ethyl 4-chloroacetoacetateEthyl (R)-4-chloro-3-hydroxybutanoate92[4]

Coordination with Iridium

Iridium complexes of this compound have shown remarkable activity in reductive coupling reactions. A notable example is a cyclometalated iridium complex that is a competent catalyst.[5]

Synthesis of a Cyclometalated Iridium-(R)-Phanephos Complex

Experimental Protocol: Synthesis of Cyclometalated Iridium-(R)-Phanephos Complex

  • Materials: [Ir(COD)Cl]₂, this compound, allyl acetate, THF.

  • Procedure:

    • In a sealed tube, combine [Ir(COD)Cl]₂ (1.0 eq.), this compound (2.0 eq.), and allyl acetate (4.0 eq.) in THF.

    • Heat the mixture at 100 °C for 1 hour.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the yellow cyclometalated complex.

Structural Characterization

The structure of the cyclometalated iridium-(R)-Phanephos complex has been determined by single-crystal X-ray diffraction, revealing a distorted octahedral geometry.[5]

ParameterValue
Ir-P1 Bond Length (Å)2.33
Ir-P2 Bond Length (Å)2.35
Ir-C1 Bond Length (Å)2.08
P1-Ir-P2 Angle (°)99.8

Note: The above data is representative and exact values can be found in the cited literature.

Coordination with Palladium and Gold

This compound also forms complexes with palladium and gold, which have been explored in cross-coupling and other catalytic reactions.

Palladium Complexes

Palladium complexes of this compound are typically prepared in situ or as pre-formed catalysts for cross-coupling reactions. For instance, a mixture of a palladium precursor like Pd₂(dba)₃ and this compound can be used to catalyze Suzuki-Miyaura reactions.[6]

Gold Complexes

A gold(I) complex, ((S)-3,5-xylyl-PHANEPHOS(AuCl)₂), has been successfully employed as a catalyst for the enantioselective Cope rearrangement of achiral 1,5-dienes after activation with a silver salt.[7]

Mechanistic Insights and Experimental Workflows

The following diagrams illustrate a general workflow for catalyst screening and a proposed catalytic cycle for an iridium-catalyzed reductive coupling reaction.

experimental_workflow General Workflow for Catalyst Screening cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis prep_ligand Select Chiral Ligand (this compound) prep_complex Synthesize Catalyst Precursor prep_ligand->prep_complex prep_metal Select Metal Precursor (e.g., [Rh(COD)₂]BF₄) prep_metal->prep_complex reaction_setup Set up Reaction: Substrate, Catalyst, Solvent, Conditions prep_complex->reaction_setup reaction_run Run Reaction reaction_setup->reaction_run analysis_conversion Determine Conversion (GC, NMR) reaction_run->analysis_conversion analysis_ee Determine Enantiomeric Excess (Chiral HPLC/GC) reaction_run->analysis_ee

General workflow for screening this compound metal catalysts.

catalytic_cycle Proposed Catalytic Cycle for Iridium-Catalyzed Reductive Coupling Ir_cat [Ir]-H Catalyst Hydrometalation Hydrometalation Ir_cat->Hydrometalation Allene Allene Allene->Hydrometalation Allyl_Ir Allyl-[Ir] Intermediate Hydrometalation->Allyl_Ir Carbonyl_Addition Carbonyl Addition Allyl_Ir->Carbonyl_Addition Carbonyl Carbonyl Compound Carbonyl->Carbonyl_Addition Alkoxy_Ir Alkoxy-[Ir] Intermediate Carbonyl_Addition->Alkoxy_Ir Protonolysis Protonolysis Alkoxy_Ir->Protonolysis Alcohol Alcohol (i-PrOH) Alcohol->Protonolysis Protonolysis->Ir_cat Regeneration Product Product Protonolysis->Product

Proposed catalytic cycle for an Ir-Phanephos catalyzed reaction.

Conclusion

The coordination chemistry of this compound with transition metals is a rich and expanding field. The unique structural features of this ligand have enabled the development of highly efficient and selective catalysts for a range of important organic transformations. For researchers in drug development and other areas of chemical synthesis, this compound-metal complexes offer powerful tools for the construction of chiral molecules. Further exploration of its coordination to a wider array of transition metals and its application in novel catalytic reactions promises to yield exciting new discoveries.

References

An In-depth Technical Guide to the Electronic and Steric Parameters of (R)-Phanephos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Phanephos, a chiral diphosphine ligand, has emerged as a significant tool in asymmetric catalysis, particularly in reactions crucial for pharmaceutical synthesis. Its efficacy is deeply rooted in its distinct electronic and steric characteristics. This technical guide provides a comprehensive overview of these parameters, detailing the methodologies for their determination and presenting available quantitative data.

Introduction to this compound

This compound, chemically known as (R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]paracyclophane, is a C₂-symmetric ligand characterized by a rigid paracyclophane backbone. This unique scaffold imparts planar chirality and a well-defined spatial arrangement of the two diphenylphosphino groups, which are crucial for inducing high enantioselectivity in metal-catalyzed reactions.[1][2] Its applications span asymmetric hydrogenation, reductive coupling, and other key transformations in organic synthesis.[1]

Electronic Parameters: Quantifying Electron-Donating Properties

The electronic nature of a phosphine ligand, specifically its electron-donating ability, significantly influences the reactivity of the metal center it coordinates to. The primary metric for quantifying this property is the Tolman Electronic Parameter (TEP).

Tolman Electronic Parameter (TEP)

The TEP is an experimentally derived value that reflects the net electron-donating or -withdrawing ability of a phosphine ligand.[3] It is determined by measuring the frequency of the A₁ symmetric C-O vibrational mode (ν(CO)) in a nickel tricarbonyl complex of the phosphine ligand, [LNi(CO)₃], using infrared (IR) spectroscopy.[3] A lower ν(CO) frequency indicates a more electron-donating ligand, as the increased electron density on the metal center leads to greater π-backbonding into the CO antibonding orbitals, thereby weakening the C-O bond.[3]

As of this review, a specific experimentally determined Tolman Electronic Parameter for this compound has not been prominently reported in the surveyed literature. However, the methodology for its determination is well-established.

Experimental Protocol for TEP Determination:

The determination of the TEP for a diphosphine ligand like this compound would involve the following key steps:

  • Synthesis of the Nickel Carbonyl Complex: The first step is the synthesis of the [(this compound)Ni(CO)₂] complex. As Phanephos is a bidentate ligand, it will displace two carbonyl ligands from a suitable nickel carbonyl precursor, such as tetracarbonylnickel(0) (Ni(CO)₄). The reaction is typically carried out in an inert atmosphere due to the toxicity and air-sensitivity of Ni(CO)₄.

  • Infrared Spectroscopy: The synthesized complex is then analyzed by IR spectroscopy. The spectrum is recorded in a suitable solvent (e.g., dichloromethane or chloroform) in the carbonyl stretching region (typically 1800-2200 cm⁻¹).

  • Identification of the A₁ ν(CO) band: For a C₂ᵥ symmetric [L₂Ni(CO)₂] complex, two IR-active CO stretching bands are expected (A₁ and B₁). The A₁ symmetric stretching band is used to determine the TEP. For comparison with monodentate phosphines, a related complex such as [(this compound)Ni(CO)₃] would need to be synthesized and its A₁ ν(CO) frequency measured, though the bidentate nature of Phanephos makes the dicarbonyl complex more relevant for its typical coordination modes.

Computational Determination of TEP:

In the absence of experimental data, Density Functional Theory (DFT) calculations can provide a reliable estimate of the TEP. This involves:

  • Geometry Optimization: The 3D structure of the [(this compound)Ni(CO)₂] or a related model complex is computationally optimized.

  • Vibrational Frequency Calculation: The vibrational frequencies of the optimized structure are then calculated. The frequency of the symmetric CO stretching mode serves as the calculated TEP.

Steric Parameters: Defining the Ligand's Bulk

The steric bulk of a ligand plays a critical role in controlling the coordination environment of the metal center, thereby influencing selectivity. The most common metric for quantifying the steric hindrance of a phosphine ligand is the cone angle.

Cone Angle (θ)

The Tolman cone angle is a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, with the metal at the vertex, that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents.[4] A larger cone angle signifies greater steric hindrance around the metal center.

Calculation of Cone Angle from Crystallographic Data:

The cone angle can be calculated from the atomic coordinates obtained from an X-ray crystal structure determination. A crystal structure of a compound containing Phanephos has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 656336 .[5] The general procedure for calculating the cone angle from a Crystallographic Information File (CIF) is as follows:

  • Obtain the CIF file: The CIF file containing the atomic coordinates for the crystal structure is retrieved from the CCDC database.

  • Define the Metal-Phosphorus Vector: The vector between the metal center and the phosphorus atom is defined as the axis of the cone.

  • Calculate Half-Angles for Each Substituent Atom: For each atom in the diphenylphosphino groups, the angle between the metal-phosphorus vector and the vector from the metal to the edge of that atom's van der Waals radius is calculated.

  • Determine the Maximum Half-Angle: The largest of these calculated half-angles for each of the two phosphine groups is identified.

  • Calculate the Cone Angle: The total cone angle is twice this maximum half-angle.

Several software packages are available that can automate the calculation of the cone angle from a CIF file.

Computational Determination of Cone Angle:

Similar to the TEP, the cone angle can also be estimated using computational methods. This involves:

  • DFT Geometry Optimization: The geometry of the this compound ligand, typically coordinated to a metal center, is optimized using DFT.

  • Cone Angle Calculation: The cone angle is then calculated from the optimized coordinates using specialized software or scripts that implement the cone angle definition.

Summary of this compound Parameters

Due to the lack of directly published experimental values for the TEP and a calculated cone angle from the available CIF file, the following table provides a summary of the known properties and the methodologies for determining the key electronic and steric parameters.

ParameterValueMethod of Determination
Electronic Parameter
Tolman Electronic Parameter (TEP)Not reported in surveyed literatureIR spectroscopy of a [(this compound)Ni(CO)ₓ] complex or DFT calculations
Steric Parameter
Cone Angle (θ)Can be calculatedX-ray crystallography (from CCDC 656336) or DFT calculations
Other Properties
Molecular FormulaC₄₀H₃₄P₂-
Molecular Weight576.66 g/mol -

Experimental and Computational Workflows

The determination of the electronic and steric parameters of this compound follows well-defined experimental and computational workflows.

Experimental Workflow for TEP Determination

TEP_Workflow cluster_synthesis Complex Synthesis cluster_ir IR Spectroscopy cluster_analysis Data Analysis s1 Start with This compound and Ni(CO)₄ s2 Reaction in inert atmosphere s1->s2 s3 Purification of [(this compound)Ni(CO)₂] s2->s3 i1 Dissolve complex in suitable solvent s3->i1 Purified Complex i2 Record IR spectrum (1800-2200 cm⁻¹) i1->i2 i3 Identify symmetric ν(CO) band i2->i3 a1 Determine ν(CO) frequency (cm⁻¹) i3->a1 Spectral Data a2 Compare to Tolman's reference scale a1->a2 a3 Assign TEP value a2->a3

Experimental workflow for determining the Tolman Electronic Parameter (TEP).
Computational Workflow for Parameter Calculation

Computational_Workflow cluster_model Model Building cluster_dft DFT Calculation cluster_param Parameter Extraction m1 Build 3D structure of This compound complex m2 Choose appropriate DFT functional and basis set m1->m2 d1 Geometry Optimization m2->d1 Input Structure d2 Vibrational Frequency Calculation d1->d2 p2 Calculated Cone Angle (from optimized geometry) d1->p2 Optimized Coordinates p1 Calculated TEP (from ν(CO)) d2->p1 Calculated Frequencies

Computational workflow for calculating electronic and steric parameters.

Conclusion

References

A Technical Guide to the Physicochemical Properties of (R)-Phanephos for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Phanephos , with the chemical name (R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]paracyclophane, is a chiral phosphine ligand renowned for its application in asymmetric catalysis. A thorough understanding of its physical and chemical properties, particularly its solubility in common organic solvents, is crucial for its effective use in synthesis and process development. This guide provides an overview of the known solubility characteristics of this compound, a general methodology for its solubility determination, and illustrates its role in a catalytic cycle.

Physicochemical Properties of this compound

This compound is a white crystalline solid.[1] Key identifying information and physical properties are summarized in the table below.

PropertyValue
CAS Number 192463-40-4
Molecular Formula C₄₀H₃₄P₂
Molecular Weight 576.6 g/mol [1][2]
Melting Point 222-225°C
Appearance White crystalline solid[1]
Stability Generally stable under standard laboratory conditions, but sensitive to air and moisture.[1]
Solubility of this compound

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions indicate its solubility in certain common solvents.

Qualitative Solubility Data:

SolventSolubility
DichloromethaneSoluble[1]
Diethyl EtherSoluble[1]

For many applications, researchers will need to determine the solubility of this compound in their specific solvent systems experimentally.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method, often referred to as the isothermal shake-flask method, is a standard technique for generating solubility data.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • High-purity organic solvent of choice

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or incubator

  • Magnetic stirrer and stir bars (optional)

  • Vortex mixer

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid is crucial to ensure that saturation is reached.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath and agitate it. Agitation can be achieved through shaking, stirring, or periodic vortexing to facilitate the dissolution process and reach equilibrium.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours). The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Concentration Analysis:

    • The concentration of this compound in the filtered solution can be determined using a suitable analytical technique. HPLC is often preferred for its sensitivity and specificity.

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Analyze the filtered sample solution and determine its concentration using the calibration curve.

  • Data Reporting:

    • The solubility is typically reported in units of g/L, mg/mL, or mol/L at the specified temperature.

Workflow for Experimental Solubility Determination:

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess this compound to a known volume of solvent B Seal vial and place in constant temperature bath A->B C Agitate until equilibrium is reached (e.g., 24-48h) B->C D Allow excess solid to settle C->D E Withdraw supernatant with a syringe D->E F Filter supernatant to remove undissolved solid E->F H Analyze sample concentration (e.g., via HPLC) F->H G Prepare standard solutions and create calibration curve G->H I Calculate solubility from calibration curve H->I J J I->J Report solubility (g/L, mol/L) at specified temperature

Caption: Workflow for the experimental determination of solubility.

Role in Asymmetric Catalysis

This compound is a C₂-symmetric chiral ligand that is highly effective in creating a chiral environment around a metal center, enabling high enantioselectivity in various chemical transformations. One of its prominent applications is in asymmetric hydrogenation reactions.

The diagram below illustrates a simplified catalytic cycle for the asymmetric hydrogenation of an alkene using a rhodium catalyst with this compound as the chiral ligand.

G Simplified Catalytic Cycle for Asymmetric Hydrogenation cluster_legend Legend A [Rh(Phanephos)(Solvent)₂]⁺ (Catalyst Precursor) C [Rh(Phanephos)(Alkene)]⁺ A->C + Alkene - Solvent B Alkene Coordination E [Rh(H)₂(Phanephos)(Alkene)]⁺ C->E + H₂ D Oxidative Addition of H₂ G [Rh(H)(Alkyl)(Phanephos)]⁺ E->G F Migratory Insertion G->A + Solvent I Chiral Alkane (Product) G->I H Reductive Elimination L1 Rh = Rhodium L2 Phanephos = this compound

Caption: Asymmetric hydrogenation catalytic cycle.

This guide provides a foundational understanding of the solubility and application of this compound. For specific applications, it is highly recommended that researchers perform experimental solubility studies to obtain precise data for their systems of interest.

References

Thermal Stability and Decomposition of (R)-Phanephos: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Phanephos, a chiral diphosphine ligand, is a cornerstone in modern asymmetric catalysis, prized for its role in synthesizing enantiomerically pure compounds crucial for drug development. While its catalytic prowess is well-documented, a comprehensive understanding of its thermal stability and decomposition pathways is paramount for ensuring process safety, optimizing reaction conditions, and maintaining catalyst integrity. This technical guide synthesizes the available information on the thermal properties of this compound and provides a framework for its handling and analysis.

Physicochemical Properties

A foundational aspect of thermal stability is the melting point, which for this compound has been determined to be in the range of 222-225°C. This relatively high melting point suggests a degree of thermal robustness in the solid state.

PropertyValue
Molecular Formula C₄₀H₃₄P₂
Molecular Weight 576.65 g/mol
Appearance White solid
Melting Point (°C) 222-225

Table 1: Physicochemical Properties of this compound.

Thermal Stability and Decomposition Analysis

Detailed experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for this compound are not extensively available in the public domain. However, based on the general understanding of aryl phosphine ligands, several decomposition pathways can be anticipated. The primary modes of degradation for phosphine ligands at elevated temperatures typically involve oxidation and phosphorus-carbon bond cleavage.

Potential Decomposition Pathways:

  • Oxidation: In the presence of air or other oxidizing agents, the phosphorus(III) centers in this compound are susceptible to oxidation, forming the corresponding phosphine oxides. This is a common degradation route for many phosphine ligands and can lead to a loss of catalytic activity.

  • P-C Bond Cleavage: At higher temperatures, the phosphorus-carbon bonds can undergo scission. This can be facilitated by the metal center in a catalytic system, leading to the formation of various organophosphorus byproducts and potentially inactive metal species.

To rigorously assess the thermal stability of this compound, a systematic study employing TGA and DSC is recommended.

Experimental Protocols for Thermal Analysis

Given that this compound is an air-sensitive compound, specific precautions must be taken when performing thermal analysis to prevent oxidative degradation and obtain accurate data.

Thermogravimetric Analysis (TGA) Protocol for Air-Sensitive Compounds:

  • Sample Preparation: All sample handling should be performed in an inert atmosphere, such as a glovebox, to prevent exposure to oxygen and moisture.

  • Instrumentation: A TGA instrument equipped with a gas-tight furnace and the capability for purging with high-purity inert gas (e.g., nitrogen or argon) is essential.

  • Experimental Parameters:

    • Sample Pan: Use a clean, inert sample pan (e.g., platinum or alumina).

    • Sample Size: A sample size of 5-10 mg is typically sufficient.

    • Purge Gas: Maintain a constant flow of high-purity inert gas throughout the experiment.

    • Heating Rate: A heating rate of 10 °C/min is standard, but can be varied to study kinetic effects.

    • Temperature Range: Heat the sample from ambient temperature to a temperature beyond the expected decomposition point (e.g., up to 600 °C or higher) to ensure complete analysis.

  • Data Analysis: The resulting TGA curve will show the mass loss of the sample as a function of temperature, indicating the onset of decomposition and the temperature at which significant degradation occurs.

Differential Scanning Calorimetry (DSC) Protocol for Air-Sensitive Compounds:

  • Sample Preparation: As with TGA, sample preparation must be conducted in a glovebox.

  • Instrumentation: A DSC instrument with a controlled atmosphere capability is required.

  • Experimental Parameters:

    • Sample Pan: Use hermetically sealed pans to prevent any interaction with the surrounding atmosphere during the measurement.

    • Sample Size: A sample size of 2-5 mg is typical.

    • Purge Gas: An inert gas purge of the DSC cell is necessary to maintain a clean and dry environment.

    • Heating Rate: A heating rate of 10 °C/min is commonly used.

    • Temperature Range: The temperature range should encompass the melting point and any potential decomposition events.

  • Data Analysis: The DSC thermogram will reveal endothermic and exothermic transitions, such as melting, crystallization, and decomposition, providing valuable information on the thermal stability and phase behavior of the compound.

Visualizing Experimental and Decomposition Logic

To conceptualize the workflow for thermal analysis and the potential decomposition pathways, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Phanephos This compound Weighing Weighing Phanephos->Weighing Encapsulation Encapsulation (DSC) / Loading (TGA) Weighing->Encapsulation TGA TGA Instrument Encapsulation->TGA Inert Gas Purge DSC DSC Instrument Encapsulation->DSC Hermetic Sealing TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data

Caption: Workflow for the thermal analysis of this compound.

Decomposition_Pathways cluster_oxidation Oxidation cluster_cleavage P-C Bond Cleavage Phanephos This compound (P-Center: +3) Phosphine_Oxide Phosphine Oxide (P-Center: +5) Phanephos->Phosphine_Oxide + O₂ / Heat Byproducts Organophosphorus Byproducts Phanephos->Byproducts High Temperature

Caption: Potential decomposition pathways for this compound.

Conclusion

While specific, publicly available data on the thermal decomposition of this compound is limited, a proactive approach to its thermal analysis is crucial for its effective and safe use in research and development. The experimental protocols and potential decomposition pathways outlined in this guide provide a solid foundation for scientists and professionals to conduct their own detailed investigations. A thorough understanding of the thermal stability of this compound will ultimately contribute to the development of more robust, efficient, and safer catalytic processes.

Methodological & Application

Application Notes and Protocols for Asymmetric Hydrogenation using the (R)-Phanephos-Rhodium Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the chiral (R)-Phanephos-rhodium complex in asymmetric hydrogenation reactions. This document includes key performance data for representative substrate classes, detailed experimental protocols, and visualizations to aid in the successful application of this catalytic system.

Introduction

The this compound-rhodium complex is a highly effective catalyst for the enantioselective hydrogenation of various prochiral olefins, yielding chiral products with high enantiomeric excess (ee). Phanephos, a C₂-symmetric diphosphine ligand featuring a [2.2]paracyclophane backbone, creates a well-defined and rigid chiral environment around the rhodium center. This structural feature is key to its ability to induce high stereoselectivity in the hydrogenation of substrates such as dehydroamino acid derivatives and β-ketoesters.[1]

Catalyst Performance Data

The this compound-rhodium catalyst has demonstrated high efficiency and enantioselectivity in the asymmetric hydrogenation of key functional groups, which are crucial transformations in the synthesis of pharmaceuticals and other fine chemicals.

Asymmetric Hydrogenation of Dehydroamino Acid Derivatives

The enantioselective hydrogenation of α-dehydroamino acid derivatives is a fundamental method for the synthesis of chiral α-amino acids. The this compound-rhodium complex has been shown to be an effective catalyst for this transformation.

SubstrateCatalyst SystemS/C RatioSolventPressure (atm H₂)Temp. (°C)Time (h)Conversion (%)ee (%)Configuration
Methyl (Z)-α-acetamidocinnamate[Rh(COD)(this compound)]BF₄100:1Methanol12512>99~90(R)
Methyl (Z)-α-acetamidoacrylate[Rh(COD)(this compound)]BF₄100:1Methanol12512>99~90(R)

Note: The data presented is based on typical results reported in the literature for Phanephos-type ligands.[1] Specific performance may vary depending on the exact experimental conditions.

Asymmetric Hydrogenation of β-Ketoesters

The asymmetric hydrogenation of β-ketoesters provides access to chiral β-hydroxyesters, which are versatile building blocks in organic synthesis. The this compound-rhodium system is also a competent catalyst for this class of substrates.

SubstrateCatalyst SystemS/C RatioSolventPressure (atm H₂)Temp. (°C)Time (h)Conversion (%)ee (%)Configuration
Ethyl benzoylformate[Rh(COD)(this compound)]BF₄100:1Toluene102524>99~90(R)
Ethyl 3-oxobutanoate[Rh(COD)(this compound)]BF₄100:1Methanol102524>99~90(R)

Note: The data presented is based on typical results reported in the literature for Phanephos-type ligands.[1] Specific performance may vary depending on the exact experimental conditions.

Experimental Protocols

The following protocols provide detailed methodologies for the in situ preparation of the this compound-rhodium catalyst and a general procedure for asymmetric hydrogenation.

Protocol 1: In Situ Preparation of the this compound-Rhodium Catalyst

This protocol describes the preparation of the active catalyst from a rhodium precursor and the this compound ligand. All operations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Materials:

  • [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate) or a similar Rh(I) precursor.

  • This compound

  • Anhydrous, deoxygenated solvent (e.g., Methanol, THF, or Dichloromethane)

  • Schlenk flask or glovebox equipment

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • In a Schlenk flask under an inert atmosphere, add the rhodium precursor (1.0 eq).

  • Add the this compound ligand (1.05-1.1 eq) to the flask.

  • Add the desired volume of anhydrous, deoxygenated solvent via syringe.

  • Stir the mixture at room temperature for 30-60 minutes. The formation of the active catalyst is often indicated by a color change.

  • The resulting catalyst solution is ready for use in the asymmetric hydrogenation reaction.

Protocol 2: General Procedure for Asymmetric Hydrogenation

This protocol provides a general method for the asymmetric hydrogenation of a prochiral olefin.

Materials:

  • Prochiral substrate (e.g., Methyl (Z)-α-acetamidocinnamate)

  • In situ prepared this compound-rhodium catalyst solution

  • Anhydrous, deoxygenated solvent (e.g., Methanol)

  • Hydrogen gas (high purity)

  • Autoclave or a reaction vessel suitable for hydrogenation under pressure

  • Magnetic stirrer and stir bar

Procedure:

  • In a reaction vessel, dissolve the substrate in the anhydrous, deoxygenated solvent.

  • Add the prepared catalyst solution to the substrate solution under an inert atmosphere. The substrate-to-catalyst (S/C) ratio should be determined based on the desired performance and substrate reactivity.

  • Seal the reaction vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-10 atm).

  • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature).

  • Monitor the reaction progress by techniques such as TLC, GC, or HPLC.

  • Upon completion, carefully vent the hydrogen gas.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizations

The following diagrams illustrate the key concepts and workflows associated with the use of the this compound-rhodium catalyst system.

Catalytic_Cycle Catalyst [Rh(R-Phanephos)(Solvent)₂]⁺ Substrate_Coordination Substrate Coordination Catalyst->Substrate_Coordination + Substrate Catalyst_Substrate [Rh(R-Phanephos)(Substrate)]⁺ Substrate_Coordination->Catalyst_Substrate H2_Activation H₂ Oxidative Addition Catalyst_Substrate->H2_Activation + H₂ Dihydride [Rh(H)₂(R-Phanephos)(Substrate)]⁺ H2_Activation->Dihydride Insertion Migratory Insertion Dihydride->Insertion Alkyl_Hydride [Rh(H)(Alkyl)(R-Phanephos)]⁺ Insertion->Alkyl_Hydride Reductive_Elimination Reductive Elimination Alkyl_Hydride->Reductive_Elimination Reductive_Elimination->Catalyst + Solvent Product Chiral Product Reductive_Elimination->Product

Caption: A simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Experimental_Workflow Start Start Catalyst_Prep In Situ Catalyst Preparation ([Rh(COD)₂]BF₄ + this compound) Start->Catalyst_Prep Reaction_Setup Reaction Setup (Substrate + Catalyst in Solvent) Catalyst_Prep->Reaction_Setup Hydrogenation Hydrogenation (Pressurize with H₂) Reaction_Setup->Hydrogenation Monitoring Reaction Monitoring (TLC, GC, or HPLC) Hydrogenation->Monitoring Workup Work-up and Purification (Solvent Removal, Chromatography) Monitoring->Workup Reaction Complete Analysis Analysis (Chiral HPLC or GC for ee%) Workup->Analysis End End Analysis->End

References

Application Notes and Protocols for (R)-Phanephos Catalyzed Asymmetric Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric reduction of prochiral ketones and olefins utilizing catalytic systems based on the chiral diphosphine ligand (R)-Phanephos. This compound, a paracyclophane-based C₂-symmetric ligand, is highly effective in forming active and selective catalysts with transition metals such as ruthenium and rhodium. These catalysts are particularly renowned for their performance in asymmetric hydrogenation, yielding chiral alcohols and amino acid derivatives with high enantiomeric excess (ee).

The protocols outlined below are intended to serve as a comprehensive guide for researchers in academic and industrial settings, particularly those involved in fine chemical synthesis and pharmaceutical drug development.

Asymmetric Hydrogenation of Aromatic Ketones

The ruthenium-catalyzed asymmetric hydrogenation of aromatic ketones is a key transformation for producing chiral secondary alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. A highly effective catalytic system for this transformation involves a complex of Ruthenium, this compound, and a chiral diamine such as (R,R)-1,2-diphenylethylenediamine ((R,R)-DPEN).

Catalyst System Performance

The following table summarizes the performance of a Ru-(R)-Phanephos-(R,R)-DPEN catalytic system in the asymmetric hydrogenation of various aromatic ketones.

SubstrateS/C Ratio¹Pressure (atm H₂)Temp. (°C)Time (h)Conversion (%)ee (%) [Config.]
Acetophenone200072518>9998 [R]
3-Methoxyacetophenone200072518>9997 [R]
1-Acetonaphthone200072518>9999 [R]

¹ S/C Ratio: Substrate-to-catalyst molar ratio.

Asymmetric Hydrogenation of α-Dehydroamino Acid Esters

The rhodium-catalyzed asymmetric hydrogenation of α-dehydroamino acid esters is a cornerstone of modern asymmetric synthesis, providing efficient access to enantiomerically pure α-amino acids. A catalyst formed in situ from a rhodium(I) precursor and this compound demonstrates excellent activity and enantioselectivity for this class of substrates.[1]

Catalyst System Performance

The table below outlines the results for the asymmetric hydrogenation of a model α-dehydroamino acid ester using a Rh-(R)-Phanephos catalyst.

SubstrateCatalyst PrecursorS/C Ratio¹Pressure (atm H₂)Temp. (°C)Time (h)Conversion (%)ee (%) [Config.]Reference
Methyl (Z)-α-acetamidocinnamate[Rh(COD)₂]BF₄10001221>9999 [R][Pye, P. J. et al., JACS 1997]

¹ S/C Ratio: Substrate-to-catalyst molar ratio.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of Acetophenone using Ru-(R)-Phanephos-(R,R)-DPEN

This protocol describes the in situ preparation of the ruthenium catalyst and the subsequent asymmetric hydrogenation of acetophenone.

Materials:

  • [RuCl₂(p-cymene)]₂

  • This compound

  • (R,R)-1,2-diphenylethylenediamine ((R,R)-DPEN)

  • Acetophenone

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous, deoxygenated 2-propanol (IPA)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reaction vessel

  • Schlenk flask and standard Schlenk line equipment

Catalyst Preparation (in situ):

  • In a glovebox or under an inert atmosphere (e.g., argon), add [RuCl₂(p-cymene)]₂ (0.0025 mmol) and this compound (0.0055 mmol) to a Schlenk flask.

  • Add anhydrous, deoxygenated 2-propanol (5 mL) and stir the mixture at 80°C for 30 minutes.

  • Cool the mixture to room temperature and add (R,R)-DPEN (0.0055 mmol). Stir for an additional 30 minutes to form the active catalyst solution.

Hydrogenation Procedure:

  • In a separate flask, prepare a solution of acetophenone (10 mmol) in anhydrous, deoxygenated 2-propanol (15 mL).

  • Transfer the substrate solution to the autoclave.

  • Add the freshly prepared catalyst solution to the autoclave via cannula.

  • Add a solution of KOtBu (0.1 mmol) in 2-propanol (5 mL) to the autoclave.

  • Seal the autoclave, purge several times with hydrogen gas, and then pressurize to 7 atm.

  • Stir the reaction mixture at 25°C for 18 hours.

  • Upon completion, carefully vent the autoclave and purge with an inert gas.

  • The conversion and enantiomeric excess of the product, (R)-1-phenylethanol, can be determined by chiral GC analysis.

  • For purification, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.

Protocol 2: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate using Rh-(R)-Phanephos

This protocol details the rhodium-catalyzed asymmetric hydrogenation of a standard α-dehydroamino acid ester.[1]

Materials:

  • [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • This compound

  • Methyl (Z)-α-acetamidocinnamate

  • Anhydrous, deoxygenated methanol (MeOH)

  • Hydrogen gas (high purity)

  • Autoclave or reaction vessel suitable for hydrogenation under pressure

  • Standard glassware for inert atmosphere techniques

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve [Rh(COD)₂]BF₄ (0.01 mmol) and this compound (0.011 mmol) in anhydrous, deoxygenated methanol (10 mL) in a reaction vessel. Stir for 15-20 minutes to form the catalyst solution.

  • Add Methyl (Z)-α-acetamidocinnamate (10 mmol) to the catalyst solution.

  • Seal the reaction vessel, purge several times with hydrogen gas, and then pressurize to 1 atm (a balloon of H₂ is sufficient).

  • Stir the reaction mixture vigorously at 22°C for 1 hour.

  • Monitor the reaction progress by TLC or ¹H NMR.

  • Upon completion, carefully vent the hydrogen.

  • The solvent can be removed under reduced pressure. The enantiomeric excess of the product, N-acetyl-(R)-phenylalanine methyl ester, is determined by chiral HPLC analysis.

  • The crude product can be purified by filtration through a short plug of silica gel if necessary.

Visualizations

Workflow for Catalyst Preparation and Asymmetric Hydrogenation

AsymmetricHydrogenationWorkflow cluster_prep Catalyst Preparation (in situ) cluster_reaction Asymmetric Hydrogenation cluster_analysis Workup & Analysis metal_precursor Metal Precursor ([RuCl₂(p-cymene)]₂ or [Rh(COD)₂]BF₄) mix_catalyst Mix & Stir (under inert atmosphere) metal_precursor->mix_catalyst ligand This compound ligand->mix_catalyst diamine Chiral Diamine (e.g., (R,R)-DPEN, for Ru) diamine->mix_catalyst (if applicable) solvent_prep Anhydrous, Deoxygenated Solvent solvent_prep->mix_catalyst active_catalyst Active Catalyst Solution mix_catalyst->active_catalyst autoclave Autoclave/ Reaction Vessel active_catalyst->autoclave substrate Substrate (Ketone or Olefin) substrate->autoclave base Base (e.g., KOtBu, for Ru) base->autoclave (if applicable) solvent_reaction Anhydrous, Deoxygenated Solvent solvent_reaction->autoclave reaction_complete Reaction Mixture (Product) autoclave->reaction_complete Stir, Temp., Time h2 H₂ Gas h2->autoclave workup Workup (Solvent Removal) reaction_complete->workup purification Purification (Chromatography) workup->purification analysis Analysis (Chiral GC/HPLC) purification->analysis final_product Enantiopure Product analysis->final_product

Caption: General workflow for this compound catalyzed asymmetric hydrogenation.

Logical Relationship in Ru-Catalyzed Ketone Reduction

CatalyticCycleConcept Ru_precatalyst [Ru-(R)-Phanephos-(R,R)-DPEN] Precatalyst Active_Ru_Hydride Active Ru-Hydride Species Ru_precatalyst->Active_Ru_Hydride + Base + H₂ Transition_State Diastereomeric Transition State Active_Ru_Hydride->Transition_State Substrate Prochiral Ketone (R¹-CO-R²) Substrate->Transition_State Coordination Product_Complex Ru-Alkoxide Complex Transition_State->Product_Complex Hydride Transfer (Enantiodetermining Step) Product_Complex->Active_Ru_Hydride + H₂ (Catalyst Regeneration) Product Chiral Alcohol (R¹-CH(OH)-R²) Product_Complex->Product Protonolysis Base Base (KOtBu) H2 H₂

Caption: Conceptual catalytic cycle for Ru-(R)-Phanephos ketone hydrogenation.

References

Application Notes and Protocols for (R)-Phanephos in Enantioselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Phanephos is a chiral C2-symmetric diphosphine ligand renowned for its efficacy in a variety of metal-catalyzed enantioselective transformations. Its unique paracyclophane backbone imparts a rigid and well-defined chiral environment, leading to high levels of stereocontrol in the synthesis of valuable chiral molecules. These application notes provide a detailed overview of the substrate scope of this compound in key enantioselective reactions, complete with experimental protocols and quantitative data to facilitate its use in research and development.

Asymmetric Hydrogenation of Prochiral Olefins

This compound, in combination with rhodium and ruthenium catalysts, has proven to be a highly effective ligand for the asymmetric hydrogenation of a range of prochiral olefins, including dehydroamino acid derivatives, enamides, and β-ketoesters. This method provides access to chiral amino acids, amines, and alcohols with excellent enantioselectivity.

Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydroamino Acid Derivatives and Enamides

Rhodium complexes of this compound are particularly effective for the hydrogenation of dehydroamino acid precursors and enamides, yielding chiral amino acid derivatives and amines with high enantiomeric excess.

Quantitative Data Summary: Rh-Catalyzed Asymmetric Hydrogenation

SubstrateCatalyst SystemS/C RatioSolventPressure (H₂)Temp. (°C)Time (h)Yield (%)ee (%)Ref.
Methyl (Z)-α-acetamidocinnamate[Rh(COD)₂this compound]BF₄100Toluene40 psiRT24>9995[1]
N-(1-Phenylvinyl)acetamide[Rh(COD)₂this compound]BF₄100Toluene40 psiRT24>9986[1]
Methyl α-acetamidoacrylate[Rh(COD)₂this compound]BF₄100Toluene40 psiRT24>9992[1]

Experimental Protocol 1: General Procedure for Rh-Catalyzed Asymmetric Hydrogenation of Enamides

This protocol describes a general method for the asymmetric hydrogenation of an enamide substrate using a Rh-(R)-Phanephos catalyst prepared in situ.

Materials:

  • [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • This compound

  • Enamide substrate

  • Anhydrous, deoxygenated toluene

  • Hydrogen gas (high purity)

  • Schlenk flask or glovebox

  • Autoclave or a reaction vessel suitable for hydrogenation under pressure

  • Magnetic stirrer and stir bar

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%) and this compound (0.011 mmol, 1.1 mol%) in anhydrous, deoxygenated toluene (5 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • In a separate reaction vessel, dissolve the enamide substrate (1.0 mmol, 100 equiv) in anhydrous, deoxygenated toluene (5 mL).

  • Transfer the prepared catalyst solution to the substrate solution via cannula under a positive pressure of inert gas.

  • Seal the reaction vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 40 psi).

  • Stir the reaction mixture vigorously at room temperature for the specified time (e.g., 24 hours).

  • Upon completion, carefully vent the excess hydrogen gas.

  • The reaction mixture can be analyzed directly by chiral GC or HPLC to determine the enantiomeric excess. The product can be purified by column chromatography on silica gel.

Workflow for Rh-Catalyzed Asymmetric Hydrogenation

G cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydrogenation Reaction cluster_analysis Work-up and Analysis rh_prec [Rh(COD)₂]BF₄ mix_cat Stir at RT (30 min) rh_prec->mix_cat phanephos This compound phanephos->mix_cat solvent_cat Anhydrous Toluene solvent_cat->mix_cat autoclave Autoclave mix_cat->autoclave Cannula Transfer substrate Enamide Substrate substrate->autoclave solvent_sub Anhydrous Toluene solvent_sub->autoclave vent Vent H₂ autoclave->vent h2 H₂ Gas h2->autoclave Purge & Pressurize analysis Chiral GC/HPLC Analysis vent->analysis purification Column Chromatography analysis->purification

Caption: General workflow for Rh-catalyzed asymmetric hydrogenation.

Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Ketoesters

Ruthenium complexes of this compound are highly effective for the asymmetric hydrogenation of β-ketoesters, providing access to chiral β-hydroxyesters, which are valuable building blocks in organic synthesis. High enantioselectivities of around 90% have been reported for this transformation.[2]

Quantitative Data Summary: Ru-Catalyzed Asymmetric Hydrogenation of β-Ketoesters

SubstrateCatalyst SystemS/C RatioSolventPressure (H₂)Temp. (°C)Time (h)Conversion (%)ee (%)Ref.
Ethyl benzoylacetate[(S)-Phanephos-Ru(TFA)₂] + Bu₄NI167MeOH/H₂O (10:1)50 psi-51810096[3]
Ethyl 3-oxobutanoate[(S)-Phanephos-Ru(TFA)₂] + Bu₄NI167MeOH/H₂O (10:1)50 psi-51810095[3]

Experimental Protocol 2: General Procedure for Ru-Catalyzed Asymmetric Hydrogenation of β-Ketoesters [3]

This protocol outlines a method for the asymmetric hydrogenation of β-ketoesters using a pre-formed Ru-(S)-Phanephos catalyst. Note: The original literature uses (S)-Phanephos; for the corresponding (R)-product, this compound would be used.

Materials:

  • (S)-[2.2]PHANEPHOS-Ru(II)bis(trifluoroacetate)

  • β-Ketoester substrate

  • Tetrabutylammonium iodide (Bu₄NI)

  • Methanol (MeOH) and Water (H₂O)

  • Hydrogen gas (high purity)

  • Schlenk tube and Fisher-Porter bottle

  • Magnetic stirrer and stir bar

Procedure:

  • In a Schlenk tube, charge the β-ketoester substrate (e.g., 1.0 mmol), Bu₄NI (e.g., 0.1 mmol), and a 10:1 mixture of MeOH/H₂O (10 mL).

  • Degas the resulting solution by three successive freeze-pump-thaw cycles.

  • In an argon-filled glovebox, transfer the degassed substrate solution to a Fisher-Porter bottle containing the (S)-[2.2]PHANEPHOS-Ru(II)bis(trifluoroacetate) catalyst (e.g., 0.006 mmol, S/C ≈ 167).

  • Seal the Fisher-Porter bottle, remove it from the glovebox, and cool it to -5 °C.

  • Carefully purge the vessel with hydrogen gas three times.

  • Pressurize the bottle to 50 psi with H₂ and stir the mixture vigorously for 18 hours.

  • After the reaction, vent the hydrogen pressure carefully.

  • Conversion can be determined by ¹H NMR, and the enantiomeric excess can be determined by chiral GC analysis.

Logical Relationship in Ru-Catalyzed Hydrogenation

G cluster_reactants Reactants cluster_conditions Reaction Conditions substrate β-Ketoester product Chiral β-Hydroxyester substrate->product catalyst Ru-(R)-Phanephos catalyst->product additive Bu₄NI additive->product h2 H₂ h2->product solvent MeOH/H₂O solvent->product pressure Pressure pressure->product temp Temperature temp->product

Caption: Key components for Ru-catalyzed hydrogenation.

Palladium-Catalyzed Asymmetric Allylic Alkylation

This compound can also be employed as a chiral ligand in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. This powerful C-C bond-forming reaction allows for the enantioselective formation of products containing a new stereocenter.

Quantitative Data Summary: Pd-Catalyzed Asymmetric Allylic Alkylation

Experimental Protocol 3: General Procedure for Pd-Catalyzed Asymmetric Allylic Alkylation

This protocol provides a general method for the Pd-catalyzed asymmetric allylic alkylation of a model substrate, which can be adapted for use with this compound.

Materials:

  • [Pd₂(dba)₃]·CHCl₃ (Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct)

  • This compound

  • Allylic substrate (e.g., 1,3-diphenylallyl acetate)

  • Nucleophile (e.g., dimethyl malonate)

  • Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)

  • Anhydrous, deoxygenated solvent (e.g., THF or CH₂Cl₂)

  • Schlenk tube or glovebox

  • Magnetic stirrer and stir bar

Procedure:

  • In a Schlenk tube under an inert atmosphere, add [Pd₂(dba)₃]·CHCl₃ (0.005 mmol, 1 mol% Pd) and this compound (0.012 mmol, 1.2 mol%).

  • Add the anhydrous, deoxygenated solvent (5 mL) and stir the mixture at room temperature for 20 minutes.

  • Add the allylic substrate (0.5 mmol, 1 equiv.) and the nucleophile (1.0 mmol, 2 equiv.) to the reaction mixture.

  • Add the base (e.g., BSA, 1.2 mmol, 2.4 equiv.) to initiate the reaction.

  • Stir the reaction at room temperature until completion (monitored by TLC or GC).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • The enantiomeric excess of the purified product can be determined by chiral HPLC.

Asymmetric Allylic Alkylation Workflow

G cluster_cat_form Catalyst Formation cluster_reaction_aaa Allylic Alkylation cluster_workup_aaa Work-up & Purification pd_prec Pd₂(dba)₃ mix1 Stir at RT pd_prec->mix1 phanephos This compound phanephos->mix1 solvent1 Anhydrous Solvent solvent1->mix1 mix2 Reaction at RT mix1->mix2 Catalyst Solution allyl_sub Allylic Substrate allyl_sub->mix2 nucleophile Nucleophile nucleophile->mix2 base Base base->mix2 quench Quench (NH₄Cl) mix2->quench extract Extraction quench->extract purify Chromatography extract->purify analyze Chiral HPLC purify->analyze

Caption: General workflow for Pd-catalyzed AAA.

Rhodium-Catalyzed Asymmetric Conjugate Addition

The rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds is a powerful method for the formation of C-C bonds and the creation of β-chiral centers. While the use of this compound in this specific transformation is not as widely documented as in hydrogenation, the general success of chiral phosphine ligands suggests its potential.

Quantitative Data Summary: Rh-Catalyzed Asymmetric Conjugate Addition

Data for this compound in this reaction is currently limited. Researchers are encouraged to screen this compound with various arylboronic acids and enone substrates to explore its potential in this valuable transformation.

Experimental Protocol 4: General Procedure for Rh-Catalyzed Asymmetric Conjugate Addition

This general protocol for the Rh-catalyzed conjugate addition of arylboronic acids to enones can serve as a starting point for optimization with the this compound ligand.

Materials:

  • [Rh(acac)(C₂H₄)₂] (Acetylacetonatobis(ethylene)rhodium(I))

  • This compound

  • Arylboronic acid

  • α,β-Unsaturated enone

  • Base (e.g., K₂CO₃ or Et₃N)

  • Solvent (e.g., 1,4-dioxane/H₂O mixture)

  • Schlenk tube or glovebox

  • Magnetic stirrer and stir bar

Procedure:

  • In a Schlenk tube under an inert atmosphere, add [Rh(acac)(C₂H₄)₂] (0.01 mmol, 2 mol%) and this compound (0.012 mmol, 2.4 mol%).

  • Add the solvent (e.g., 3 mL of a 10:1 mixture of 1,4-dioxane/H₂O) and stir the mixture at room temperature for 15 minutes.

  • Add the arylboronic acid (0.75 mmol, 1.5 equiv.) and the base (e.g., K₂CO₃, 0.1 mmol, 20 mol%).

  • Finally, add the α,β-unsaturated enone (0.5 mmol, 1 equiv.).

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC or GC).

  • After cooling to room temperature, add water and extract the product with an organic solvent.

  • The combined organic layers are dried, filtered, and concentrated.

  • The enantiomeric excess of the purified product can be determined by chiral HPLC.

Conjugate Addition Signaling Pathway

G cluster_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle rh_prec [Rh(acac)(C₂H₄)₂] active_cat Active Rh-(R)-Phanephos Complex rh_prec->active_cat phanephos This compound phanephos->active_cat transmetalation Transmetalation active_cat->transmetalation arylboronic Arylboronic Acid arylboronic->transmetalation enone Enone migratory_insertion Migratory Insertion enone->migratory_insertion transmetalation->migratory_insertion protonolysis Protonolysis migratory_insertion->protonolysis protonolysis->active_cat Catalyst Regeneration chiral_product β-Chiral Ketone protonolysis->chiral_product

Caption: Simplified catalytic cycle for conjugate addition.

Conclusion

This compound is a versatile and highly effective chiral ligand for a range of enantioselective transformations. Its application in asymmetric hydrogenation is well-established, consistently providing high enantioselectivities for various substrates. While its use in asymmetric allylic alkylation and conjugate addition is less explored, the general protocols provided here offer a solid foundation for further investigation and optimization. The unique structural features of this compound make it a valuable tool for the synthesis of complex chiral molecules, with significant potential for applications in the pharmaceutical and fine chemical industries.

References

Application of (R)-Phanephos in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-Phanephos, a chiral C₂-symmetric diphosphine ligand, has emerged as a powerful tool in asymmetric catalysis, particularly in the stereoselective synthesis of pharmaceutical intermediates. Its rigid [2.2]paracyclophane backbone provides a well-defined chiral environment, enabling high enantioselectivity in a variety of metal-catalyzed reactions, most notably asymmetric hydrogenations. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound and its derivatives in the synthesis of key chiral building blocks for active pharmaceutical ingredients (APIs).

This compound is primarily utilized in conjunction with transition metals such as rhodium and ruthenium to catalyze the asymmetric hydrogenation of prochiral olefins and ketones. These reactions are pivotal for establishing stereocenters with high fidelity, a critical aspect in the development of modern pharmaceuticals where the biological activity is often dependent on a single enantiomer.

Asymmetric Hydrogenation of β-Ketoesters

The enantioselective reduction of β-ketoesters to their corresponding β-hydroxyesters is a fundamental transformation in the synthesis of numerous pharmaceutical agents. Ruthenium complexes of this compound have demonstrated high efficiency and enantioselectivity in this reaction. The resulting chiral β-hydroxyesters are versatile intermediates, readily converted to other valuable chiral synthons.

Quantitative Data
SubstrateCatalyst SystemS/C RatioSolventPressure (H₂)Temp. (°C)Time (h)Conversion (%)ee (%)
Ethyl benzoylacetate[Ru(OAc)₂(this compound)]1000:1MeOH10 atm5012>9995 (R)
Ethyl 4-chloroacetoacetate[Ru(OAc)₂(this compound)]1000:1MeOH10 atm5012>9996 (R)
Methyl 3-oxobutanoate[Ru(OAc)₂(this compound)]1000:1MeOH10 atm5012>9994 (R)
Experimental Protocol: Asymmetric Hydrogenation of Ethyl 4-chloroacetoacetate

Materials:

  • Ethyl 4-chloroacetoacetate

  • [Ru(OAc)₂(this compound)]

  • Methanol (anhydrous, degassed)

  • High-pressure autoclave equipped with a magnetic stirrer and temperature control

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with [Ru(OAc)₂(this compound)] (substrate/catalyst ratio of 1000:1).

  • Add anhydrous, degassed methanol to dissolve the catalyst.

  • Add ethyl 4-chloroacetoacetate to the solution.

  • Seal the glass liner and place it inside the autoclave.

  • Seal the autoclave and purge with argon gas three times, followed by three purges with hydrogen gas.

  • Pressurize the autoclave with hydrogen to 10 atm.

  • Heat the reaction mixture to 50°C and stir for 12 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • The conversion and enantiomeric excess can be determined by chiral GC or HPLC analysis of the crude reaction mixture.

  • The product, (R)-ethyl 4-chloro-3-hydroxybutanoate, can be purified by distillation or column chromatography.

sub Ethyl 4-chloroacetoacetate prod (R)-Ethyl 4-chloro- 3-hydroxybutanoate sub->prod Asymmetric Hydrogenation cat [Ru(OAc)₂(this compound)] cat->prod h2 H₂ (10 atm) h2->prod solv Methanol, 50°C solv->prod

Caption: Asymmetric hydrogenation of a β-ketoester.

Asymmetric Hydrogenation of Enamides

Chiral amines are crucial components of many pharmaceuticals. The rhodium-catalyzed asymmetric hydrogenation of enamides provides a direct and efficient route to these valuable building blocks. This compound serves as an effective ligand in these transformations, affording N-acyl protected chiral amines with high enantioselectivity.

Quantitative Data
SubstrateCatalyst SystemS/C RatioSolventPressure (H₂)Temp. (°C)Time (h)Conversion (%)ee (%)
N-(1-phenylvinyl)acetamide[Rh(COD)₂]BF₄ / this compound100:1CH₂Cl₂10 atm2512>9995 (R)
Methyl (Z)-α-acetamidocinnamate[Rh(COD)₂]BF₄ / this compound100:1MeOH10 atm256>9996 (S)
N-(3,4-dihydronaphthalen-1-yl)acetamide[Rh(COD)₂]BF₄ / this compound100:1CH₂Cl₂20 atm2524>9992 (R)
Experimental Protocol: Asymmetric Hydrogenation of N-(1-phenylvinyl)acetamide

Materials:

  • N-(1-phenylvinyl)acetamide

  • [Rh(COD)₂]BF₄

  • This compound

  • Dichloromethane (anhydrous, degassed)

  • High-pressure autoclave

Procedure:

  • In a glovebox, charge a Schlenk flask with [Rh(COD)₂]BF₄ and this compound (1:1.1 molar ratio).

  • Add anhydrous, degassed dichloromethane and stir at room temperature for 30 minutes to form the catalyst solution.

  • In a separate flask, dissolve N-(1-phenylvinyl)acetamide in anhydrous, degassed dichloromethane.

  • Transfer the substrate solution to the catalyst solution.

  • Transfer the reaction mixture to a high-pressure autoclave.

  • Seal the autoclave and purge with argon, followed by purging with hydrogen.

  • Pressurize with hydrogen to 10 atm and stir at 25°C for 12 hours.

  • After completion, vent the autoclave and analyze the conversion and enantiomeric excess by chiral HPLC or GC.

  • The product, (R)-N-(1-phenylethyl)acetamide, can be purified by column chromatography.

sub N-(1-phenylvinyl)acetamide prod (R)-N-(1-phenylethyl)acetamide sub->prod Asymmetric Hydrogenation cat [Rh(COD)₂]BF₄ / this compound cat->prod h2 H₂ (10 atm) h2->prod solv CH₂Cl₂, 25°C solv->prod

Caption: Asymmetric hydrogenation of an enamide.

Synthesis of a Key Intermediate for an αvβ3 Integrin Antagonist

A derivative of this compound, (R)-XylPhanephos, has been successfully employed in the synthesis of a key intermediate for an αvβ3 integrin antagonist. This application highlights the utility of the Phanephos ligand scaffold in the synthesis of complex pharmaceutical candidates. The reaction involves the asymmetric hydrogenation of a β,β-disubstituted α,β-unsaturated carboxylic acid.

Quantitative Data
SubstrateCatalyst SystemS/C RatioSolventPressure (H₂)Temp. (°C)Time (h)Conversion (%)ee (%)
(E)-3-(quinolin-3-yl)but-2-enoic acid[Ru(COD)(CF₃CO₂)₂]₂ / (R)-XylPhanephos100:1MeOH7 atm2518>9987 (S)
Experimental Protocol: Synthesis of (S)-3-(Quinolin-3-yl)butanoic Acid

Materials:

  • (E)-3-(quinolin-3-yl)but-2-enoic acid

  • [Ru(COD)(CF₃CO₂)₂]₂

  • (R)-XylPhanephos

  • Methanol (anhydrous, degassed)

  • High-pressure reactor

Procedure:

  • In a glovebox, charge a pressure-resistant vial with [Ru(COD)(CF₃CO₂)₂]₂ and (R)-XylPhanephos.

  • Add anhydrous, degassed methanol and stir to form the catalyst.

  • Add (E)-3-(quinolin-3-yl)but-2-enoic acid to the vial.

  • Seal the vial and place it in a high-pressure reactor.

  • Pressurize the reactor with hydrogen to 7 atm.

  • Stir the reaction at 25°C for 18 hours.

  • After the reaction, vent the reactor and analyze the conversion and enantiomeric excess by chiral HPLC.

  • The product, (S)-3-(quinolin-3-yl)butanoic acid, can be isolated by standard workup and purification procedures.

sub (E)-3-(quinolin-3-yl)but-2-enoic acid prod (S)-3-(quinolin-3-yl)butanoic acid sub->prod Asymmetric Hydrogenation cat_pre [Ru(COD)(CF₃CO₂)₂]₂ cat Active Ru-(R)-XylPhanephos Catalyst cat_pre->cat ligand (R)-XylPhanephos ligand->cat cat->prod h2 H₂ (7 atm) h2->prod solv Methanol, 25°C solv->prod

Caption: Synthesis of an αvβ3 integrin antagonist intermediate.

Synthesis of (R)-3-Quinuclidinol

(R)-3-Quinuclidinol is a crucial chiral building block for the synthesis of Solifenacin, a drug used to treat overactive bladder. While direct protocols for the asymmetric hydrogenation of 3-quinuclidinone using this compound are not widely reported, the general methodology for the asymmetric hydrogenation of cyclic ketones can be applied. The following is a representative protocol based on the successful application of ruthenium-diphosphine catalysts in similar systems.

Representative Protocol: Asymmetric Hydrogenation of 3-Quinuclidinone

Materials:

  • 3-Quinuclidinone hydrochloride

  • Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂)

  • This compound

  • Base (e.g., Potassium tert-butoxide)

  • Ethanol (anhydrous, degassed)

  • High-pressure autoclave

Procedure:

  • In a glovebox, prepare the catalyst by stirring the ruthenium precursor and this compound in anhydrous, degassed ethanol.

  • In a separate flask, dissolve 3-quinuclidinone hydrochloride and the base in ethanol.

  • Add the substrate solution to the catalyst solution.

  • Transfer the reaction mixture to a high-pressure autoclave.

  • Seal and purge the autoclave with argon and then hydrogen.

  • Pressurize with hydrogen (typically 10-50 atm) and heat to a suitable temperature (e.g., 30-60°C).

  • Stir the reaction for a specified time (e.g., 4-24 hours), monitoring for completion.

  • After cooling and venting, the product can be isolated by filtration and extraction. The enantiomeric excess is determined by chiral HPLC or GC.

sub 3-Quinuclidinone prod (R)-3-Quinuclidinol sub->prod Asymmetric Hydrogenation cat_pre Ru precursor + this compound cat_pre->prod base Base base->prod h2 H₂ h2->prod solv Ethanol solv->prod solifenacin Solifenacin prod->solifenacin Further Synthesis

Caption: Synthesis of (R)-3-Quinuclidinol and its role as a key intermediate.

This compound and its derivatives are highly effective chiral ligands for the asymmetric synthesis of pharmaceutical intermediates. The protocols and data presented herein demonstrate their broad applicability in the enantioselective hydrogenation of β-ketoesters, enamides, and other challenging substrates. The high levels of stereocontrol and efficiency achievable with these catalytic systems make them valuable assets in the development of chiral drugs. Further optimization of reaction conditions for specific substrates can lead to even greater performance, solidifying the role of this compound in modern pharmaceutical synthesis.

Application Notes and Protocols for (R)-Phanephos in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of the chiral diphosphine ligand (R)-Phanephos in ruthenium-catalyzed asymmetric hydrogenation reactions. The protocols and data presented are intended to serve as a practical guide for the enantioselective reduction of various ketones, which are key transformations in the synthesis of chiral alcohols for the pharmaceutical and fine chemical industries.

Overview of this compound in Asymmetric Hydrogenation

This compound is a C₂-symmetric, planar chiral diphosphine ligand derived from [2.2]paracyclophane. When complexed with ruthenium and a chiral diamine, it forms highly active and enantioselective catalysts for the hydrogenation of a broad range of prochiral ketones. These catalyst systems are particularly effective for the reduction of aromatic, heteroaromatic, and α,β-unsaturated ketones, as well as β-ketoesters, often providing excellent yields and high enantiomeric excess (ee) under mild conditions.

A key feature of this catalytic system is the synergistic effect between the chiral diphosphine (this compound or its derivatives) and a chiral diamine ligand, such as (S,S)-1,2-diphenylethylenediamine ((S,S)-DPEN). The matching and mismatching of the chirality of these two ligands can significantly influence the enantioselectivity of the reaction.

Catalyst System and Preparation

The active catalyst is typically prepared in situ from a ruthenium precursor, the this compound ligand, and a chiral diamine. A common and highly effective combination involves a derivative of this compound, (R)-Xylyl-Phanephos, complexed with Ru(II) and (S,S)-DPEN.

Protocol 1: In Situ Preparation of the Ru-(R)-Xylyl-Phanephos-(S,S)-DPEN Catalyst

This protocol describes the formation of the active catalyst solution prior to the introduction of the substrate.

Materials:

  • [Ru(cod)Cl₂] (1,5-Cyclooctadiene)ruthenium(II) dichloride

  • (R)-Xylyl-Phanephos

  • (S,S)-1,2-Diphenylethylenediamine ((S,S)-DPEN)

  • Anhydrous, degassed solvent (e.g., isopropanol or methanol)

  • Schlenk flask or glovebox

  • Magnetic stirrer and stir bar

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [Ru(cod)Cl₂] (1.0 eq).

  • Add (R)-Xylyl-Phanephos (1.05-1.1 eq) to the flask.

  • Add the desired volume of anhydrous, degassed solvent and stir the mixture at room temperature for 30-60 minutes.

  • To the resulting solution, add (S,S)-DPEN (1.1 eq).

  • Stir the mixture at room temperature for a further 1-2 hours to allow for the formation of the active catalyst complex. The resulting catalyst solution is ready for use.

Asymmetric Hydrogenation of Aromatic Ketones

The Ru-(R)-Phanephos-diamine system is highly effective for the enantioselective hydrogenation of a variety of substituted acetophenones.

Table 1: Asymmetric Hydrogenation of Aromatic Ketones

EntrySubstrateCatalyst SystemS/C RatioH₂ Pressure (atm)Temp (°C)Time (h)Conversion (%)ee (%)Product Configuration
1Acetophenone[((R)-Xylyl-Phanephos)Ru((S,S)-DPEN)Cl₂]3000818-200.5>9999(S)
24-Methoxyacetophenone[((R)-Xylyl-Phanephos)Ru((S,S)-DPEN)Cl₂]3000818-200.5>9999(S)
34-Chloroacetophenone[((R)-Xylyl-Phanephos)Ru((S,S)-DPEN)Cl₂]3000818-200.5>9999(S)
42-Acetylnaphthalene[((R)-Xylyl-Phanephos)Ru((S,S)-DPEN)Cl₂]1000818-2016>9998(S)
52-Acetylthiophene[((R)-Xylyl-Phanephos)Ru((S,S)-DPEN)Cl₂]1000818-2016>9998(S)

Protocol 2: General Procedure for Asymmetric Hydrogenation of an Aromatic Ketone (e.g., Acetophenone)

Materials:

  • Acetophenone

  • In situ prepared Ru-(R)-Xylyl-Phanephos-(S,S)-DPEN catalyst solution in isopropanol

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous, degassed isopropanol

  • High-purity hydrogen gas

  • Autoclave or a reaction vessel suitable for hydrogenation under pressure

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with the desired amount of the in situ prepared catalyst solution.

  • Add potassium tert-butoxide (50 equivalents relative to the Ru catalyst).

  • Add the acetophenone substrate (S/C ratio of 3000:1).

  • Add a sufficient volume of anhydrous, degassed isopropanol to achieve a suitable concentration (e.g., 2.0-2.5 M).

  • Seal the glass liner inside the autoclave.

  • Remove the autoclave from the glovebox and connect it to a hydrogen line.

  • Purge the reactor 3-5 times with hydrogen gas.

  • Pressurize the reactor with hydrogen to 8 atm.

  • Commence vigorous stirring and maintain the reaction at 18-20 °C for 0.5 hours.

  • Upon completion, carefully depressurize the autoclave.

  • The conversion and enantiomeric excess of the product, (S)-1-phenylethanol, can be determined by chiral GC or HPLC analysis.

Asymmetric Hydrogenation of α,β-Unsaturated Ketones

A significant advantage of the Ru-(R)-Phanephos-diamine catalysts is their ability to chemoselectively reduce the carbonyl group of α,β-unsaturated ketones without affecting the carbon-carbon double bond, affording chiral allylic alcohols.

Table 2: Asymmetric Hydrogenation of α,β-Unsaturated Ketones

EntrySubstrateCatalyst SystemS/C RatioH₂ Pressure (atm)Temp (°C)Time (h)Conversion (%)ee (%)Product Configuration
1(E)-Benzalacetone[((R)-Xylyl-Phanephos)Ru((S,S)-DPEN)Cl₂]1000818-2016>9997(S)
2(E)-3-Penten-2-one[((R)-Xylyl-Phanephos)Ru((S,S)-DPEN)Cl₂]1000818-2016>9994(S)

Protocol 3: Asymmetric Hydrogenation of (E)-Benzalacetone

The procedure is analogous to Protocol 2, with the following modifications:

  • Substrate: (E)-Benzalacetone

  • S/C Ratio: 1000:1

  • Reaction Time: 16 hours

Asymmetric Hydrogenation of β-Ketoesters

The [2.2]Phanephos-ruthenium(II) complexes are also highly active catalysts for the asymmetric hydrogenation of β-ketoesters, which are important precursors for chiral β-hydroxy esters.

Table 3: Asymmetric Hydrogenation of β-Ketoesters

EntrySubstrateCatalyst SystemS/C RatioH₂ Pressure (atm)Temp (°C)Time (h)Conversion (%)ee (%)Product Configuration
1Ethyl benzoylacetateRu(CF₃CO₂)₂(this compound)100048012>9997(R)
2Ethyl 4-chloroacetoacetateRu(CF₃CO₂)₂(this compound)100048012>9999(R)

Protocol 4: Asymmetric Hydrogenation of Ethyl 4-chloroacetoacetate

Materials:

  • Ru(CF₃CO₂)₂(this compound)

  • Ethyl 4-chloroacetoacetate

  • Anhydrous, degassed methanol

  • High-purity hydrogen gas

  • Autoclave or a reaction vessel suitable for hydrogenation under pressure

Procedure:

  • In a glovebox, charge a glass liner with Ru(CF₃CO₂)₂(this compound).

  • Add a solution of ethyl 4-chloroacetoacetate in anhydrous, degassed methanol (S/C ratio of 1000:1).

  • Seal the glass liner inside the autoclave.

  • Remove the autoclave from the glovebox and connect it to a hydrogen line.

  • Purge the reactor 3-5 times with hydrogen gas.

  • Pressurize the reactor with hydrogen to 4 atm.

  • Commence vigorous stirring and heat the reaction to 80 °C for 12 hours.

  • After cooling and carefully depressurizing the autoclave, the conversion and enantiomeric excess can be determined by chiral GC or HPLC analysis.

Visualizations

Experimental Workflow

G cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_hydro Hydrogenation Reaction cluster_analysis Analysis Ru_prec Ru Precursor ([Ru(cod)Cl₂]) Mixing Stir at RT Ru_prec->Mixing Phanephos This compound Ligand Phanephos->Mixing Diamine Chiral Diamine ((S,S)-DPEN) Diamine->Mixing Solvent_prep Anhydrous, Degassed Solvent (e.g., iPrOH) Solvent_prep->Mixing Active_cat Active Catalyst Solution Mixing->Active_cat Autoclave Charge Autoclave Liner Active_cat->Autoclave Purge Purge with H₂ Autoclave->Purge Substrate Ketone Substrate Substrate->Autoclave Base Base (e.g., t-BuOK) Base->Autoclave Pressurize Pressurize with H₂ (4-8 atm) Purge->Pressurize React Stir at specified Temp & Time Pressurize->React Workup Depressurize & Workup React->Workup Analysis Determine Conversion (GC/NMR) & ee (Chiral GC/HPLC) Workup->Analysis G precatalyst [RuCl₂(R-Phanephos)(S,S-DPEN)] Precatalyst active_catalyst [RuH₂(R-Phanephos)(S,S-DPEN)] Active Catalyst precatalyst->active_catalyst H₂, Base substrate_complex Substrate Coordination Complex active_catalyst->substrate_complex + Ketone - H₂ transition_state Diastereomeric Transition State substrate_complex->transition_state H₂ product_complex Product Complex transition_state->product_complex product_complex->active_catalyst - Product product Chiral Alcohol Product product_complex->product ketone Prochiral Ketone Substrate ketone->substrate_complex

Application Notes and Protocols for Enantioselective Reductive Cyclization with (R)-Phanephos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of the chiral diphosphine ligand, (R)-Phanephos, and its derivatives in enantioselective cyclization reactions. The protocols outlined below are intended to serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science for the construction of chiral cyclic molecules.

Introduction

Enantioselective catalysis is a cornerstone of modern synthetic chemistry, enabling the synthesis of single-enantiomer compounds, which is of paramount importance in the pharmaceutical industry. This compound is a C₂-symmetric chiral diphosphine ligand known for its effectiveness in a variety of asymmetric transformations, including hydrogenations and cyclization reactions. Its rigid paracyclophane backbone provides a well-defined chiral environment, leading to high levels of enantioselectivity.

This document focuses on two key applications of Phanephos-type ligands in enantioselective cyclization reactions:

  • Platinum-Catalyzed Enantioselective Polyene Cyclization: An oxidative cyclization that demonstrates the utility of a Phanephos derivative in generating complex polycyclic structures with high enantiomeric excess.

  • Rhodium-Catalyzed Enantioselective Reductive Cyclization of 1,6-Enynes: A hydrogen-mediated cyclization that is a powerful tool for the synthesis of chiral carbocycles and heterocycles.

Platinum-Catalyzed Enantioselective Polyene Cyclization with (S)-Xylyl-Phanephos

While technically an oxidative cyclization, this example provides a detailed protocol for a Phanephos-ligated catalytic cyclization, offering valuable insights into catalyst preparation and reaction execution that are broadly applicable. A notable result in this area is the use of (S)-Xylyl-Phanephos in a platinum-catalyzed polycyclization, which achieved a significant level of enantioselectivity.[1]

Data Presentation
LigandCatalyst SystemSubstrate TypeProduct TypeYield (%)ee (%)Reference
(S)-Xylyl-Phanephos[(S)-Xylyl-Phanephos)PtCl₂] / AgBF₄PolyenePolycyclic EtherN/A75[1]
Experimental Protocol

Materials:

  • [(S)-Xylyl-Phanephos)PtCl₂] (Catalyst Precursor)

  • Silver tetrafluoroborate (AgBF₄) (Halide Abstractor)

  • Polyene substrate

  • Nitroethane (Solvent)

  • Anhydrous, inert atmosphere (Nitrogen or Argon)

  • Standard glassware for air-sensitive reactions

Procedure:

  • Catalyst Activation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [(S)-Xylyl-Phanephos)PtCl₂] (0.10 equiv.) and AgBF₄ (0.22 equiv.) in anhydrous nitroethane. Stir the mixture at room temperature for 1 hour to allow for the precipitation of AgCl and the formation of the active cationic platinum catalyst.

  • Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the polyene substrate (1.0 equiv.) in anhydrous nitroethane.

  • Reaction Initiation: Transfer the activated catalyst solution to the substrate solution via cannula at the desired reaction temperature (e.g., room temperature or as optimized).

  • Monitoring: Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, quench the reaction by passing the mixture through a short plug of silica gel, eluting with an appropriate solvent (e.g., diethyl ether).

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired enantiomerically enriched polycyclic product.

  • Chiral Analysis: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Experimental Workflow Diagram

experimental_workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Cyclization Reaction (Inert Atmosphere) catalyst_precursor [(S)-Xylyl-Phanephos)PtCl₂] mix_prep Mix and Stir (1h, RT) catalyst_precursor->mix_prep agbf4 AgBF₄ agbf4->mix_prep solvent_prep Anhydrous Nitroethane solvent_prep->mix_prep activated_catalyst Activated Cationic Pt Catalyst mix_prep->activated_catalyst reaction_vessel Reaction Mixture activated_catalyst->reaction_vessel Cannula Transfer substrate Polyene Substrate substrate->reaction_vessel solvent_reaction Anhydrous Nitroethane solvent_reaction->reaction_vessel monitoring Monitor (TLC/GC) reaction_vessel->monitoring workup Quench (Silica Plug) monitoring->workup purification Column Chromatography workup->purification product Enantioenriched Product purification->product

Figure 1. Experimental workflow for Pt-catalyzed cyclization.

Rhodium-Catalyzed Enantioselective Reductive Cyclization of 1,6-Enynes

The rhodium-catalyzed asymmetric hydrogenation of 1,6-enynes represents a true enantioselective reductive cyclization. This transformation is a highly atom-economical method for producing chiral alkylidene-substituted carbocycles and heterocycles. While a specific protocol detailing the use of this compound for this reaction was not found in the immediate literature, its established success in other rhodium-catalyzed asymmetric hydrogenations makes it a prime candidate for this transformation.

General Reaction Scheme & Mechanism

The reaction proceeds via the formation of a rhodium(III) metallacyclopentene intermediate, which then undergoes hydrogenolysis to yield the cyclized product. This mechanism suggests that the carbon-carbon bond formation occurs before the activation of hydrogen.

Proposed Catalytic Cycle

catalytic_cycle catalyst [Rh(I)-(R)-Phanephos]⁺ complex Rh-Enyne Complex catalyst->complex substrate 1,6-Enyne substrate->complex oxidative_cyclization Oxidative Cyclization metallacycle Rh(III) Metallacyclopentene complex->metallacycle h2_activation H₂ Activation hydride_complex Rh(III) Dihydride Metallacycle metallacycle->hydride_complex h2 H₂ h2->hydride_complex hydride_complex->catalyst reductive_elimination Reductive Elimination product Cyclized Product hydride_complex->product

Figure 2. Proposed catalytic cycle for Rh-catalyzed reductive cyclization.
General Experimental Protocol (Hypothetical, based on related systems)

Materials:

  • [Rh(COD)₂]BF₄ or a similar Rh(I) precursor

  • This compound

  • 1,6-enyne substrate

  • Anhydrous, degassed solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • Catalyst Preparation (in situ): In a glovebox, charge a vial with [Rh(COD)₂]BF₄ (0.05 equiv.) and this compound (0.055 equiv.). Add the anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup: In the autoclave, dissolve the 1,6-enyne substrate (1.0 equiv.) in the reaction solvent.

  • Reaction Initiation: Transfer the prepared catalyst solution to the autoclave containing the substrate.

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 10-50 atm). Stir the reaction at the desired temperature (e.g., room temperature to 80 °C).

  • Monitoring and Work-up: After the reaction is complete (monitored by H₂ uptake or analytical techniques), carefully vent the autoclave and concentrate the reaction mixture.

  • Purification and Analysis: Purify the product by column chromatography and determine the enantiomeric excess by chiral HPLC or GC.

Safety Precautions

  • All reactions should be carried out by trained personnel in a well-ventilated fume hood.

  • Inert atmosphere techniques are crucial for handling the air-sensitive catalyst components.

  • High-pressure hydrogenation should only be performed using appropriate and certified equipment.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Note: Asymmetric Hydroboration Protocols Using (R)-Phanephos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric hydroboration stands as a cornerstone of modern synthetic organic chemistry, enabling the stereocontrolled synthesis of chiral alcohols, which are pivotal building blocks in the pharmaceutical and fine chemical industries. The selection of a chiral ligand is paramount in achieving high enantioselectivity in these transformations. (R)-Phanephos, a C₂-symmetric diphosphine ligand, is well-regarded for its efficacy in various asymmetric catalytic reactions, particularly in hydrogenations. While its application in asymmetric hydroboration is less documented in readily available literature, this note provides a generalized protocol and framework based on established principles of rhodium-catalyzed hydroboration, which can serve as a starting point for researchers exploring the potential of this compound in this context.

Principle of the Reaction

The rhodium-catalyzed asymmetric hydroboration of a prochiral olefin with a borane reagent, such as catecholborane or pinacolborane, proceeds through a catalytic cycle. The chiral rhodium complex, formed in situ from a rhodium precursor and this compound, coordinates to the olefin. The stereochemistry of the subsequent migratory insertion of the olefin into the Rh-H or Rh-B bond is directed by the chiral ligand, leading to the formation of an enantioenriched alkylborane intermediate. This intermediate is then oxidized in a subsequent step to yield the corresponding chiral alcohol.

Experimental Protocols

Note: The following protocols are generalized and should be optimized for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

General Procedure for Catalyst Preparation (in situ)
  • To a flame-dried Schlenk flask under an inert atmosphere, add the rhodium precursor (e.g., [Rh(cod)₂]BF₄ or [Rh(cod)Cl]₂, 1.0 mol%).

  • Add this compound (1.1 mol%).

  • Add the desired anhydrous, degassed solvent (e.g., THF, Toluene, or Dichloromethane).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex.

General Protocol for Asymmetric Hydroboration of a Styrenic Substrate
  • To the freshly prepared catalyst solution, add the styrenic substrate (1.0 equiv).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Slowly add the hydroborating agent (e.g., catecholborane or pinacolborane, 1.1-1.5 equiv) dropwise.

  • Stir the reaction at the specified temperature and monitor its progress by TLC or GC/MS.

  • Upon completion, quench the reaction by the slow addition of methanol at 0 °C.

  • For the oxidative workup, add a buffered aqueous solution (e.g., phosphate buffer pH 7), followed by the slow, dropwise addition of an oxidizing agent (e.g., 30% H₂O₂ or sodium perborate) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for several hours until the oxidation is complete.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral alcohol.

  • Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.

Data Presentation

EntrySubstrateRh PrecursorHydroborating AgentSolventTemp (°C)Time (h)Yield (%)ee (%)
1Styrene[Rh(cod)₂]BF₄CatecholboraneTHF04Data not availableData not available
2Styrene[Rh(cod)Cl]₂PinacolboraneToluene-206Data not availableData not available

Visualizations

Proposed Catalytic Cycle for Rhodium-(R)-Phanephos Catalyzed Hydroboration

G Proposed Catalytic Cycle cluster_product Product Formation A [Rh(I)-(R)-Phanephos] B [Rh(III)(H)(Bpin)-(R)-Phanephos] A->B Oxidative Addition of H-Bpin C Olefin Coordination Complex B->C + Olefin D Migratory Insertion Intermediate C->D Migratory Insertion D->A Reductive Elimination E Alkylboronate Ester D->E Product Release

Caption: Proposed catalytic cycle for the Rh-(R)-Phanephos catalyzed hydroboration.

Experimental Workflow for Asymmetric Hydroboration

G Experimental Workflow A Catalyst Preparation ([Rh] + this compound) B Substrate Addition A->B C Hydroboration Reaction (+ Borane Reagent) B->C D Quenching C->D E Oxidative Workup D->E F Extraction & Purification E->F G Analysis (Yield, ee%) F->G

Caption: A typical experimental workflow for asymmetric hydroboration.

Conclusion

While this compound is a well-established ligand in asymmetric hydrogenation, its potential in rhodium-catalyzed asymmetric hydroboration remains an area for further exploration. The generalized protocols and conceptual framework provided in this application note are intended to guide researchers in designing and conducting experiments to evaluate the efficacy of this compound in this important transformation. Systematic screening of reaction parameters, including rhodium precursors, hydroborating agents, solvents, and temperatures, will be crucial for unlocking the full potential of the Rh-(R)-Phanephos catalytic system for the synthesis of enantioenriched alcohols.

Application Notes and Protocols for the Preparation of (R)-Phanephos-Ruthenium Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed protocols for the synthesis of (R)-Phanephos-ruthenium catalysts, which are highly effective precursors for asymmetric hydrogenation reactions. The procedures outlined below are based on established methods for the preparation of similar ruthenium diphosphine complexes and specific examples found in the literature for Phanephos-based catalysts.

Introduction

This compound is a chiral C₂-symmetric diphosphine ligand known for its application in asymmetric catalysis. When coordinated to a ruthenium center, it forms catalysts capable of inducing high enantioselectivity in the hydrogenation of various substrates, such as β-ketoesters. This document details the preparation of two common types of this compound-ruthenium catalyst precursors: a bis(trifluoroacetate) complex and a dichloro complex.

Data Presentation

The following table summarizes typical quantitative data associated with the synthesis of this compound-ruthenium catalysts. Please note that yields and spectroscopic data can vary based on the specific reaction conditions and the purity of the starting materials.

Catalyst PrecursorFormulaTypical Yield (%)31P NMR (δ, ppm)Key Reactants
[Ru(this compound)(OCOCF₃)₂]C₄₄H₃₄F₆O₄P₂Ru85-95~46.7 (in CD₃OD)Ru(COD)(2-methylallyl)₂, this compound, Trifluoroacetic acid
[RuCl₂(this compound)(dmf)₂]C₄₈H₄₈Cl₂N₂O₂P₂Ru80-90Not widely reported[Ru(benzene)Cl₂]₂, this compound, DMF

Experimental Protocols

Protocol 1: Synthesis of [Ru(this compound)(OCOCF₃)₂]

This protocol describes the preparation of the well-defined bis(trifluoroacetate) ruthenium(II)-Phanephos complex.

Materials:

  • (R)-4,12-Bis(diphenylphosphino)-[2.2]paracyclophane (this compound)

  • Bis(cycloocta-1,5-diene)ruthenium(II), Ru(COD)(2-methylallyl)₂

  • Trifluoroacetic acid (TFA)

  • Anhydrous, deoxygenated methanol (MeOH)

  • Anhydrous, deoxygenated diethyl ether (Et₂O)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Cannula for filtration

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add this compound (1.05 eq) to a Schlenk flask.

  • Add anhydrous, deoxygenated methanol to dissolve the ligand.

  • In a separate Schlenk flask, dissolve Ru(COD)(2-methylallyl)₂ (1.0 eq) in anhydrous, deoxygenated methanol.

  • Slowly add the Ru(COD)(2-methylallyl)₂ solution to the this compound solution with vigorous stirring.

  • To this mixture, add trifluoroacetic acid (2.1 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 2-4 hours. The solution will typically change color, indicating complex formation.

  • Monitor the reaction by ³¹P NMR spectroscopy until the signal corresponding to the starting Phanephos has disappeared and a new singlet around δ 46.7 ppm appears.

  • Reduce the volume of the solvent under vacuum.

  • Add anhydrous, deoxygenated diethyl ether to precipitate the product.

  • Isolate the solid product by cannula filtration, wash with diethyl ether, and dry under high vacuum.

  • Store the resulting solid under an inert atmosphere.

Protocol 2: In Situ Preparation of [RuCl₂(this compound)(dmf)₂]

This protocol describes a convenient in situ preparation of a dichloro-ruthenium(II)-Phanephos complex, which can be directly used for catalysis.[1]

Materials:

  • (R)-4,12-Bis(diphenylphosphino)-[2.2]paracyclophane (this compound)

  • Dichloro(benzene)ruthenium(II) dimer, [Ru(benzene)Cl₂]₂

  • Anhydrous N,N-dimethylformamide (DMF)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the dichloro(benzene)ruthenium(II) dimer (1.0 eq) and this compound (2.1 eq).

  • Add anhydrous DMF as the solvent.

  • Heat the mixture with stirring. A typical temperature is around 80-100 °C.

  • The reaction is generally complete within 1-2 hours, often indicated by a color change of the solution.

  • The resulting solution containing the active catalyst can be cooled to the desired reaction temperature and used directly for the asymmetric hydrogenation of the substrate.

Mandatory Visualization

Synthesis_Workflow_Ru_Phanephos_TFA cluster_reactants Reactants cluster_process Synthesis cluster_product Product R_Phanephos This compound Mixing Mix in Anhydrous MeOH (Inert Atmosphere) R_Phanephos->Mixing Ru_Precursor Ru(COD)(2-methylallyl)₂ Ru_Precursor->Mixing TFA Trifluoroacetic Acid TFA->Mixing Stirring Stir at RT (2-4 hours) Mixing->Stirring Precipitation Precipitate with Et₂O Stirring->Precipitation Isolation Filter and Dry (under Vacuum) Precipitation->Isolation Final_Product [Ru(this compound)(OCOCF₃)₂] Isolation->Final_Product

Caption: Workflow for the synthesis of [Ru(this compound)(OCOCF₃)₂].

In_Situ_Preparation_Workflow cluster_reactants Reactants cluster_process In Situ Preparation cluster_product Catalyst Solution R_Phanephos This compound Heating Heat in DMF (80-100 °C, 1-2h) R_Phanephos->Heating Ru_Dimer [Ru(benzene)Cl₂]₂ Ru_Dimer->Heating DMF Anhydrous DMF DMF->Heating Catalyst_Solution [RuCl₂(this compound)(dmf)₂] (in DMF) Heating->Catalyst_Solution

Caption: Workflow for the in situ preparation of the this compound-ruthenium catalyst.

References

Application Notes and Protocols for (R)-Phanephos in Asymmetric Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the chiral ligand (R)-Phanephos in asymmetric carbon-carbon bond formation reactions. While this compound is a well-established ligand for asymmetric hydrogenation, its application in other C-C bond-forming reactions is an area of ongoing research. This document summarizes known applications and provides exemplary protocols for key transformations, offering a valuable resource for methods development and the synthesis of chiral molecules.

Introduction to this compound

This compound, or (R)-(−)-4,12-Bis(diphenylphosphino)-[2.2]paracyclophane, is a chiral C₂-symmetric diphosphine ligand. Its rigid paracyclophane backbone creates a well-defined chiral environment around the metal center, enabling high levels of stereocontrol in catalytic reactions. The phosphorus atoms act as coordinating sites for transition metals such as rhodium, ruthenium, and palladium, which are commonly used in catalytic C-C bond formation.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a primary application of this compound, particularly in the synthesis of chiral amino acids and the reduction of β-ketoesters, often achieving enantiomeric excesses (ee) of around 90%.

Table 1: Performance of this compound in Asymmetric Hydrogenation
SubstrateCatalyst PrecursorSolventPressure (H₂)Temperatureee (%)
Dehydroamino acid methyl esters[Rh(COD)₂]BF₄Methanol1-10 atmRoom Temp.~90
β-KetoestersRu(OAc)₂this compoundEthanol50 atm50 °C~90

Note: Data is generalized from typical results. Specific substrate and conditions will affect outcomes.

Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

Materials:

  • [Rh(COD)₂]BF₄ (1.0 mol%)

  • This compound (1.1 mol%)

  • Methyl (Z)-α-acetamidocinnamate (1.0 equiv)

  • Anhydrous, degassed Methanol

  • High-purity Hydrogen gas

  • Schlenk flask and hydrogenation apparatus

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk flask with [Rh(COD)₂]BF₄ and this compound.

  • Add anhydrous, degassed methanol and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Add the substrate, Methyl (Z)-α-acetamidocinnamate, to the catalyst solution.

  • Seal the flask, connect it to a hydrogenation apparatus, and purge with hydrogen gas three times.

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 2 atm) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or HPLC until completion.

  • Carefully vent the hydrogen and remove the solvent under reduced pressure.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC.

sub Substrate + H₂ int1 Substrate-Catalyst Complex sub->int1 Coordination cat [Rhthis compound]⁺ cat->int1 int2 Hydride Insertion int1->int2 Oxidative Addition of H₂ prod Chiral Product int2->prod Reductive Elimination prod->cat Catalyst Regeneration

Caption: Catalytic cycle for Rh-(R)-Phanephos catalyzed asymmetric hydrogenation.

Asymmetric Mizoroki-Heck Reaction (Exemplary Protocol)

While specific examples of this compound in the Mizoroki-Heck reaction are not extensively documented, its structural similarity to other successful chiral diphosphine ligands suggests its potential. The following is an exemplary protocol.

Table 2: Exemplary Conditions for Asymmetric Mizoroki-Heck Reaction
Aryl HalideOlefinCatalyst PrecursorBaseSolventTemperatureExpected Outcome
Phenyl triflate2,3-DihydrofuranPd₂(dba)₃Proton spongeToluene60-80 °CHigh ee
IodobenzeneStyrenePd(OAc)₂TriethylamineDMF100 °CModerate to high ee
Experimental Protocol: Asymmetric Intramolecular Heck Reaction

Materials:

  • Pd(OAc)₂ (5 mol%)

  • This compound (6 mol%)

  • Unsaturated aryl halide substrate (1.0 equiv)

  • Ag₂CO₃ (1.2 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

  • Schlenk flask

Procedure:

  • In a glovebox, charge a Schlenk flask with Pd(OAc)₂, this compound, and Ag₂CO₃.

  • Add the anhydrous, degassed solvent.

  • Add the unsaturated aryl halide substrate.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII Ar-Pd(II)-X(L) OxAdd->PdII Coord Olefin Coordination PdII->Coord Olefin Olefin Olefin->Coord MigIns Migratory Insertion Coord->MigIns BetaHyd β-Hydride Elimination MigIns->BetaHyd Prod Product BetaHyd->Prod Regen Catalyst Regeneration BetaHyd->Regen Base Base Base->Regen Regen->Pd0

Caption: General catalytic cycle for the Mizoroki-Heck reaction.

Asymmetric Suzuki-Miyaura Coupling (Exemplary Protocol)

The Suzuki-Miyaura coupling is a powerful C-C bond formation tool. The use of chiral ligands like this compound can potentially lead to the synthesis of atropisomeric biaryls.

Table 3: Exemplary Conditions for Asymmetric Suzuki-Miyaura Coupling
Aryl HalideBoronic AcidCatalyst PrecursorBaseSolventTemperatureExpected Outcome
1-Bromo-2-naphthoic acidPhenylboronic acidPd(OAc)₂K₃PO₄Toluene80 °CAtropisomeric product
2-Bromotoluene1-Naphthylboronic acidPd₂(dba)₃CsFDioxane100 °CHigh ee of biaryl
Experimental Protocol: Synthesis of Axially Chiral Biaryls

Materials:

  • Pd₂(dba)₃ (2.5 mol%)

  • This compound (6 mol%)

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed THF

  • Schlenk tube

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, this compound, the aryl halide, the arylboronic acid, and K₃PO₄.

  • Add anhydrous, degassed THF.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 60-80 °C).

  • Stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC.

Start Pd(0)L* + Ar¹-X OxAdd Oxidative Addition Start->OxAdd Transmet Transmetalation (Ar²B(OR)₂ + Base) OxAdd->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Start Catalyst Regeneration Product Ar¹-Ar² RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Asymmetric Conjugate Addition (Exemplary Protocol)

Rhodium-catalyzed asymmetric conjugate addition is a key method for forming chiral C-C bonds. This compound, in complex with rhodium, is a promising candidate for inducing high enantioselectivity in these reactions.

Table 4: Exemplary Conditions for Rh-Catalyzed Asymmetric Conjugate Addition
EnoneOrganoboron ReagentCatalyst PrecursorSolventTemperatureExpected Outcome
Cyclohex-2-en-1-onePhenylboronic acid[Rh(acac)(CO)₂]Dioxane/Water50-100 °CHigh yield and ee
ChalconePotassium vinyltrifluoroborate[Rh(cod)₂]BF₄THFRoom Temp.High ee
Experimental Protocol: Addition of Phenylboronic Acid to Cyclohexenone

Materials:

  • [Rh(acac)(CO)₂] (3 mol%)

  • This compound (3.3 mol%)

  • Cyclohex-2-en-1-one (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • 1,4-Dioxane and water (10:1 mixture)

  • Reaction vial

Procedure:

  • In a reaction vial, dissolve [Rh(acac)(CO)₂] and this compound in the dioxane/water mixture.

  • Stir the solution at room temperature for 15 minutes.

  • Add cyclohex-2-en-1-one followed by phenylboronic acid.

  • Seal the vial and heat the mixture to the desired temperature (e.g., 80 °C).

  • Stir until the reaction is complete (monitored by GC).

  • Cool the reaction, dilute with ether, and wash with water.

  • Dry the organic layer, concentrate, and purify by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC.

RhL Rh(I)L Transmet Transmetalation RhL->Transmet ArB ArB(OH)₂ ArB->Transmet ArRhL Ar-Rh(I)L Transmet->ArRhL Coord Coordination ArRhL->Coord Enone Enone Enone->Coord Insert Carbometalation Coord->Insert Hydrolysis Protonolysis Insert->Hydrolysis Hydrolysis->RhL Catalyst Regeneration Product Product Hydrolysis->Product

Caption: Catalytic cycle for Rh-catalyzed asymmetric conjugate addition.

Conclusion

This compound is a powerful chiral ligand that has demonstrated significant success in asymmetric hydrogenation. While its application in other carbon-carbon bond-forming reactions is less explored, its structural and electronic properties make it a highly promising candidate for achieving high enantioselectivity in a variety of transformations, including the Mizoroki-Heck reaction, Suzuki-Miyaura coupling, and conjugate additions. The exemplary protocols provided herein serve as a starting point for researchers to explore the full potential of this compound in the synthesis of complex chiral molecules. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best results.

Application Notes and Protocols for (R)-Phanephos Catalysts in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the large-scale synthesis applications of (R)-Phanephos catalysts, focusing on their use in asymmetric hydrogenation for the production of chiral molecules, which are crucial intermediates in the pharmaceutical and fine chemical industries.

This compound is a chiral C₂-symmetric diphosphine ligand known for its effectiveness in creating a well-defined chiral environment around a metal center, leading to high enantioselectivities in various chemical transformations.[1] This document details the catalyst's performance, provides experimental protocols for key reactions, and includes visualizations to aid in the practical application of this catalytic system.

Key Applications

The primary large-scale applications of this compound catalysts are centered around asymmetric hydrogenation reactions, particularly with ruthenium and rhodium metal centers.

  • Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Ketoesters: Complexes of Ruthenium and this compound are highly effective for the enantioselective reduction of β-ketoesters to produce chiral β-hydroxyesters. These products are valuable building blocks for the synthesis of various active pharmaceutical ingredients (APIs). A notable example is the use of a [2.2]PHANEPHOS-Ru(II)bis(trifluoroacetate) salt, which has been shown to yield β-hydroxyesters with excellent enantioselectivity (up to 96% ee) in a practical and reproducible manner.[2]

  • Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydroamino Acid Esters and Enamides: this compound, in combination with rhodium precursors, forms active catalysts for the asymmetric hydrogenation of prochiral dehydroamino acid esters and enamides.[1] This application is pivotal for the synthesis of non-natural amino acids and chiral amines, which are integral components of many pharmaceuticals.

Catalyst Performance Data

The following table summarizes the quantitative data for key large-scale applications of this compound catalysts.

ApplicationSubstrateProductCatalyst SystemSubstrate/Catalyst Ratio (S/C)SolventPressure (H₂)TemperatureYield (%)Enantiomeric Excess (ee, %)
Asymmetric Hydrogenation of a β-KetoesterEthyl 4-chloroacetoacetate(R)-ethyl 4-chloro-3-hydroxybutanoate[this compound-Ru(CF₃CO₂)₂] + TBAI1000:1Methanol50 psi-5 °C>95up to 96
Asymmetric Hydrogenation of a β-KetoesterGeneric β-KetoesterChiral β-Hydroxyester(S)-[2.2]PHANEPHOS-Ru(II)bis(trifluoroacetate)Not SpecifiedMeOH/H₂O (10:1)50 psi-5°C>95%>95%[2]
Asymmetric Hydrogenation of a Dehydroamino Acid EsterMethyl (Z)-α-acetamidocinnamateN-Acetyl-(R)-phenylalanine methyl ester[Rh(this compound)(COD)]BF₄~1000:1Methanol1-10 atmRoom Temp.High~90[1]
Asymmetric Hydrogenation of an EnamideN-(1-phenylvinyl)acetamide(R)-N-(1-phenylethyl)acetamide[Rh(this compound)(COD)]BF₄~1000:1Methanol1-10 atmRoom Temp.HighModerate to High

Note: Data is compiled from available literature.[1][2] Specific conditions and results may vary depending on the exact substrate and scale.

Experimental Protocols

The following are detailed protocols for the preparation and use of this compound catalysts in a large-scale setting.

Protocol 1: Large-Scale Asymmetric Hydrogenation of a β-Ketoester with a Ru-(R)-Phanephos Catalyst

This protocol is adapted from a general procedure for the asymmetric hydrogenation of β-ketoesters.[2]

Materials:

  • β-Ketoester substrate (e.g., Ethyl 4-chloroacetoacetate) (1.0 equiv)

  • [this compound-Ru(CF₃CO₂)₂] (0.001 equiv, S/C = 1000)

  • Tetrabutylammonium iodide (TBAI) or Potassium Bromide (KBr) (0.01 equiv)

  • Anhydrous, degassed Methanol

  • Hydrogen gas (high purity)

  • Stainless-steel high-pressure reactor equipped with a mechanical stirrer, temperature control, and pressure gauge

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been purged with an inert gas (e.g., Argon or Nitrogen).

  • Charging the Reactor: Under an inert atmosphere, charge the reactor with the [this compound-Ru(CF₃CO₂)₂] catalyst and the halide source (TBAI or KBr).

  • Substrate Addition: In a separate vessel, dissolve the β-ketoester substrate in anhydrous, degassed methanol. Transfer this solution to the reactor via cannula or a pressure-equalizing dropping funnel.

  • Sealing and Purging: Seal the reactor and perform several purge cycles with low-pressure hydrogen gas to remove any residual inert gas.

  • Reaction Conditions:

    • Cool the reactor to the desired temperature (e.g., -5 °C).

    • Pressurize the reactor with hydrogen gas to the specified pressure (e.g., 50 psi).

    • Begin vigorous mechanical stirring.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by techniques such as GC or HPLC to determine substrate conversion.

  • Work-up:

    • Once the reaction is complete, carefully vent the excess hydrogen gas.

    • Warm the reactor to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by distillation or crystallization.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.

Protocol 2: In-Situ Preparation of a Rh-(R)-Phanephos Catalyst and Asymmetric Hydrogenation of a Dehydroamino Acid Ester

This protocol provides a general method for the in-situ preparation of the active rhodium catalyst and its use in asymmetric hydrogenation.

Materials:

  • [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate) (1.0 equiv)

  • This compound (1.05-1.1 equiv)

  • Dehydroamino acid ester substrate (e.g., Methyl (Z)-α-acetamidocinnamate)

  • Anhydrous, degassed solvent (e.g., Methanol)

  • Hydrogen gas (high purity)

  • Hydrogenation vessel

Procedure:

  • Catalyst Pre-formation:

    • In a Schlenk flask under an inert atmosphere, add the rhodium precursor [Rh(COD)₂]BF₄ and this compound.

    • Add anhydrous, degassed methanol via syringe.

    • Stir the mixture at room temperature for 30-60 minutes. The formation of the active catalyst is often indicated by a color change.

  • Hydrogenation Reaction:

    • In the main hydrogenation vessel, dissolve the dehydroamino acid ester substrate in anhydrous, degassed methanol.

    • Transfer the pre-formed catalyst solution to the substrate solution via cannula.

    • Seal the vessel and purge several times with hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-10 atm).

    • Stir the reaction mixture vigorously at room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction for completion using TLC, GC, or HPLC.

    • Upon completion, carefully vent the hydrogen gas.

    • Remove the solvent in vacuo.

    • Purify the product by column chromatography or crystallization.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC or GC.

Visualizations

The following diagrams illustrate the general workflow for large-scale asymmetric hydrogenation using an this compound catalyst.

G cluster_prep Catalyst and Substrate Preparation cluster_reaction Asymmetric Hydrogenation cluster_workup Product Isolation and Analysis p1 Inert Atmosphere Reactor Preparation p2 Charge this compound Catalyst & Halide Additive p1->p2 r1 Transfer Substrate Solution to Reactor p2->r1 Under Inert Gas p3 Dissolve Substrate in Degassed Solvent p3->r1 r2 Seal and Purge with H₂ r1->r2 r3 Set Temperature and Pressure r2->r3 r4 Vigorous Stirring r3->r4 r5 Monitor Reaction Progress r4->r5 Sampling w1 Vent H₂ and Bring to RT r5->w1 Reaction Complete w2 Solvent Removal w1->w2 w3 Purification (Distillation/Crystallization) w2->w3 w4 Chiral HPLC/GC Analysis w3->w4

Caption: General workflow for large-scale asymmetric hydrogenation.

G cluster_inputs Inputs cluster_outputs Outputs Substrate Prochiral Substrate (β-Ketoester or Enamide) Process Asymmetric Hydrogenation Reactor Substrate->Process Catalyst This compound Catalyst (Ru or Rh complex) Catalyst->Process Hydrogen H₂ Gas Hydrogen->Process Product Chiral Product (β-Hydroxyester or Chiral Amine) Process->Product Byproduct Minimal Byproducts Process->Byproduct

Caption: Logical relationship of inputs and outputs in the process.

References

Troubleshooting & Optimization

Technical Support Center: (R)-Phanephos Ligand in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the (R)-Phanephos ligand. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve enantioselectivity and achieve reproducible results in your asymmetric hydrogenation experiments.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered when using the this compound ligand in asymmetric catalysis.

Guide 1: Low or Inconsistent Enantioselectivity (ee%)

Low or variable enantiomeric excess is a frequent challenge in asymmetric hydrogenation. The following workflow can help identify and address the root cause.

Troubleshooting_Low_ee start Low or Inconsistent ee% Observed step1 Step 1: Verify Purity of Ligand and Substrate start->step1 step2 Step 2: Evaluate Catalyst Preparation and Handling step1->step2 sub1 Is the this compound ligand of >99% enantiomeric purity? Are there impurities in the substrate? step1->sub1 step3 Step 3: Scrutinize Reaction Conditions step2->step3 sub2 Was the catalyst prepared and handled under strictly inert conditions? Is the metal precursor of high purity? step2->sub2 resolution High and Reproducible ee% Achieved step3->resolution sub3 Are the solvents anhydrous and deoxygenated? Have temperature, pressure, and reaction time been optimized? step3->sub3

Troubleshooting workflow for low enantioselectivity.

Potential Causes and Solutions:

  • Impurity of the this compound Ligand:

    • Cause: The enantiomeric purity of the chiral ligand is crucial for achieving high enantioselectivity. Contamination with the (S)-enantiomer will directly decrease the ee% of the product.

    • Solution: Ensure the this compound ligand is of high enantiomeric purity (>99% ee). If synthesized in-house, rigorous purification and characterization are necessary.

  • Substrate Impurities:

    • Cause: Protic impurities (e.g., water, alcohols) or coordinating functional groups in the substrate can interfere with the catalyst-substrate interaction, leading to a decrease in enantioselectivity.

    • Solution: Purify the substrate using appropriate methods such as recrystallization, distillation, or column chromatography. Ensure the substrate is thoroughly dried before use.

  • Suboptimal Reaction Conditions:

    • Cause: Temperature, hydrogen pressure, and solvent polarity can significantly impact the enantioselectivity of the reaction.

    • Solution: Systematically screen reaction parameters. Lower temperatures often lead to higher enantioselectivity. The choice of solvent (e.g., methanol, toluene, dichloromethane) should be optimized for the specific substrate.

Guide 2: Low or No Conversion

Failure to achieve complete conversion can be due to catalyst deactivation or suboptimal reaction conditions.

Troubleshooting_Low_Conversion start Low or No Conversion step1 Step 1: Check Catalyst Activity start->step1 step2 Step 2: Verify Reaction Setup and Conditions step1->step2 sub1 Was the catalyst freshly prepared? Has the catalyst been exposed to air or moisture? step1->sub1 step3 Step 3: Inspect Reagent Quality step2->step3 sub2 Is the system properly sealed and purged? Is the hydrogen pressure adequate? Is the stirring efficient? step2->sub2 resolution High Conversion Achieved step3->resolution sub3 Are solvents anhydrous and degassed? Is the substrate pure? step3->sub3

Troubleshooting workflow for low reaction conversion.

Potential Causes and Solutions:

  • Catalyst Deactivation:

    • Cause: The active metal-(R)-Phanephos complex can be sensitive to air and moisture, leading to oxidation and deactivation. Impurities in the substrate or solvent can also act as catalyst poisons.

    • Solution: Prepare the catalyst in situ under a strictly inert atmosphere (e.g., in a glovebox). Use anhydrous and thoroughly deoxygenated solvents. Ensure high purity of the substrate.

  • Improper Catalyst Preparation:

    • Cause: An incorrect ligand-to-metal ratio or incomplete formation of the active catalyst complex can result in low activity.

    • Solution: Carefully control the stoichiometry of the metal precursor and the this compound ligand. Allow sufficient time for the catalyst to pre-form before adding the substrate.

  • Insufficient Hydrogen Pressure or Mass Transfer:

    • Cause: Inadequate hydrogen pressure or poor agitation can limit the rate of reaction.

    • Solution: Ensure the reaction vessel is properly pressurized. Use efficient stirring to maximize the gas-liquid mass transfer.

Frequently Asked Questions (FAQs)

Q1: What are the typical metal precursors used with this compound?

A1: this compound is commonly used with rhodium and ruthenium precursors. For the hydrogenation of olefins, rhodium precursors like [Rh(COD)2]BF4 or [Rh(COD)Cl]2 are often employed. For the hydrogenation of ketones, ruthenium precursors such as [RuCl2(p-cymene)]2 in combination with a chiral diamine are frequently used.

Q2: How critical is the solvent choice for reactions with this compound?

A2: The choice of solvent is critical and can significantly influence both the activity and enantioselectivity of the catalyst. Protic solvents like methanol are often effective for the hydrogenation of polar substrates such as dehydroamino acid derivatives. Aprotic solvents like toluene or dichloromethane may be preferred for other substrates. It is highly recommended to screen a range of solvents for your specific application.

Q3: My enantioselectivity is high, but the reaction is very slow. What can I do?

A3: A slow reaction rate with high enantioselectivity might indicate that the reaction conditions are too mild. You can try to cautiously increase the hydrogen pressure or the reaction temperature. However, be aware that increasing the temperature may sometimes lead to a decrease in enantioselectivity. You can also consider increasing the catalyst loading, but this should be balanced against the cost of the catalyst.

Q4: Can I prepare the this compound-metal catalyst in advance and store it?

A4: While some pre-catalysts are commercially available as stable solids (e.g., [Rh(COD)this compound]BF4), it is generally recommended to prepare the active catalyst in situ just before the reaction. This minimizes the risk of decomposition and ensures the highest possible activity. If a stock solution of the catalyst is prepared, it should be stored under a strictly inert atmosphere and used as quickly as possible.

Data Presentation

The performance of this compound-metal catalysts is highly dependent on the substrate and reaction conditions. The following tables provide a summary of representative data.

Table 1: Rhodium-(R)-Phanephos Catalyzed Asymmetric Hydrogenation of a Diphenylalanine Derivative

Precatalystee%t1/2 (min)Temperature (°C)
[(R,R)-PhanePhos Rh COD]BF488%2.560
[(R,R)-PhanePhos Rh COD]BF488%350

Data for the hydrogenation of a diphenylalanine derivative.

Table 2: Ruthenium-(R)-Phanephos Catalyzed Asymmetric Hydrogenation of Ketones

SubstrateCatalyst SystemSolventee%
β-KetoestersThis compound-RuMethanol~90%
Aromatic KetonesThis compound-Ru-diamine2-Propanol>95%

General performance for classes of substrates. Specific conditions and results may vary.[1]

Experimental Protocols

The following are general procedures for the preparation and use of this compound-metal catalysts. Note: These protocols should be adapted and optimized for specific substrates and equipment. All manipulations should be carried out under a dry, oxygen-free atmosphere using standard Schlenk techniques or in a glovebox.

Protocol 1: In Situ Preparation of Rhodium-(R)-Phanephos Catalyst and Asymmetric Hydrogenation of an Olefin

Protocol_Rh start Start: Glovebox/Schlenk Line step1 1. Charge Schlenk flask with [Rh(COD)2]BF4 (1.0 mol%) and this compound (1.1 mol%) start->step1 step2 2. Add anhydrous, degassed solvent (e.g., Methanol) step1->step2 step3 3. Stir for 30 min at RT to form the active catalyst step2->step3 step4 4. Add substrate solution to the catalyst mixture step3->step4 step5 5. Pressurize with H2 and stir at desired temperature step4->step5 end End: Work-up and Analysis step5->end

Workflow for Rh-(R)-Phanephos catalyzed hydrogenation.

Materials:

  • [Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)

  • This compound

  • Prochiral olefin substrate (e.g., Methyl (Z)-α-acetamidocinnamate)

  • Anhydrous, degassed solvent (e.g., Methanol)

  • High-purity hydrogen gas

  • Autoclave or other suitable pressure-rated reaction vessel

Procedure:

  • Catalyst Preparation: In a glovebox, charge a Schlenk flask with [Rh(COD)₂]BF₄ (1.0 mol%) and this compound (1.1 mol%).

  • Add the desired volume of anhydrous, degassed solvent via syringe and stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Hydrogenation: In a separate flask, dissolve the substrate in the same anhydrous, degassed solvent.

  • Transfer the substrate solution to the autoclave. Then, transfer the pre-formed catalyst solution to the autoclave via cannula.

  • Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line.

  • Purge the autoclave with hydrogen gas (3-5 cycles).

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 1-10 atm).

  • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature) for the required time, monitoring the reaction progress by TLC, GC, or HPLC if possible.

  • Work-up and Analysis: Once the reaction is complete, carefully vent the excess hydrogen.

  • Remove the solvent under reduced pressure.

  • Determine the conversion and enantiomeric excess of the product by appropriate analytical techniques (e.g., ¹H NMR, chiral HPLC, or chiral GC).

Protocol 2: In Situ Preparation of Ruthenium-(R)-Phanephos-Diamine Catalyst and Asymmetric Hydrogenation of a Ketone

Materials:

  • [RuCl₂(p-cymene)]₂

  • This compound

  • Chiral diamine (e.g., (R,R)-DPEN)

  • Aromatic ketone substrate (e.g., acetophenone)

  • Anhydrous, degassed 2-propanol

  • Base (e.g., t-BuOK)

  • High-purity hydrogen gas

  • Autoclave or other suitable pressure-rated reaction vessel

Procedure:

  • Catalyst Preparation: In a glovebox, charge a Schlenk flask with [RuCl₂(p-cymene)]₂ (0.5 mol%), this compound (1.1 mol%), and the chiral diamine (1.1 mol%).

  • Add anhydrous, degassed 2-propanol and stir the mixture at room temperature for 30 minutes.

  • Add the base (e.g., t-BuOK, 2.5 mol%) and stir for another 15 minutes to form the active catalyst.

  • Hydrogenation: Add the ketone substrate to the catalyst mixture.

  • Transfer the entire reaction mixture to an autoclave.

  • Seal the autoclave and follow the hydrogenation procedure as described in Protocol 1 (steps 5-8).

  • Work-up and Analysis: After the reaction, quench with a mild acid (e.g., saturated NH₄Cl solution) before removing the solvent.

  • Extract the product with an organic solvent and purify by column chromatography if necessary.

  • Determine the conversion and enantiomeric excess by appropriate analytical techniques.

References

troubleshooting low yield in (R)-Phanephos catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low yields in asymmetric hydrogenation reactions using (R)-Phanephos and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield or incomplete conversion in this compound catalyzed hydrogenations?

A1: Low yields are frequently traced back to a few key factors:

  • Catalyst Deactivation: The active catalyst, typically a Rhodium(I) or Ruthenium(II) complex, is sensitive to air and moisture.[1] Oxidation of the metal center or the phosphine ligand can lead to inactive species.[2] Impurities in the substrate or solvent can also act as catalyst poisons.[1]

  • Improper Catalyst Handling: this compound and its metal complexes are often air-sensitive. Strict adherence to inert atmosphere techniques (e.g., using a glovebox or Schlenk line) is crucial during storage and reaction setup to prevent decomposition.[3]

  • Suboptimal Reaction Conditions: Parameters such as solvent, temperature, and hydrogen pressure have a significant impact on reaction rate and yield.[1][4] These conditions often require screening and optimization for each specific substrate.[4]

  • Purity of Reagents: The purity of the substrate, solvent, and the this compound ligand itself is critical.[1][5] Impurities can inhibit or poison the catalyst, leading to reduced activity.[1]

Q2: My reaction starts but stops before reaching full conversion. What is the likely cause?

A2: This is a classic indication of catalyst deactivation during the reaction.[3] Potential causes include:

  • Trace Impurities: Small amounts of oxygen, water, or other impurities (e.g., sulfur compounds) in the solvent or substrate can progressively poison the catalyst.[2][3]

  • Thermal Decomposition: Operating at excessively high temperatures can lead to the thermal degradation of the catalyst complex.[3]

  • Product Inhibition: In some cases, the reaction product may coordinate to the metal center, inhibiting further catalytic turnover.[2]

  • Formation of Inactive Dimers: Especially in non-coordinating solvents, the active catalyst may form inactive dimeric species, reducing the concentration of the active monomeric catalyst.[2]

Q3: How does the choice of solvent affect the reaction yield and enantioselectivity?

A3: The solvent plays a critical role and its effects can be multifaceted.[6][7][8]

  • Polarity and Coordinating Ability: The solvent's polarity can influence the stability of intermediates and transition states.[6][9] Coordinating solvents (like THF) can sometimes compete with the substrate for binding to the metal center, which may be detrimental to the reaction rate.[6]

  • Catalyst Solubility: The catalyst must be soluble in the reaction medium to be effective.

  • Influence on Enantioselectivity: The solvent can affect the conformation of the chiral catalyst-substrate complex, which directly impacts the stereochemical outcome of the reaction.[1][6] Therefore, screening different solvents is a common optimization step.[1]

Q4: Can the rhodium or ruthenium precursor affect the reaction?

A4: Yes, the choice of metal precursor can be important. For instance, chloride ligands from precursors like [Rh(COD)Cl]2 have been shown to sometimes have a deactivating effect on catalytic reactions.[10] Using chloride-free precursors, such as those with acetylacetonate (acac) or triflate (OTf) ligands, may be beneficial for sensitive substrates.[1][11]

Troubleshooting Guide

If you are experiencing low yields, follow this structured guide to identify and resolve the issue.

Problem: Low reaction yield or incomplete conversion.

Below is a workflow to diagnose potential issues systematically.

Troubleshooting_Workflow start Low Yield Observed check_purity Step 1: Verify Reagent Purity start->check_purity check_handling Step 2: Review Catalyst Handling & Reaction Setup check_purity->check_handling If purity is confirmed sub_purity • Purify substrate (distillation, recrystallization) • Use anhydrous, degassed solvents • Confirm ligand purity (>99% ee) check_purity->sub_purity check_conditions Step 3: Evaluate Reaction Conditions check_handling->check_conditions If handling is correct sub_handling • Use strict inert techniques (glovebox/Schlenk) • Ensure glassware is oven-dried • Check for leaks in the reaction setup check_handling->sub_handling optimize Step 4: Systematic Optimization check_conditions->optimize If conditions are suspect sub_conditions • Is temperature appropriate? • Is H₂ pressure optimal? • Is catalyst loading sufficient? check_conditions->sub_conditions success Problem Resolved optimize->success sub_optimize • Screen solvents (e.g., Toluene, MeOH, THF, DCM) • Vary temperature (e.g., 0°C to 50°C) • Adjust H₂ pressure optimize->sub_optimize

Caption: A systematic workflow for troubleshooting low yields.

Factors Influencing Catalyst Performance

The interplay between various components determines the success of the reaction. The diagram below illustrates key relationships.

Factors_Affecting_Catalysis catalyst Active Catalyst [this compound-M] yield High Yield catalyst->yield ee High ee catalyst->ee substrate Pure Substrate substrate->catalyst solvent Optimal Solvent solvent->catalyst conditions Correct T, P(H₂) conditions->catalyst handling Inert Atmosphere handling->catalyst impurities Impurities (O₂, H₂O, S, CO) impurities->catalyst Deactivation side_reactions Side Reactions (Ligand Degradation) side_reactions->catalyst Deactivation aggregation Dimerization aggregation->catalyst Deactivation

Caption: Key factors influencing the activity and stability of the catalyst.

Data Presentation

Solvent Effects on Asymmetric Hydrogenation

The choice of solvent can dramatically influence both yield and enantioselectivity. While comprehensive data for this compound across multiple substrates is proprietary, the following table illustrates the typical magnitude of solvent effects observed in closely related Rh-diphosphine catalyzed asymmetric hydrogenations, demonstrating the importance of solvent screening.

EntryLigand SystemSubstrate TypeSolventConversion (%)Enantiomeric Excess (ee, %)
1Rh-(R,R)-NORPHOS[12]α-Dehydroamino Acid Deriv.Methanol>9996
2Rh-(R,R)-NORPHOS[12]Itaconic AcidMethanol-63
3Rh-DIPAMP[9]Methyl-(Z)-α-acetamidocinnamateMethanol-95
4Rh-DIPAMP[9]Methyl-(Z)-α-acetamidocinnamateBenzene-94
5Rh-DIPAMP[9]Methyl-(Z)-α-acetamidocinnamateEthanol/Benzene-88

Data is illustrative of general trends in asymmetric hydrogenation. Optimal conditions are substrate-specific and must be determined experimentally.[12]

Experimental Protocols

Protocol 1: In Situ Preparation of the this compound-Rh Catalyst

This protocol describes a general procedure for the in situ generation of the active catalyst. All operations must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or in a glovebox.[1]

Materials:

  • This compound ligand

  • Rhodium precursor (e.g., [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄)

  • Anhydrous, degassed solvent (e.g., Methanol, THF, or Dichloromethane)

Procedure:

  • To a clean, dry, and argon-flushed Schlenk flask equipped with a magnetic stir bar, add the this compound ligand (1.05-1.1 equivalents).

  • Add the rhodium precursor (1.0 equivalent) to the flask under a positive flow of inert gas.

  • Add the anhydrous, degassed solvent via a cannula or a gas-tight syringe to achieve the desired catalyst concentration (typically 0.01 - 1 mol%).

  • Stir the resulting solution or suspension at room temperature for 30-60 minutes. A distinct color change (e.g., to a reddish-orange solution) often indicates the formation of the catalyst complex.

  • The catalyst solution is now ready for use in the hydrogenation reaction.

Protocol 2: General Procedure for Asymmetric Hydrogenation

Setup:

  • Prepare the this compound-Rh catalyst solution as described in Protocol 1 in a suitable reaction vessel (e.g., a high-pressure autoclave with a glass liner).

  • Prepare a solution of the purified substrate in the same anhydrous, degassed solvent.

Experimental_Workflow prep_cat 1. Prepare Catalyst (Protocol 1) add_sub 2. Add Substrate Solution prep_cat->add_sub seal_purge 3. Seal Vessel & Purge with H₂ add_sub->seal_purge pressurize 4. Pressurize with H₂ seal_purge->pressurize react 5. Stir at Set Temp & Time pressurize->react workup 6. Depressurize & Reaction Workup react->workup analyze 7. Analyze Product (Yield, ee) workup->analyze

Caption: A typical experimental workflow for asymmetric hydrogenation.

Procedure:

  • Add the substrate solution to the pre-formed catalyst solution via cannula under an inert atmosphere.[1]

  • Securely seal the reaction vessel.

  • Purge the vessel headspace by pressurizing with hydrogen gas (e.g., to 5 bar) and then venting, repeating this cycle 3-5 times to remove all residual air.

  • Pressurize the vessel to the desired hydrogen pressure (this is a critical parameter to optimize).[4]

  • Commence vigorous stirring and heat or cool the reaction to the desired temperature.

  • Monitor the reaction progress by analytical techniques such as TLC, GC, or HPLC.

  • Once the reaction is complete, cool the vessel to room temperature, and carefully vent the excess hydrogen pressure.

  • Open the vessel and process the reaction mixture to isolate and purify the product.

  • Determine the yield and enantiomeric excess (e.g., by chiral HPLC or GC).

References

Technical Support Center: Optimization of (R)-Phanephos in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of (R)-Phanephos in asymmetric catalysis. This resource is tailored for researchers, scientists, and professionals in drug development to provide guidance on troubleshooting common issues and to offer answers to frequently asked questions during experimental procedures.

Troubleshooting Guide: Low Enantioselectivity and/or Yield

Low enantiomeric excess (ee) and poor yields are common hurdles in asymmetric hydrogenation. Below is a systematic guide to troubleshoot these issues when using this compound-metal complexes.

Diagram: Troubleshooting Workflow for this compound Catalyzed Reactions

TroubleshootingWorkflow start Low ee or Yield Observed check_purity Step 1: Verify Reagent and Solvent Purity start->check_purity check_catalyst Step 2: Inspect Catalyst Preparation and Handling check_purity->check_catalyst Purity Confirmed sub_purity Substrate Purity: - Run NMR/GC/HPLC - Purify if necessary check_purity->sub_purity sub_solvent Solvent Quality: - Use anhydrous, degassed solvent - Check for peroxide impurities check_purity->sub_solvent optimize_conditions Step 3: Optimize Reaction Conditions check_catalyst->optimize_conditions Proper Handling Confirmed sub_handling Strictly Anaerobic/Anhydrous Conditions: - Use glovebox or Schlenk line - High-purity inert gas check_catalyst->sub_handling sub_ratio Ligand-to-Metal Ratio: - Typically 1.05-1.1 : 1 - Titrate for optimal performance check_catalyst->sub_ratio final_analysis Step 4: Substrate-Specific Issues optimize_conditions->final_analysis Conditions Optimized sub_temp Temperature Screening: - Lower temperatures often increase ee - Screen from -20°C to 80°C optimize_conditions->sub_temp sub_solvent_screen Solvent Screening: - Test polar (e.g., MeOH, EtOH, iPrOH) and nonpolar (e.g., Toluene, DCM) solvents optimize_conditions->sub_solvent_screen success Improved ee and Yield final_analysis->success Issue Resolved

Caption: A step-by-step workflow for troubleshooting suboptimal results in this compound catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: My enantiomeric excess (ee) is significantly lower than reported values. What is the most common cause?

A1: The most frequent causes for low enantioselectivity are related to the purity of your reagents and the integrity of your catalyst.

  • Substrate and Solvent Purity: Trace impurities in your substrate or solvent can act as catalyst poisons or inhibitors. Ensure your substrate is of high purity and that your solvents are anhydrous and thoroughly degassed. Protic impurities like water or alcohols can be particularly detrimental.

  • Catalyst Integrity: this compound and its metal complexes can be sensitive to air and moisture. Phosphine oxidation can occur, leading to the formation of less selective or inactive catalytic species. It is crucial to handle the ligand and prepare the catalyst under a strictly inert atmosphere (e.g., in a glovebox or using a Schlenk line).

Q2: How does temperature affect the enantioselectivity of my reaction?

A2: Temperature is a critical parameter in controlling enantioselectivity. Generally, lower reaction temperatures lead to higher enantiomeric excess. This is because a lower temperature increases the energy difference between the diastereomeric transition states that lead to the two product enantiomers. However, lowering the temperature will also decrease the reaction rate. Therefore, an optimization study is often necessary to find the best balance between reaction time and enantioselectivity.

Q3: Which solvents are recommended for reactions with this compound?

A3: The choice of solvent can have a profound and often unpredictable effect on both the reaction rate and enantioselectivity. A solvent screening is highly recommended for any new substrate. Commonly used solvents for asymmetric hydrogenation include:

  • Protic solvents: Methanol (MeOH), ethanol (EtOH), and isopropanol (i-PrOH) are often effective.

  • Aprotic polar solvents: Dichloromethane (DCM) and tetrahydrofuran (THF).

  • Aprotic nonpolar solvents: Toluene. The optimal solvent will depend on the specific substrate and the metal used in the catalytic complex.

Q4: I am observing a low or stalled reaction conversion. What should I investigate?

A4: Low conversion can be due to several factors:

  • Catalyst Poisoning: As mentioned in A1, impurities can deactivate the catalyst. Common poisons for noble metal catalysts include sulfur- or phosphorus-containing compounds.

  • Insufficient Hydrogen Pressure: For hydrogenation reactions, ensure that the hydrogen pressure is adequate and maintained throughout the reaction. Check for leaks in your system.

  • Poor Mixing: In heterogeneous reaction mixtures, or for gas-liquid reactions, efficient stirring is crucial for good mass transfer.

  • Catalyst Decomposition: The catalyst may not be stable under the reaction conditions. Consider if the temperature is too high or if there are reactive functional groups on the substrate that could lead to catalyst degradation.

Data on Solvent and Temperature Optimization

While comprehensive solvent and temperature screening data for a wide range of substrates with this compound is dispersed throughout the literature, the following table presents data for the asymmetric hydrogenation of a [2.2]paracyclophane-derived cyclic N-sulfonylimine using a nickel catalyst as a representative example for a paracyclophane-based system. This illustrates the significant impact of solvent and temperature on the reaction's success.

Table 1: Optimization of Solvent and Temperature for the Asymmetric Hydrogenation of a [2.2]Paracyclophane-Derived Cyclic N-Sulfonylimine [1]

EntrySolventTemperature (°C)Conversion (%)Diastereomeric Ratio (dr)ee of Recovered Starting Material (%)Selectivity Factor (s)
1Methanol60No Reaction---
2Hexafluoroisopropanol (HFIP)6036>20:159.159.1
3Toluene60No Reaction---
4Dichloromethane60No Reaction---
5HFIP80569.4:192.442.8
6HFIP (1.5 mL)6037>20:196.5100.9

Conditions: rac-1a (0.10 mmol), Ni(OAc)₂·H₂O (5.0 mol %), (S,S)-Ph-BPE (5.0 mol %), solvent (3.0 mL unless otherwise noted), H₂ (600 psi), 30 h. Data adapted from J. Org. Chem. 2021, 86, 10788–10798.[1]

This data highlights that for this specific paracyclophane-derived substrate, the highly polar, non-coordinating solvent hexafluoroisopropanol (HFIP) was essential for reactivity.[1] Furthermore, a lower temperature of 60°C provided a significantly higher selectivity factor compared to 80°C.[1]

Experimental Protocols

Below are representative protocols for the in-situ preparation of a Rhodium-(R)-Phanephos catalyst and a general procedure for asymmetric hydrogenation.

Protocol 1: In Situ Preparation of the [Rh(this compound)(COD)]BF₄ Catalyst

Materials:

  • [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • This compound

  • Anhydrous, deoxygenated solvent (e.g., Dichloromethane or Methanol)

  • Schlenk flask or glovebox

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the rhodium precursor, [Rh(COD)₂]BF₄ (1.0 eq).

  • Add this compound (1.05-1.1 eq) to the flask.

  • Add the desired volume of anhydrous, deoxygenated solvent via syringe.

  • Stir the mixture at room temperature for 30-60 minutes. The formation of the active catalyst is often indicated by a color change.

  • The resulting catalyst solution is now ready for use in the asymmetric hydrogenation reaction.

Protocol 2: General Procedure for Asymmetric Hydrogenation of a Prochiral Ketone

Materials:

  • Prochiral ketone substrate

  • In situ prepared Rhodium-(R)-Phanephos catalyst solution

  • Anhydrous, deoxygenated solvent (e.g., isopropanol)

  • Hydrogen gas (high purity)

  • Autoclave or a reaction vessel suitable for hydrogenation under pressure

  • Magnetic stirrer and stir bar

Procedure:

Diagram: General Experimental Workflow for Asymmetric Hydrogenation

ExperimentalWorkflow setup 1. Reaction Setup - Dissolve substrate in anhydrous, deoxygenated solvent in reactor catalyst_add 2. Catalyst Addition - Add in situ prepared catalyst solution via syringe under inert atmosphere setup->catalyst_add hydrogenation 3. Hydrogenation - Seal reactor - Purge with H₂ - Pressurize to desired pressure - Stir vigorously at set temperature catalyst_add->hydrogenation monitoring 4. Reaction Monitoring - Monitor progress by TLC, GC, or HPLC hydrogenation->monitoring workup 5. Workup - Carefully vent H₂ - Remove solvent under reduced pressure monitoring->workup analysis 6. Analysis - Purify crude product (e.g., column chromatography) - Determine conversion (NMR, GC) - Determine ee (chiral HPLC or GC) workup->analysis

Caption: A generalized workflow for performing an asymmetric hydrogenation experiment from setup to analysis.

  • Reaction Setup: In a pressure-rated reaction vessel, dissolve the prochiral ketone substrate in the chosen anhydrous and deoxygenated solvent.

  • Catalyst Addition: Add the freshly prepared Rhodium-(R)-Phanephos catalyst solution to the reaction vessel under an inert atmosphere.

  • Hydrogenation: Seal the reaction vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 8 bar).

  • Reaction Execution: Stir the reaction mixture vigorously at the desired temperature.

  • Monitoring: Monitor the progress of the reaction by taking aliquots (if the setup allows) and analyzing them by TLC, GC, or HPLC.

  • Workup: Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Remove the solvent under reduced pressure.

  • Analysis:

    • The crude product can be purified by standard methods such as flash column chromatography.

    • Determine the conversion by ¹H NMR or GC analysis of the crude product.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral GC analysis.

References

Technical Support Center: (R)-Phanephos Catalyst Deactivation and Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on common issues related to the deactivation and potential regeneration of catalysts utilizing the (R)-Phanephos ligand. The information is presented in a question-and-answer format to address specific challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to deactivation?

This compound is a chiral C₂-symmetric diphosphine ligand used extensively in asymmetric catalysis, particularly in rhodium- and ruthenium-mediated hydrogenations. Its sensitivity to deactivation stems from the phosphorus atoms, which are susceptible to oxidation and other chemical modifications that can alter the electronic and steric properties of the catalyst, rendering it inactive or less selective. The ligand is known to be sensitive to air and moisture.

Q2: What are the common signs of this compound catalyst deactivation?

Key indicators of catalyst deactivation during your experiment include:

  • A significant decrease or complete loss of catalytic activity (reduced reaction rate).

  • Incomplete conversion of the starting material.

  • A noticeable drop in enantioselectivity (ee%).

  • A visible change in the color of the reaction mixture, which may suggest a change in the metal's oxidation state or coordination environment.

Q3: What are the primary mechanisms of deactivation for this compound catalysts?

While specific studies on this compound are limited, deactivation of phosphine-based catalysts, in general, can occur through several pathways:

  • Oxidation: The phosphorus(III) centers in the Phanephos ligand can be oxidized to phosphorus(V), forming phosphine oxides. This is a common deactivation pathway, especially in the presence of trace oxygen.[1]

  • P-C Bond Cleavage: Under certain conditions, the bond between phosphorus and the carbon of the phenyl or paracyclophane backbone can break, leading to ligand degradation.[2][3]

  • Formation of Inactive Metal Species: The active catalytic species can convert into inactive forms, such as bridged dimers or clusters, particularly in non-coordinating solvents.[4]

  • Poisoning: Impurities in the substrate, solvent, or gases (e.g., sulfur compounds, carbon monoxide) can irreversibly bind to the metal center, blocking active sites.[5]

Troubleshooting Guides

Problem 1: Low or No Catalytic Activity
Possible Cause Troubleshooting Steps
Catalyst Oxidation Ensure rigorous exclusion of air and moisture by using proper inert atmosphere techniques (glovebox or Schlenk line). Use freshly distilled and degassed solvents.
Catalyst Poisoning Purify substrates and solvents to remove potential inhibitors like sulfur or coordinating functional groups. Use high-purity gases.
Improper Catalyst Handling/Storage Store this compound and its metal complexes under an inert atmosphere, protected from light, at a low temperature.[6]
Formation of Inactive Dimers Consider using a more coordinating solvent if catalyst aggregation is suspected.
Problem 2: Decreased Enantioselectivity
Possible Cause Troubleshooting Steps
Partial Ligand Oxidation The formation of monodentate phosphine oxide can alter the chiral environment. Prepare and handle the catalyst under strictly anaerobic and anhydrous conditions.
Presence of Achiral Metal Species If the catalyst has partially decomposed, achiral rhodium or ruthenium species may catalyze a background reaction. Ensure complete complexation of the metal with the chiral ligand.
Incorrect Ligand-to-Metal Ratio An inappropriate ratio can lead to the formation of different, less selective catalytic species. Carefully control the stoichiometry during catalyst preparation.

Visualizing Deactivation and Prevention

The following diagrams illustrate the primary deactivation pathway for phosphine ligands and a general workflow for preventing catalyst deactivation.

DeactivationPathways Active_Catalyst Active this compound-Metal Complex (P-III) Oxidized_Catalyst Inactive Phosphine Oxide Complex (P-V) Active_Catalyst->Oxidized_Catalyst O₂ Degraded_Ligand Degraded Ligand (P-C Cleavage) Active_Catalyst->Degraded_Ligand Harsh Conditions Inactive_Dimer Inactive Metal Dimer/ Cluster Active_Catalyst->Inactive_Dimer Low [Substrate] or Non-coordinating Solvent Poisoned_Catalyst Poisoned Catalyst Active_Catalyst->Poisoned_Catalyst Impurities (S, CO) PreventionWorkflow Start Start: Asymmetric Synthesis with this compound Reagent_Prep Reagent & Solvent Purification Start->Reagent_Prep Inert_Atmosphere Strict Inert Atmosphere Technique (Glovebox/Schlenk Line) Reagent_Prep->Inert_Atmosphere Catalyst_Prep In-situ Catalyst Preparation or Handling of Pre-catalyst Inert_Atmosphere->Catalyst_Prep Reaction_Setup Reaction Setup under Inert Atmosphere Catalyst_Prep->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, GC, HPLC) Reaction_Setup->Monitoring Successful_Reaction Successful Reaction Monitoring->Successful_Reaction

References

Technical Support Center: (R)-Phanephos Catalyst Performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing the (R)-Phanephos catalyst in asymmetric hydrogenation reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the effects of additives to help you optimize your experiments and resolve common issues.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments with the this compound catalyst.

Problem 1: Low or No Conversion

Question: My reaction is showing low or no conversion of the starting material. What are the potential causes and how can I fix it?

Potential Cause Troubleshooting Steps
Incomplete Catalyst Activation The active Rh(I) catalyst is often generated in situ from a precatalyst. Ensure sufficient hydrogen pressure (typically 1-10 bar) and time are provided for the activation step before adding the substrate. An induction period is common.[1]
Catalyst Deactivation by Impurities Impurities in the substrate or solvent, such as halides or strongly coordinating functional groups, can poison the catalyst.[1][2] Purify all reagents and solvents meticulously. If halide poisoning is suspected, consider adding a silver salt (e.g., AgBF₄) to scavenge halide ions.[1]
Oxidative Deactivation The Rh(I) center is sensitive to oxygen, which can lead to the formation of inactive Rh(III) species. Ensure all manipulations are performed under a strictly inert atmosphere (Argon or Nitrogen) using degassed solvents.[1]
Inhibition by Carbon Monoxide (CO) Cationic rhodium complexes are sensitive to inhibition by CO.[1] Ensure all gases and solvents are free of CO.
Formation of Inactive Dimers/Clusters In non-coordinating solvents, the active catalyst can form inactive bridged dimeric species.[1] Consider screening more coordinating solvents.
Substrate or Product Inhibition The substrate or product may bind too strongly to the rhodium center, inhibiting turnover. Try adjusting the substrate-to-catalyst ratio or the reaction temperature.[1]
Problem 2: Low Enantioselectivity (ee%)

Question: The enantioselectivity of my reaction is lower than expected. How can I improve it?

Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature Higher temperatures can decrease enantioselectivity. Lowering the reaction temperature (e.g., to 0 °C or -20 °C) often enhances the energy difference between the diastereomeric transition states, leading to higher ee%.[2]
Incorrect Solvent Choice The polarity and coordinating ability of the solvent significantly influence the chiral environment of the catalyst. Screen a range of solvents (e.g., methanol, toluene, THF, dichloromethane) to find the optimal one for your substrate.[2]
Sub-optimal Hydrogen Pressure Hydrogen pressure can affect the equilibrium between catalytic intermediates, thereby influencing enantioselectivity. Optimization of H₂ pressure is recommended.[2]
Presence of Achiral Rhodium Species If the catalyst has partially decomposed, achiral rhodium species may lead to a racemic background reaction.[1] Ensure proper handling and storage of the catalyst.
Racemization of the Product The product itself may be susceptible to racemization under the reaction conditions. Analyze the enantiomeric excess at different reaction times to investigate this possibility.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general role of additives in this compound catalyzed reactions?

A1: Additives can significantly influence the performance of the this compound catalyst. They can alter the electronic properties and coordination sphere of the rhodium center, which in turn affects the catalyst's activity and enantioselectivity. Common types of additives include protic additives (e.g., water, alcohols) and halide additives.[2]

Q2: How do protic additives like water or alcohols affect the reaction?

A2: Protic additives can have multiple roles. In some cases, they can facilitate crucial steps in the catalytic cycle, such as protonolysis, to release the product and regenerate the active catalyst.[2] They can also influence the solubility of reagents and the overall polarity of the reaction medium, which can impact enantioselectivity.

Q3: What are the effects of halide additives, and are there any risks?

A3: Halide additives can modulate the electronic properties of the rhodium catalyst, which can sometimes lead to improved reactivity and enantioselectivity. However, their use is a double-edged sword. Excess halide ions can lead to the formation of stable, catalytically inactive multinuclear rhodium complexes, which is a common cause of catalyst deactivation. Therefore, the concentration of halide additives must be carefully controlled.[1][2]

Q4: How should I store and handle my this compound catalyst and its precursors?

A4: this compound and its rhodium complexes are typically air- and moisture-sensitive. They should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place. All handling, including weighing and preparation of catalyst solutions, should be performed in a glovebox or using Schlenk line techniques with anhydrous, degassed solvents.

Q5: My reaction is sluggish. How can I be sure my catalyst is properly activated?

A5: When using a precatalyst like [Rh(this compound)(COD)]BF₄, the cyclooctadiene (COD) ligand must be removed by hydrogenation to generate the active catalyst. This activation step typically requires stirring the precatalyst solution under a hydrogen atmosphere (1-10 bar) for a sufficient period before adding the substrate. A color change in the solution often indicates the formation of the active species.[1][2]

Data on Additive Effects

While specific quantitative data for the effect of a wide range of additives on this compound catalyzed reactions is not extensively published, the following table provides data for a closely related Rh-diphosphine catalyzed reaction. This data serves as a representative example of the types of effects that can be observed when screening additives.

Table 1: Effect of Additives on a Rh/WingPhos-Catalyzed Asymmetric Addition Reaction (Data is for a related chiral diphosphine ligand and is intended to be illustrative of potential additive effects.)

Additive (equiv.)SolventYield (%)ee%
NoneMTBE7299
B(OMe)₃ (1.2)MTBE9099
B(OiPr)₃ (1.2)MTBE8599
Zn(OTf)₂ (0.1)MTBE7599
Sc(OTf)₃ (0.1)MTBE7099

Reaction: Enantioselective addition of 4-methoxyphenylboronic acid to 3-acetylpyridine.

Experimental Protocols

Protocol 1: General Procedure for in situ Catalyst Preparation and Asymmetric Hydrogenation

This protocol describes the preparation of the active catalyst from a rhodium precatalyst and the this compound ligand, followed by a general asymmetric hydrogenation procedure.

Materials:

  • [Rh(COD)₂]BF₄ or similar Rh(I) precatalyst

  • This compound

  • Anhydrous, deoxygenated solvent (e.g., Methanol, Toluene, THF)

  • Substrate

  • Hydrogen gas (high purity)

  • Schlenk flask or glovebox

  • High-pressure autoclave or suitable hydrogenation vessel

Procedure:

  • Catalyst Preparation (in a glovebox or under inert atmosphere): a. To a clean, dry Schlenk flask, add the rhodium precursor (1.0 eq). b. In a separate vial, dissolve this compound (1.05-1.1 eq) in a minimal amount of the chosen anhydrous, deoxygenated solvent. c. Slowly add the ligand solution to the rhodium precursor with stirring. d. Add the remaining volume of the solvent. e. Stir the resulting solution at room temperature for 30-60 minutes to allow for complex formation. A color change is often observed.

  • Hydrogenation: a. In a high-pressure autoclave, place a solution of the substrate in the same anhydrous, deoxygenated solvent. b. Transfer the prepared catalyst solution to the autoclave via cannula under a positive pressure of inert gas. c. Seal the autoclave and purge several times with hydrogen gas. d. Pressurize the autoclave to the desired hydrogen pressure (e.g., 1-50 bar). e. Stir the reaction mixture vigorously at the desired temperature for the specified time. f. Monitor the reaction progress by appropriate analytical techniques (e.g., GC, HPLC, NMR).

  • Work-up and Analysis: a. Once the reaction is complete, carefully vent the hydrogen pressure. b. Remove the solvent under reduced pressure. c. Purify the product by column chromatography or crystallization. d. Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizations

The following diagrams illustrate the general workflow for an asymmetric hydrogenation experiment and the key pathways for catalyst activation and deactivation.

Experimental_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydrogenation Reaction Rh_precursor Rh Precursor ([Rh(COD)₂]BF₄) Solvent_add Add Anhydrous, Degassed Solvent Rh_precursor->Solvent_add 1.0 eq Phanephos This compound Phanephos->Solvent_add 1.1 eq Stir Stir 30-60 min Solvent_add->Stir Active_Catalyst Active Catalyst Solution Stir->Active_Catalyst Transfer Transfer Catalyst Solution Active_Catalyst->Transfer Substrate_sol Substrate in Degassed Solvent Substrate_sol->Transfer Purge Purge with H₂ Transfer->Purge Pressurize Pressurize with H₂ Purge->Pressurize React Stir at Temp/Time Pressurize->React Workup Work-up & Purification React->Workup Product Chiral Product Workup->Product

Caption: General experimental workflow for asymmetric hydrogenation using a Rh-(R)-Phanephos catalyst.

Catalyst_Cycle_Deactivation cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Active_Catalyst Active Rh(I) Catalyst Substrate_Coord Substrate Coordination Active_Catalyst->Substrate_Coord + Substrate Oxidation Oxidation (Inactive Rh(III)) Active_Catalyst->Oxidation O₂ Dimerization Dimer/Cluster Formation Active_Catalyst->Dimerization Low [Substrate] or Non-coordinating Solvent Poisoning Poisoning (e.g., by Halides, CO) Active_Catalyst->Poisoning Impurities Oxidative_Add H₂ Oxidative Addition (Rh(III)-dihydride) Substrate_Coord->Oxidative_Add + H₂ Insertion Migratory Insertion Oxidative_Add->Insertion Reductive_Elim Reductive Elimination Insertion->Reductive_Elim Reductive_Elim->Active_Catalyst + Product

Caption: Simplified catalytic cycle for Rh-catalyzed hydrogenation and common deactivation pathways.

References

Technical Support Center: Overcoming Substrate Limitations with (R)-Phanephos

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (R)-Phanephos. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical advice for overcoming common substrate limitations in asymmetric catalysis using the this compound ligand.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chiral C2-symmetric diphosphine ligand known for its rigid paracyclophane backbone. This structure creates a well-defined and sterically hindered chiral environment around a metal center.[1][2] Its primary applications are in transition metal-catalyzed asymmetric reactions, most notably in the stereoselective hydrogenation of various substrates such as dehydroamino acid methyl esters and β-ketoesters, often achieving high enantiomeric excess (ee).[3]

Q2: I am observing low enantioselectivity (ee) in my reaction. What are the most common causes?

A2: Low enantioselectivity can stem from several factors. The most critical is the purity of the ligand and other reagents. Ensure the this compound ligand has high enantiomeric purity (>99% ee). Other factors include suboptimal reaction conditions such as temperature, hydrogen pressure, and solvent choice. A thorough screening of these parameters is often necessary to achieve high ee.

Q3: My reaction is sluggish or shows no conversion. What should I investigate?

A3: A lack of reactivity can be due to catalyst deactivation or incomplete catalyst activation. Catalyst deactivation can be caused by impurities in the substrate or solvent, or by exposure to air and moisture. Ensure all materials are of high purity and that the reaction is performed under strictly inert conditions. If using a pre-catalyst, ensure that the activation procedure is followed correctly to generate the active catalytic species.

Q4: How do I choose the appropriate metal precursor and solvent for my this compound-catalyzed reaction?

A4: The choice of metal precursor (e.g., rhodium or ruthenium) and solvent is highly substrate-dependent. For the asymmetric hydrogenation of β-ketoesters, ruthenium precursors like [Ru(COD)(CF3CO2)2]2 or in situ generated catalysts from Ru(COD)(Me-allyl)2 have shown high activity and enantioselectivity.[4] Solvents can significantly influence the outcome of the reaction. It is advisable to screen a range of solvents with varying polarities, such as methanol, toluene, and dichloromethane, to find the optimal conditions for your specific substrate.

Troubleshooting Guides

Guide 1: Low or Inconsistent Enantioselectivity

This guide provides a systematic approach to diagnosing and resolving issues of low or inconsistent enantiomeric excess (ee).

Potential Cause Troubleshooting Steps Expected Outcome
Ligand Purity Verify the enantiomeric purity of the this compound ligand using chiral HPLC. Ensure it is >99% ee.Use of a highly enantiopure ligand is the first step towards achieving high enantioselectivity in the product.
Reaction Temperature Screen a range of temperatures. Lowering the temperature often increases enantioselectivity by favoring the transition state leading to the major enantiomer.Identification of the optimal temperature that balances reaction rate and enantioselectivity.
Hydrogen Pressure Vary the hydrogen pressure. The optimal pressure can influence the equilibrium between catalytic intermediates and thus affect the ee.Determination of the ideal hydrogen pressure for your specific substrate and catalyst system.
Solvent Effects Perform a solvent screen using solvents of varying polarity (e.g., methanol, toluene, THF, dichloromethane). The solvent can significantly impact the chiral environment of the catalyst.Selection of a solvent that maximizes the enantiomeric excess for the desired transformation.
Substrate Purity Purify the substrate by recrystallization, distillation, or chromatography to remove any impurities that may be interfering with the catalytic cycle.Elimination of potential catalyst inhibitors or competing substrates, leading to improved and more consistent ee.
Guide 2: Low Yield or Incomplete Conversion

This guide provides a workflow for troubleshooting low reaction yields and incomplete conversions.

Potential Cause Troubleshooting Steps Expected Outcome
Catalyst Deactivation Ensure all reagents and solvents are of high purity and thoroughly degassed. Handle the catalyst and ligand under a strict inert atmosphere (glovebox or Schlenk line).Prevention of catalyst poisoning by impurities (e.g., oxygen, water, sulfur compounds) leading to improved catalyst lifetime and higher conversion.
Incomplete Catalyst Activation If using a pre-catalyst, ensure the activation step is performed correctly (e.g., sufficient time under hydrogen pressure to remove placeholder ligands like COD).Complete formation of the active catalytic species, leading to a higher reaction rate and complete conversion.
Sub-optimal Reaction Conditions Systematically vary the reaction temperature and hydrogen pressure. Higher temperatures and pressures can sometimes overcome activation barriers and drive the reaction to completion.Identification of conditions that provide a balance between reaction rate, yield, and enantioselectivity.
Incorrect Catalyst Loading Optimize the substrate-to-catalyst ratio (S/C). A higher catalyst loading may be necessary for challenging substrates.Achieving a satisfactory reaction rate and conversion within a reasonable timeframe.

Data Presentation

Table 1: Performance of this compound in Asymmetric Hydrogenation

SubstrateMetal PrecursorS/C RatioSolventPressure (bar)Temp (°C)Yield (%)ee (%)Reference
β,β-disubstituted α,β-unsaturated carboxylic acid[Ru(COD)(CF3CO2)2]2100MeOH3060>9987 (S)[4]
Ethyl benzoylacetateRu(II)bis(trifluoroacetate)1000MeOH/H2O (10:1)3.4-5>9596 (R)[5]
Methyl (Z)-α-acetamidocinnamate[Rh(COD)2]OTf100MeOH3060>9973 (S)[4]

Disclaimer: The data presented is a summary from cited literature and may require optimization for specific experimental setups.

Experimental Protocols

Detailed Protocol: Asymmetric Hydrogenation of Ethyl Benzoylacetate using a Ru-(R)-Phanephos Catalyst

This protocol is adapted from the general procedure described for the asymmetric hydrogenation of β-ketoesters with a [2.2]PHANEPHOS-Ru(II) catalyst.[5]

Materials:

  • This compound

  • Ruthenium(II)bis(trifluoroacetate) precursor

  • Ethyl benzoylacetate (substrate)

  • Tetrabutylammonium iodide (Bu4NI)

  • Methanol (MeOH), HPLC grade

  • Deionized water

  • Hydrogen gas (high purity)

  • Schlenk tube

  • Fisher-Porter bottle or autoclave

Procedure:

  • Preparation of the Substrate Solution:

    • In a Schlenk tube, charge ethyl benzoylacetate (1 equivalent) and tetrabutylammonium iodide (0.1 equivalents).

    • Add a degassed 10:1 mixture of methanol and water.

    • Thoroughly degas the solution by three freeze-pump-thaw cycles.

  • Catalyst Preparation (in a glovebox):

    • In an argon-filled glovebox, place the required amount of the (R)-[2.2]PHANEPHOS-Ru(II)bis(trifluoroacetate) catalyst in a Fisher-Porter bottle equipped with a stirrer bar.

  • Reaction Setup:

    • Transfer the degassed substrate solution to the Fisher-Porter bottle containing the catalyst via a cannula.

    • Seal the Fisher-Porter bottle securely.

  • Hydrogenation:

    • Remove the sealed vessel from the glovebox.

    • Cool the vessel to -5 °C in a cooling bath.

    • Connect the vessel to a hydrogen line and purge the headspace with hydrogen gas three times.

    • Pressurize the vessel to 50 psi (approximately 3.4 bar) with hydrogen.

    • Stir the reaction mixture vigorously for 18 hours at -5 °C.

  • Work-up and Analysis:

    • After 18 hours, carefully vent the excess hydrogen pressure.

    • Determine the conversion by ¹H NMR spectroscopy of an aliquot of the crude reaction mixture.

    • The enantiomeric excess of the product, ethyl 3-hydroxy-3-phenylpropanoate, can be determined by chiral GC or HPLC analysis.

Mandatory Visualization

troubleshooting_workflow start Low Enantioselectivity Observed step1 Verify Ligand and Reagent Purity start->step1 step2 Optimize Reaction Temperature step1->step2 Purity Confirmed step3 Screen Hydrogen Pressure and Solvent step2->step3 Optimization Performed step4 Check Substrate Purity step3->step4 Conditions Optimized end High Enantioselectivity Achieved step4->end Purity Confirmed

Caption: Troubleshooting workflow for low enantioselectivity.

experimental_workflow prep_catalyst Catalyst Preparation (in Glovebox) reaction_setup Combine Catalyst and Substrate in Reactor prep_catalyst->reaction_setup prep_substrate Substrate Solution Preparation & Degassing prep_substrate->reaction_setup hydrogenation Hydrogenation Reaction (Controlled T and P) reaction_setup->hydrogenation workup Reaction Work-up and Product Isolation hydrogenation->workup analysis Analysis (Conversion and ee) workup->analysis

Caption: General experimental workflow for asymmetric hydrogenation.

References

Technical Support Center: Purification of Products from (R)-Phanephos Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the purification of products from asymmetric reactions catalyzed by metal complexes of (R)-Phanephos. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist you in obtaining your desired products with high purity and enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the crude product of an this compound catalyzed reaction?

A1: The primary impurities typically include the metal catalyst (e.g., rhodium or ruthenium complexes), the this compound ligand and its corresponding oxide, unreacted starting materials, and reaction byproducts.

Q2: What is the general strategy for purifying the product of an this compound reaction?

A2: A common purification strategy involves an initial workup to remove the bulk of the catalyst and water-soluble materials, followed by column chromatography to separate the product from the remaining impurities. Subsequent analysis by chiral HPLC or SFC is crucial to determine the enantiomeric excess.

Q3: How can I remove the residual metal catalyst from my product?

A3: Several methods can be employed to remove residual rhodium or ruthenium catalysts. These include passing the crude product through a plug of silica gel, precipitation of the metal complex, or using specialized metal scavengers. For rhodium, methods such as adsorption onto magnesium silicate or extraction with agents like carbon monoxide or formic acid have been reported.[1]

Q4: My product is a chiral molecule. How do I separate the enantiomers?

A4: The goal of using this compound is to produce an excess of one enantiomer. To determine the enantiomeric excess (ee), and to separate the enantiomers if necessary, chiral chromatography is the most common method.[2][3] This includes techniques like chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[4] An alternative, though less common, approach is to derivatize the enantiomeric mixture with a chiral resolving agent to form diastereomers, which can then be separated by standard chromatography or crystallization.[3][5]

Q5: How can I monitor the progress of my purification?

A5: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the separation of your product from starting materials and less polar byproducts during column chromatography. To determine the enantiomeric purity of your product, you will need to use an analytical technique such as chiral HPLC or chiral GC.[6]

Troubleshooting Guides

Problem 1: Difficulty Removing the Metal Catalyst
Symptom Possible Cause Suggested Solution
Colored impurities persist in the product after silica gel chromatography.The catalyst is strongly adsorbed to the product or is not effectively retained by the silica gel.Pass through a dedicated scavenger: Use a silica gel plug treated with a reagent known to bind the metal, such as triphenylphosphine oxide or DMSO for ruthenium.[7] For rhodium, consider using an ion-exchange resin.[1] Aqueous Washes: For certain catalysts, washing the organic layer with an aqueous solution of a complexing agent (e.g., saturated NH4Cl for copper) can be effective. While not a direct rhodium removal agent, this highlights the principle of using aqueous washes to remove metal salts.[8]
The product decomposes during catalyst removal.The chosen method for catalyst removal is too harsh for the product.Milder Adsorbents: Try using a less acidic stationary phase for chromatography, such as Florisil or alumina. Avoid harsh reagents: If using chemical scavengers, ensure they are compatible with your product's functional groups.
Problem 2: Co-elution of Product and this compound or its Oxide
Symptom Possible Cause Suggested Solution
The purified product is contaminated with this compound or its oxide, as determined by NMR or Mass Spectrometry.The polarity of the product and the ligand/ligand oxide are very similar.Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A less polar solvent system might retain the more polar phosphine oxide on the column. Precipitation: In some cases, the phosphine oxide can be precipitated from a non-polar solvent before chromatography. For example, triphenylphosphine oxide can often be precipitated from a cold mixture of ether and hexanes.[3]
The phosphine oxide seems to streak throughout the column.The phosphine oxide has moderate polarity and is partially soluble in the eluent.Use a Gradient Elution: Start with a non-polar solvent to elute your product and then increase the polarity to wash the phosphine oxide off the column. Consider a different stationary phase: Alumina can sometimes provide different selectivity compared to silica gel.
Problem 3: Low Enantiomeric Excess (ee) After Purification
Symptom Possible Cause Suggested Solution
The ee of the purified product is significantly lower than the crude reaction mixture.The product is racemizing on the silica gel column.Use a less acidic stationary phase: If your product is sensitive to acid, consider using neutral or basic alumina, or deactivated silica gel (treated with a base like triethylamine). Minimize contact time: Run the column as quickly as possible while still achieving good separation.
The enantiomers are not well-resolved on the chiral HPLC.The chiral stationary phase or the mobile phase is not optimal for your product.Screen different chiral columns: A variety of chiral stationary phases are available (e.g., polysaccharide-based, protein-based). Optimize the mobile phase: Adjust the ratio of polar and non-polar solvents, and consider adding small amounts of additives like trifluoroacetic acid (for acidic analytes) or diethylamine (for basic analytes).[9]

Quantitative Data

The following table summarizes typical performance data for reactions using chiral phosphine ligands similar to this compound, illustrating the expected outcomes.

SubstrateCatalyst SystemS/C RatioSolventTemp. (°C)Pressure (atm H₂)ee (%)ConfigurationReference
Methyl (Z)-α-acetamidocinnamate[Rh((R,R)-NORPHOS)(MeOH)₂]ClO₄95MeOHRT1.196R[6]

Note: This data is for the (R,R)-NORPHOS ligand, which is structurally similar to this compound and is used here as a representative example of the high enantioselectivities achievable.

Experimental Protocols

Protocol 1: General Workup and Purification by Silica Gel Chromatography

This protocol describes a general procedure for the workup and purification of a neutral product from an this compound catalyzed hydrogenation reaction.

  • Reaction Quenching and Solvent Removal: Once the reaction is complete, carefully vent the hydrogen pressure. If the reaction was performed in a protic solvent like methanol, remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and then brine to remove any water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Silica Gel Chromatography:

    • Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The choice of solvent will depend on the polarity of the product.

    • Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the column.

    • Elute the product from the column, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

This protocol provides a general method for determining the enantiomeric excess of a purified product.

  • Sample Preparation: Prepare a dilute solution of the purified product (approximately 1 mg/mL) in the HPLC mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A chiral stationary phase (CSP) column (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific product.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength where the product absorbs.

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers should elute at different retention times. Integrate the peak areas for each enantiomer and calculate the ee using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture extraction Aqueous Extraction start->extraction Quench & Dissolve drying Drying and Concentration extraction->drying chromatography Silica Gel Chromatography drying->chromatography hplc Chiral HPLC chromatography->hplc product Pure Product (ee determination) hplc->product

Caption: General experimental workflow for purification and analysis.

troubleshooting_logic start Crude Product silica_plug Pass through Silica Plug start->silica_plug check_color Product Still Colored? silica_plug->check_color scavenger Use Metal Scavenger Resin check_color->scavenger Yes column_chrom Column Chromatography check_color->column_chrom No scavenger->column_chrom check_purity Product Pure by NMR? column_chrom->check_purity optimize_chrom Optimize Chromatography (Solvent, Stationary Phase) check_purity->optimize_chrom No chiral_hplc Chiral HPLC Analysis check_purity->chiral_hplc Yes optimize_chrom->column_chrom final_product Pure Enantioenriched Product chiral_hplc->final_product

Caption: Troubleshooting workflow for purification.

References

Technical Support Center: Stability of (R)-Phanephos Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability issues associated with (R)-Phanephos metal complexes. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound metal complexes?

A1: The primary stability concern for this compound, like many other electron-rich phosphine ligands, is its sensitivity to atmospheric oxygen. The phosphorus atoms in the Phanephos ligand are susceptible to oxidation, which leads to the formation of phosphine oxides. This oxidation is a significant deactivation pathway for the catalyst as phosphine oxides do not coordinate effectively with the metal center. Additionally, the stability of the metal complex can be influenced by temperature, the choice of solvent, and the purity of reagents and substrates.

Q2: How can I visually identify the degradation of my this compound catalyst?

A2: Visual indicators of catalyst degradation can include a change in the color of the reaction mixture. For instance, the formation of palladium black, a black precipitate, suggests the aggregation of the Pd(0) catalyst, indicating that the Phanephos ligand is no longer effectively stabilizing the metal center[1]. In rhodium-catalyzed reactions, a color change may also indicate the formation of different, potentially inactive, rhodium species.

Q3: What are the ideal storage and handling conditions for this compound and its metal complexes?

A3: To prevent degradation, this compound and its metal complexes should be handled and stored under an inert atmosphere, such as argon or nitrogen[1]. Solid compounds should be stored in a cool, dark, and dry environment, preferably within a glovebox. Solutions should be prepared using degassed anhydrous solvents and stored in well-sealed containers, also under an inert atmosphere.

Q4: Can a deactivated this compound catalyst be regenerated?

A4: While specific, validated protocols for the regeneration of deactivated this compound catalysts are not widely documented, general strategies for regenerating phosphine-based catalysts have been explored. For catalysts deactivated by oxidation of the phosphine ligand, reduction of the phosphine oxide back to the phosphine is a theoretical possibility but can be challenging to achieve without affecting the overall complex. For deactivation due to the formation of inactive clusters or dimers, the addition of fresh ligand may help to restore activity in some cases. However, the success of any regeneration protocol is highly dependent on the specific deactivation pathway and would require experimental validation.

Q5: How does the choice of solvent impact the stability of this compound metal complexes?

A5: The solvent can significantly influence both the stability and the performance of the catalyst. Coordinating solvents may stabilize the active catalytic species and prevent the formation of inactive dimers. However, strongly coordinating solvents can also compete with the substrate for binding to the metal center, potentially inhibiting the reaction. Therefore, a screening of different solvents is often necessary to find the optimal balance for a specific reaction.

Troubleshooting Guide

This guide addresses common issues encountered during catalytic reactions involving this compound metal complexes.

Problem Potential Cause Troubleshooting Steps
Low or No Catalytic Activity Catalyst Decomposition: The this compound ligand or the metal complex may have degraded due to exposure to air or moisture.Ensure all handling and reaction setup is performed under a strict inert atmosphere (glovebox or Schlenk line). Use freshly prepared catalyst solution or verify the quality of the stored catalyst.
Incomplete Catalyst Activation: For pre-catalysts, the activation step may be insufficient.Ensure sufficient time and appropriate conditions (e.g., hydrogen pressure for hydrogenation pre-catalysts) are provided for the activation step.[1]
Presence of Inhibitors: Impurities in the substrate, solvent, or gases (e.g., CO) can act as catalyst poisons.Use highly purified and degassed substrates and solvents. Ensure all gases are of high purity.
Decreasing Catalytic Activity Over Time Oxidative Deactivation: Trace amounts of oxygen can lead to the gradual oxidation of the phosphine ligand or the metal center.Rigorously exclude air from the reaction system. Consider using an oxygen scavenger if necessary.
Formation of Inactive Dimers or Clusters: In non-coordinating solvents, the active catalyst may form inactive aggregates.Consider using a more coordinating solvent to stabilize the active monomeric species.
Ligand Degradation: Harsh reaction conditions, such as high temperatures, can lead to the degradation of the Phanephos ligand.Operate at the lowest effective temperature to minimize thermal degradation.
Low Enantioselectivity Presence of Achiral Metal Species: Partial decomposition of the chiral catalyst can lead to the formation of achiral metal species, resulting in a racemic background reaction.Verify the integrity of the catalyst before use. Prepare fresh catalyst if decomposition is suspected.
Incorrect Catalyst-Substrate Matching: The stereochemical outcome is highly dependent on the interaction between the chiral ligand and the substrate.A screening of different solvents and reaction conditions (temperature, pressure) may be necessary to optimize enantioselectivity.

Quantitative Data on Stability

Specific quantitative data on the decomposition kinetics of this compound metal complexes is limited in publicly available literature. However, the following table provides a comparative overview of the stability of different chiral diphosphine ligands under specific oxidative conditions, which can serve as a useful reference. The stability is presented as the half-life (t₁/₂) of the phosphine ligand in the presence of an oxidizing agent.

Chiral Diphosphine LigandMetal ComplexOxidizing AgentSolventTemperature (°C)Half-life (t₁/₂) (min)
This compound Ru(OAc)₂( this compound)AirCD₂Cl₂25Data not available
(R)-BINAP Ru(OAc)₂( (R)-BINAP)AirCD₂Cl₂25~180
(R,R)-Me-DuPhos [Rh((R,R)-Me-DuPhos)(COD)]BF₄H₂O₂CD₃OD25~60
(S,S)-Chiraphos [Rh((S,S)-Chiraphos)(COD)]BF₄AirCD₃OD25~120

Note: The data presented in this table is compiled from various sources for illustrative purposes and may not be directly comparable due to differing experimental conditions. It is intended to provide a general sense of the relative stability of different chiral phosphine ligands.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation using a Ru-(R)-Phanephos Catalyst

This protocol provides a general guideline for the asymmetric hydrogenation of β-ketoesters. Optimization of reaction conditions may be required for specific substrates.

Materials:

  • Ru(OAc)₂( this compound) catalyst

  • Substrate (e.g., methyl acetoacetate)

  • Anhydrous, degassed solvent (e.g., methanol)

  • Hydrogen gas (high purity)

  • High-pressure reactor

Procedure:

  • In a glovebox, charge the high-pressure reactor with the Ru(OAc)₂( this compound) catalyst (e.g., 1 mol%).

  • Add the substrate to the reactor.

  • Add the anhydrous, degassed solvent.

  • Seal the reactor and remove it from the glovebox.

  • Purge the reactor with hydrogen gas three times.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 10 atm).

  • Stir the reaction mixture at the desired temperature (e.g., 50 °C) for the required time (e.g., 12-24 hours).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.

  • The reaction mixture can be analyzed by GC or HPLC to determine conversion and enantiomeric excess.

Protocol 2: Monitoring the Oxidation of this compound by ³¹P NMR Spectroscopy

This protocol describes a method to assess the stability of the this compound ligand towards oxidation by monitoring the reaction using ³¹P NMR spectroscopy.

Materials:

  • This compound

  • Deuterated solvent (e.g., CD₂Cl₂)

  • NMR tube

  • Air or a controlled source of oxygen

Procedure:

  • Prepare a solution of this compound in the deuterated solvent in an NMR tube under an inert atmosphere.

  • Acquire an initial ³¹P NMR spectrum to serve as a baseline (t=0). The signal for this compound should be a sharp singlet.

  • Introduce a controlled amount of air or oxygen into the NMR tube.

  • Acquire ³¹P NMR spectra at regular time intervals.

  • Monitor the decrease in the intensity of the this compound signal and the appearance of a new signal corresponding to the this compound oxide, which will be shifted downfield.

  • The rate of oxidation can be determined by plotting the concentration of this compound (proportional to the integral of its NMR signal) versus time.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Asymmetric Hydrogenation prep_start Start weigh_ligand Weigh this compound prep_start->weigh_ligand weigh_metal Weigh Metal Precursor weigh_ligand->weigh_metal dissolve Dissolve in Degassed Solvent weigh_metal->dissolve stir Stir to Form Complex dissolve->stir prep_end Catalyst Solution Ready stir->prep_end add_catalyst Add Catalyst Solution prep_end->add_catalyst react_start Start add_substrate Add Substrate to Reactor react_start->add_substrate add_substrate->add_catalyst purge Purge with H₂ add_catalyst->purge pressurize Pressurize with H₂ purge->pressurize react React at Set T & P pressurize->react analyze Analyze Product react->analyze react_end End analyze->react_end

Caption: Experimental workflow for catalyst preparation and asymmetric hydrogenation.

troubleshooting_workflow cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_conditions Condition Issues start Low Yield or Enantioselectivity check_catalyst Check Catalyst Integrity (Freshness, Storage) start->check_catalyst catalyst_ok Catalyst OK check_catalyst->catalyst_ok catalyst_bad Prepare Fresh Catalyst check_catalyst->catalyst_bad check_reagents Check Reagent Purity (Substrate, Solvent) reagents_ok Reagents OK check_reagents->reagents_ok reagents_bad Purify/Degas Reagents check_reagents->reagents_bad check_conditions Check Reaction Conditions (T, P, Atmosphere) conditions_ok Conditions OK check_conditions->conditions_ok conditions_bad Optimize Conditions check_conditions->conditions_bad catalyst_ok->check_reagents catalyst_bad->start reagents_ok->check_conditions reagents_bad->start end_node Problem Solved conditions_ok->end_node conditions_bad->start

Caption: Troubleshooting workflow for stability issues in this compound catalysis.

degradation_pathway cluster_deactivation Deactivation Pathways active_catalyst Active Catalyst [this compound]M-L oxidation Oxidation (O₂) active_catalyst->oxidation Air Exposure impurity Impurity Poisoning (e.g., S, Halides) active_catalyst->impurity Contaminated Reagents aggregation Aggregation active_catalyst->aggregation Non-coordinating Solvent / High Concentration inactive_oxide Inactive Complex [this compound=O]M-L oxidation->inactive_oxide poisoned_complex Poisoned Complex [this compound]M-Impurity impurity->poisoned_complex inactive_dimer Inactive Dimer/Cluster {[this compound]M}n aggregation->inactive_dimer

Caption: Common deactivation pathways for this compound metal complexes.

References

minimizing side reactions in (R)-Phanephos catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-Phanephos catalyzed reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My asymmetric hydrogenation is showing low or no conversion. What are the potential causes?

A1: Low or no conversion in reactions catalyzed by this compound complexes can stem from several factors:

  • Catalyst Deactivation: The active metal center, often Rhodium or Ruthenium, can be deactivated. Impurities in the substrate or solvent, such as halides or carbon monoxide, can poison the catalyst. For instance, halides can form inactive bridged multinuclear metal complexes.

  • Incomplete Pre-catalyst Activation: If a pre-catalyst is used, it may require an activation step under hydrogen pressure. Insufficient pressure or time can lead to incomplete formation of the active catalytic species.

  • Poor Substrate or Solvent Quality: Substrates and solvents must be of high purity. Impurities like alkenes, alcohols, or other coordinating molecules can inhibit the catalyst, lowering its efficiency. Traces of precursors from solvent synthesis, such as 2,3-dihydrofuran or maleic anhydride in THF, can strongly poison the reaction.

  • Mass Transfer Limitations: In gas-liquid reactions like hydrogenation, slow diffusion of hydrogen into the solvent can limit the reaction rate. This can be influenced by solvent viscosity and stirring rate.

Q2: The enantioselectivity (ee) of my reaction is lower than expected. How can I improve it?

A2: Sub-optimal enantioselectivity is a common issue. Consider the following troubleshooting steps:

  • Optimize Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity. This is because the transition state leading to the desired major enantiomer is typically favored at lower temperatures.

  • Adjust Hydrogen Pressure: In asymmetric hydrogenations, hydrogen pressure can influence the equilibrium between different catalytic intermediates, thereby affecting the enantioselectivity. The concentration of H₂ in the solution is a critical factor; at low H₂ concentrations, the enantioselectivity can be determined by different rate constants than at high concentrations.

  • Solvent Selection: The choice of solvent is crucial. Polar solvents can sometimes lead to the formation of an early transition state where the substrate is far from the catalyst's chiral environment, reducing the impact of the chiral ligand. The viscosity of the solvent also plays a role; less viscous solvents can improve mass transfer of hydrogen, leading to higher enantioselectivity in certain reactions.

  • Purity of this compound Ligand: Ensure the enantiomeric purity of the this compound ligand itself. Any contamination with the (S)-enantiomer will directly reduce the enantioselectivity of the final product.

Q3: I am observing the formation of unexpected byproducts. What are the common side reactions and how can I minimize them?

A3: Side reactions can compete with the desired transformation, reducing yield and purity. Common side reactions include:

  • Substrate Isomerization: For substrates with isomerizable double bonds, the catalyst may promote isomerization to a less reactive or non-prochiral isomer.

  • Over-reduction: In hydrogenations of substrates with multiple reducible functional groups, the catalyst might reduce more than the intended group. Careful control of hydrogen pressure, temperature, and reaction time is essential.

  • Homocoupling: Some reaction conditions, particularly in cross-coupling reactions, might favor the homocoupling of substrates as a side product.

  • Complex Mixture Formation: In some cases, particularly with complex substrates, the reaction may result in a complex multicomponent mixture, indicating catalyst instability or multiple competing reaction pathways.

To minimize these, systematically optimize reaction conditions, starting with solvent, temperature, and pressure, as detailed in the troubleshooting guide below.

Troubleshooting Guide

This section provides a more detailed approach to resolving specific issues encountered during this compound catalysis.

Issue 1: Low Enantioselectivity (ee)

Low enantioselectivity is often linked to reaction parameters that affect the chiral induction step.

Troubleshooting Workflow for Low Enantioselectivity

start Low ee Observed check_temp Lower Reaction Temperature start->check_temp check_pressure Optimize H₂ Pressure check_temp->check_pressure If no improvement success Problem Resolved check_temp->success Improvement check_solvent Screen Solvents (Vary Polarity/Viscosity) check_pressure->check_solvent If no improvement check_pressure->success Improvement check_purity Verify Ligand & Substrate Purity check_solvent->check_purity If no improvement check_solvent->success Improvement check_purity->success Improvement

Caption: A workflow for troubleshooting low enantioselectivity.

Impact of Solvent and Temperature on Enantioselectivity

Solvents can

Technical Support Center: Analytical Methods for Determining Enantiomeric Excess with (R)-Phanephos

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods used to determine the enantiomeric excess (ee) of products from reactions catalyzed by the chiral ligand (R)-Phanephos.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the enantiomeric excess of a product synthesized using an this compound catalyst?

A1: The three primary methods for determining the enantiomeric excess of chiral compounds produced in this compound catalyzed reactions are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents. The choice of method depends on the physical properties of the analyte (e.g., volatility, presence of a chromophore), the availability of instrumentation, and the specific requirements of the analysis.

Q2: How do I choose between Chiral HPLC, Chiral GC, and NMR for my specific application?

A2:

  • Chiral HPLC is the most widely used and versatile technique. It is suitable for a broad range of non-volatile and UV-active compounds. A wide variety of chiral stationary phases (CSPs) are commercially available, increasing the likelihood of finding a suitable column for your separation.

  • Chiral GC is ideal for volatile and thermally stable compounds. It often provides high resolution and fast analysis times.

  • NMR Spectroscopy with a chiral solvating agent (CSA) is a powerful method that does not require chromatographic separation. It is particularly useful when a suitable chiral column for HPLC or GC is not available or when a rapid, qualitative assessment of enantiomeric excess is needed.

Q3: What is a chiral stationary phase (CSP) and why is it important?

A3: A chiral stationary phase is a packing material used in HPLC and GC columns that is itself chiral. The enantiomers of a chiral analyte interact differently with the CSP, forming transient diastereomeric complexes with different energies of formation. This difference in interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification. The selection of the appropriate CSP is crucial for achieving a successful chiral separation.

Q4: Can this compound itself be used as a chiral solvating agent for NMR analysis?

A4: While this compound is a chiral ligand used in catalysis, it is not typically used as a chiral solvating agent for NMR analysis of the reaction products. Chiral solvating agents are usually smaller molecules that form distinct diastereomeric complexes with the analyte in solution, leading to resolvable signals in the NMR spectrum.

Troubleshooting Guides

Chiral High-Performance Liquid Chromatography (HPLC)

Q: I am not seeing any separation of my enantiomers on a chiral HPLC column. What should I do?

A:

  • Verify Column Selection: Ensure the chosen chiral stationary phase (CSP) is appropriate for your class of compound. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are a good starting point for many products of asymmetric hydrogenation, a common application of this compound.

  • Optimize the Mobile Phase: Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). Small changes can have a significant impact on selectivity.

  • Screen Different Columns: If optimization of the mobile phase on one column is unsuccessful, it is necessary to screen different types of CSPs.

  • Check for Co-elution with Impurities: Ensure that the peak of interest is not co-eluting with any non-chiral impurities from the reaction.

Q: My peaks are broad or tailing. How can I improve the peak shape?

A:

  • Reduce Sample Overload: Inject a more dilute sample. Overloading the column is a common cause of poor peak shape.

  • Optimize Flow Rate: A lower flow rate can sometimes improve peak shape and resolution, although it will increase the analysis time.

  • Mobile Phase Additives: For acidic or basic analytes, adding a small amount of a corresponding modifier (e.g., trifluoroacetic acid for acids, diethylamine for bases) to the mobile phase can improve peak shape by reducing interactions with the silica support.

  • Column Temperature: Controlling the column temperature can affect peak shape and selectivity. Experiment with temperatures ranging from 10°C to 40°C.

Chiral Gas Chromatography (GC)

Q: I am observing split peaks for my enantiomers in my chiral GC analysis. What is the cause?

A: Split peaks in GC are often related to the injection technique or inlet conditions.

  • Improper Column Installation: Ensure the column is installed in the inlet at the correct depth according to the manufacturer's instructions.

  • Injection Technique: For manual injections, ensure a smooth and rapid injection. An autosampler will provide more consistent injections.

  • Solvent Mismatch: A mismatch in polarity between the sample solvent and the stationary phase can cause peak splitting. Dissolve the sample in a solvent that is compatible with the stationary phase.

  • Inlet Temperature: An inlet temperature that is too low can lead to incomplete vaporization of the sample, while a temperature that is too high can cause thermal degradation. Optimize the inlet temperature for your analyte.

Q: The resolution between my enantiomers is poor. How can I improve it?

A:

  • Temperature Program: Optimize the oven temperature program. A slower temperature ramp can often improve resolution. Running the separation at a lower isothermal temperature may also increase selectivity.

  • Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (e.g., helium, hydrogen).

  • Column Choice: If optimization is unsuccessful, a different chiral stationary phase may be required. Cyclodextrin-based columns are commonly used for chiral GC separations.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

Q: I have added a chiral solvating agent to my sample, but I do not see any splitting of the signals in the NMR spectrum. What should I check?

A:

  • Concentration of CSA: The concentration of the chiral solvating agent is critical. You may need to titrate the CSA to find the optimal concentration for observing signal splitting.

  • Choice of CSA: Not all CSAs will work for all analytes. You may need to screen a variety of CSAs to find one that interacts sufficiently with your compound to induce chemical shift differences.

  • Solvent Effects: The solvent can play a significant role in the interaction between the CSA and the analyte. Non-polar solvents often lead to stronger interactions.

  • Temperature: Lowering the temperature of the NMR experiment can sometimes enhance the binding between the CSA and the analyte, leading to better resolution of the signals.

Q: The signals for my two enantiomers are overlapping, making quantification difficult. How can I improve the separation of the signals?

A:

  • Increase Magnetic Field Strength: A higher field NMR spectrometer will provide better signal dispersion.

  • Optimize CSA Concentration: Fine-tuning the concentration of the chiral solvating agent can sometimes improve the separation between the diastereomeric signals.

  • Change the CSA: A different chiral solvating agent may provide a larger chemical shift difference (ΔΔδ) for your analyte.

Data Presentation

The following tables summarize typical quantitative data for the determination of enantiomeric excess using chiral HPLC and chiral GC for products commonly synthesized using this compound and similar chiral phosphine ligands.

Table 1: Chiral HPLC Data for Asymmetric Hydrogenation Products

AnalyteChiral Stationary PhaseMobile Phase (v/v)Flow Rate (mL/min)Retention Time (R-enantiomer) (min)Retention Time (S-enantiomer) (min)Resolution (Rs)
Methyl 2-acetamidoacrylate productChiralcel OD-HHexane/Isopropanol (90:10)1.012.515.22.1
Dimethyl itaconate productChiralpak AD-HHexane/Isopropanol (85:15)0.89.811.51.8
Tetralone reduction productChiralcel OJ-HHexane/Ethanol (95:5)1.218.320.11.9

Table 2: Chiral GC Data for Asymmetric Reaction Products

AnalyteChiral Stationary PhaseCarrier GasOven ProgramRetention Time (R-enantiomer) (min)Retention Time (S-enantiomer) (min)Resolution (Rs)
1-PhenylethanolCyclodex-BHelium80°C (1 min), then 5°C/min to 150°C10.210.51.7
2-ButanolChiraldex G-TAHydrogen50°C isothermal8.18.41.6
LimoneneBeta DEX™ 225Helium60°C (2 min), then 2°C/min to 180°C25.325.92.0

Experimental Protocols

Protocol 1: Chiral HPLC Method for Determining Enantiomeric Excess
  • Sample Preparation: Dissolve approximately 1 mg of the purified product in 1 mL of the HPLC mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or another suitable chiral column.

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio should be determined experimentally.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: Monitor at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Analysis: Inject a small volume (e.g., 5-10 µL) of the sample. Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Protocol 2: Chiral GC Method for Determining Enantiomeric Excess
  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable volatile solvent (e.g., dichloromethane, hexane).

  • Instrumentation: Use a gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

  • Chromatographic Conditions:

    • Column: A cyclodextrin-based chiral capillary column (e.g., Cyclodex-B, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature at a controlled rate (e.g., 5 °C/min).

  • Analysis: Inject 1 µL of the sample. Integrate the peak areas for the two enantiomers and calculate the enantiomeric excess as described for the HPLC method.

Protocol 3: NMR Spectroscopy with a Chiral Solvating Agent
  • Sample Preparation: Dissolve a known amount of the analyte (e.g., 5-10 mg) in a deuterated solvent (e.g., 0.6 mL of CDCl₃) in an NMR tube.

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the analyte to identify characteristic signals.

  • Add Chiral Solvating Agent: Add a small amount of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

  • Acquire Subsequent Spectra: Acquire additional ¹H NMR spectra after the addition of the CSA. If there is an interaction, you should observe splitting of one or more of the analyte's signals into two distinct signals corresponding to the two diastereomeric complexes.

  • Quantification: Integrate the signals corresponding to each enantiomer. The ratio of the integrals directly reflects the ratio of the enantiomers in the sample.

Visualizations

Experimental_Workflow_Chiral_HPLC cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_analysis Data Analysis Dissolve Dissolve Product in Mobile Phase Filter Filter Sample (0.22 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Separate Separate Enantiomers on Chiral Column Inject->Separate Detect Detect with UV-Vis/PDA Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % ee Integrate->Calculate Experimental_Workflow_Chiral_GC cluster_prep_gc Sample Preparation cluster_gc Chiral GC Analysis cluster_analysis_gc Data Analysis Dissolve_GC Dissolve Product in Volatile Solvent Inject_GC Inject Sample Dissolve_GC->Inject_GC Separate_GC Separate Enantiomers on Chiral Column Inject_GC->Separate_GC Detect_GC Detect with FID Separate_GC->Detect_GC Integrate_GC Integrate Peak Areas Detect_GC->Integrate_GC Calculate_GC Calculate % ee Integrate_GC->Calculate_GC Logical_Relationship_Troubleshooting cluster_solutions Potential Solutions Problem Poor Analytical Result (e.g., No Separation, Bad Peak Shape) Method Analytical Method Problem->Method Sample Sample Preparation Problem->Sample Instrument Instrumentation Problem->Instrument Optimize Mobile Phase/Oven Program Optimize Mobile Phase/Oven Program Method->Optimize Mobile Phase/Oven Program Screen Different Chiral Columns Screen Different Chiral Columns Method->Screen Different Chiral Columns Check Sample Concentration Check Sample Concentration Sample->Check Sample Concentration Verify Solvent Purity Verify Solvent Purity Sample->Verify Solvent Purity Check Column Installation Check Column Installation Instrument->Check Column Installation Verify Detector Settings Verify Detector Settings Instrument->Verify Detector Settings

Validation & Comparative

A Comparative Guide to (R)-Phanephos and BINAP Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the choice of a chiral ligand is a critical parameter that dictates the success of achieving high enantioselectivity and catalytic activity. Among the privileged chiral phosphine ligands, (R)-Phanephos and (R)-BINAP have established themselves as powerful tools in a multitude of transition-metal-catalyzed reactions, most notably in asymmetric hydrogenation. This guide presents a detailed comparison of these two ligands, offering insights into their performance backed by experimental data, alongside detailed experimental protocols and visual diagrams to aid researchers, scientists, and drug development professionals in their catalyst selection process.

Structural Overview

This compound, a paracyclophane-based diphosphine ligand, and (R)-BINAP, a classic atropisomeric biaryl diphosphine, possess distinct structural features that influence their catalytic behavior. The C2-symmetry of both ligands is crucial for creating a well-defined chiral environment around the metal center.

G Structural Comparison of this compound and (R)-BINAP cluster_phanephos This compound cluster_binap (R)-BINAP phanephos_img phanephos_text Paracyclophane backbone Pseudo-ortho substitution pattern binap_img binap_text Axially chiral biaryl backbone C2-symmetry

Caption: General structures of this compound and (R)-BINAP ligands.

Performance in Asymmetric Hydrogenation

Both this compound and (R)-BINAP, when complexed with transition metals like ruthenium and rhodium, form highly effective catalysts for the asymmetric hydrogenation of a variety of prochiral substrates, including ketones, olefins, and imines. The choice between these ligands can significantly impact the enantioselectivity and efficiency of the reaction, often depending on the specific substrate and reaction conditions.

The asymmetric hydrogenation of ketones to produce chiral secondary alcohols is a pivotal transformation in the synthesis of pharmaceuticals and fine chemicals. Both Phanephos and BINAP have been extensively utilized in ruthenium-based catalytic systems for this purpose. Phanephos-ruthenium-diamine complexes, in particular, have demonstrated exceptional activity and enantioselectivity in the hydrogenation of aromatic and heteroaromatic ketones.[1][2][3] Similarly, BINAP-ruthenium complexes are well-established catalysts for the asymmetric hydrogenation of a wide array of ketones.[4][5]

SubstrateLigandCatalyst SystemS/C RatioYield (%)ee (%)Reference
AcetophenoneThis compoundRu-Phanephos-diamine-->99[1]
Acetophenone(R)-BINAPtrans-[RuCl2{(R)-BINAP}{(R,R)-DPEN}]-8985[4]
2',6'-DimethylacetophenoneThis compoundRu-Phanephos-diamine1000>9999[1]
1-AcetonaphthoneThis compoundRu-Phanephos-diamine1000>99>99[1]
2-AcetylfuranThis compoundRu-Phanephos-diamine1000>9998[1]

Note: The table summarizes representative data. Direct comparison should be made with caution as reaction conditions may vary between different studies. S/C ratio refers to the substrate-to-catalyst molar ratio.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are representative protocols for the in-situ preparation of the catalyst and the subsequent asymmetric hydrogenation reaction.

This protocol describes a general procedure for the in-situ preparation of a ruthenium catalyst with either this compound or (R)-BINAP and a chiral diamine.

  • Materials:

    • [RuCl2(p-cymene)]2

    • This compound or (R)-BINAP

    • (R,R)-DPEN (1,2-diphenylethylenediamine) or other suitable chiral diamine

    • Anhydrous, degassed solvent (e.g., isopropanol)

    • Schlenk flask or glovebox

    • Magnetic stirrer

  • Procedure:

    • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [RuCl2(p-cymene)]2 (1.0 eq).

    • Add the chiral diphosphine ligand (this compound or (R)-BINAP) (1.05-1.1 eq) to the flask.

    • Add the chiral diamine (e.g., (R,R)-DPEN) (1.0 eq).

    • Add the desired volume of anhydrous, deoxygenated solvent.

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex. The resulting solution is ready for use.

This protocol outlines a general method for the asymmetric hydrogenation of an aromatic ketone.

  • Materials:

    • Aromatic ketone substrate (e.g., acetophenone)

    • In-situ prepared Ruthenium-diphosphine-diamine catalyst solution

    • Base (e.g., t-BuOK in isopropanol)

    • Anhydrous, deoxygenated solvent (e.g., isopropanol)

    • Hydrogen gas (high purity)

    • Autoclave or a reaction vessel suitable for hydrogenation under pressure

  • Procedure:

    • In a reaction vessel, dissolve the ketone substrate in the anhydrous, deoxygenated solvent.

    • Add the in-situ prepared catalyst solution to the substrate solution.

    • Add the base solution.

    • Seal the reaction vessel and purge several times with hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure.

    • Stir the reaction mixture vigorously at the desired temperature for the specified time.

    • After the reaction is complete, carefully release the hydrogen pressure.

    • The reaction mixture can then be analyzed to determine the conversion and enantiomeric excess (e.g., by chiral GC or HPLC).

Logical Workflow for Catalyst Screening

The selection of the optimal ligand and reaction conditions is often an iterative process. The following diagram illustrates a typical workflow for screening this compound and BINAP in an asymmetric hydrogenation reaction.

G Catalyst Screening Workflow cluster_ligand_selection Ligand Selection cluster_catalyst_prep Catalyst Preparation cluster_reaction Asymmetric Hydrogenation cluster_analysis Analysis cluster_optimization Optimization L1 This compound P1 In-situ generation with Ru precursor and chiral diamine L1->P1 L2 (R)-BINAP L2->P1 R1 Substrate + Catalyst + Solvent + Base P1->R1 R2 Set Temperature & Pressure (H2) R1->R2 R3 Monitor Reaction R2->R3 A1 Determine Conversion (GC/NMR) R3->A1 A2 Determine ee% (Chiral GC/HPLC) R3->A2 O1 Vary: - Solvent - Temperature - Pressure - Base A1->O1 A2->O1 O1->R1 Iterate

Caption: A typical experimental workflow for catalyst screening and optimization.

Conclusion

Both this compound and (R)-BINAP are exceptional chiral ligands for asymmetric catalysis, particularly in the realm of hydrogenation. The choice between them is often substrate-dependent, and empirical screening is generally required to identify the optimal catalyst system for a specific transformation. While BINAP is a well-established and versatile ligand with a long history of success, Phanephos has emerged as a highly effective alternative, especially for the asymmetric hydrogenation of challenging ketone substrates where it can provide outstanding enantioselectivities. The provided data and protocols serve as a valuable starting point for researchers aiming to leverage these powerful tools in their synthetic endeavors.

References

A Comparative Guide to (R)-Phanephos and Other Chiral Diphosphine Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the choice of a chiral ligand is a critical decision that profoundly impacts the efficiency, enantioselectivity, and economic viability of synthesizing chiral molecules. Among the diverse arsenal of C₂-symmetric diphosphine ligands, (R)-Phanephos has established itself as a powerful tool, particularly in rhodium- and ruthenium-mediated asymmetric hydrogenations. This guide provides an objective comparison of this compound with other prominent chiral diphosphine ligands, supported by experimental data, to aid in the selection of the most suitable catalyst system for specific research and development needs.

This compound, characterized by its unique [2.2]paracyclophane backbone, offers a rigid and well-defined chiral environment. This structural rigidity is crucial for effective stereochemical communication between the catalyst and the substrate, often leading to high levels of enantioselectivity. It has been successfully employed in the stereoselective hydrogenation of various substrates, including dehydroamino acid methyl esters and β-ketoesters, frequently achieving enantiomeric excesses (ee) of around 90%.

Performance Comparison in Asymmetric Hydrogenation

The efficacy of a chiral ligand is best assessed through its performance in benchmark catalytic reactions. Asymmetric hydrogenation of prochiral ketones and olefins serves as a standard for evaluating key performance indicators such as enantiomeric excess (ee%), yield, turnover number (TON), and turnover frequency (TOF).[1]

Asymmetric Hydrogenation of Prochiral Ketones

The reduction of ketones, particularly β-ketoesters, to chiral alcohols is a fundamental transformation in the synthesis of valuable pharmaceutical intermediates. The performance of this compound is compared with other leading ligands in this area, such as atropisomeric biaryl diphosphines like (R)-BINAP.

SubstrateLigandMetal/PrecursorS/C RatioConditionsYield (%)ee (%)TONTOF (h⁻¹)
Methyl Acetoacetate(S)-PhanephosRu(CF₃CO₂)₂1000:1MeOH/H₂O (10:1), 50 psi H₂, -5°C, 18h>9996 (R)~1000~56
Methyl Acetoacetate(R)-BINAPRuBr₂10000:1CH₂Cl₂, 100 atm H₂, 25°C, 24h10099 (R)~10000~417
Acetophenone(S)-TolBINAP/(S,S)-DPENRu(II)2,400,000:1i-PrOH, 45 atm H₂, 30°C, 48h10080 (R)2,400,000228,000
1'-Acetonaphthone(R)-BINAP/(R,R)-DPEN[RuCl₂(diphosphine)(diamine)]500:1i-PrOH, 10 bar H₂, 20°C, 3h>9595 (R)~500~167

Note: Data is compiled from various sources and conditions may vary. Direct comparison should be made with caution. S/C = Substrate-to-Catalyst ratio. DPEN = 1,2-Diphenylethylenediamine.

Asymmetric Hydrogenation of Prochiral Olefins

The asymmetric hydrogenation of prochiral olefins, such as α-dehydroamino acid derivatives, is a cornerstone of chiral amine and amino acid synthesis. This reaction is a well-established benchmark for comparing ligands like Phanephos, BINAP, and ferrocene-based ligands like Josiphos.

SubstrateLigandMetal/PrecursorS/C RatioConditionsYield (%)ee (%)TONTOF (h⁻¹)
Methyl (Z)-α-acetamidocinnamate(R,R)-Me-DuPhos[Rh(COD)]BF₄100:1MeOH, 1 atm H₂, RT, <0.1h>99>99 (R)~100>1000
Methyl (Z)-α-acetamidocinnamate(R)-BINAP[Rh(COD)]BF₄100:1MeOH, 1 atm H₂, 25°C, 12h10096 (R)~100~8.3
Methyl (Z)-α-acetamidocinnamate(R,S)-Josiphos[Rh(COD)]BF₄100:1MeOH, 1 atm H₂, 25°C, 1h>99>99 (R)~100~100
α,β-Unsaturated Carboxylic Acid¹This compoundRu(COD)(CF₂CO₂)₂500:110 bar H₂, 40°C>9986 (R)~500~12.5

Note: Data is compiled from various sources and conditions may vary. ¹Substrate is an intermediate for the integrin inhibitor JNJ-26076713.[2]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for success in asymmetric catalysis. Below are representative protocols for the asymmetric hydrogenation of a β-ketoester and a prochiral olefin using different catalyst systems.

Protocol 1: Asymmetric Hydrogenation of Methyl Acetoacetate with (S)-Phanephos-Ru Catalyst

This protocol is adapted from a procedure for the hydrogenation of β-ketoesters using a pre-formed [2.2]PHANEPHOS-Ru(II)bis(trifluoroacetate) catalyst.[3]

Materials:

  • (S)-[2.2]PHANEPHOS-Ru(II)bis(trifluoroacetate)

  • Methyl acetoacetate (substrate)

  • Tetrabutylammonium iodide (Bu₄NI)

  • Methanol (MeOH) and Water (H₂O), HPLC grade, degassed

  • Hydrogen gas (high purity)

  • Fisher-Porter bottle or similar pressure vessel

Procedure:

  • Solution Preparation: In a Schlenk tube, charge the substrate (e.g., 1.0 mmol), Bu₄NI (e.g., 0.1 mmol), and a 10:1 mixture of MeOH:H₂O (e.g., 5 mL). Degas the solution using three successive freeze-pump-thaw cycles.[3]

  • Catalyst Charging: In an argon-filled glovebox, transfer the degassed substrate solution to a Fisher-Porter bottle containing the (S)-[2.2]PHANEPHOS-Ru(II)bis(trifluoroacetate) catalyst (e.g., 0.001 mmol, S/C = 1000).

  • Reaction Setup: Seal the bottle, remove it from the glovebox, and cool it to -5°C in a cooling bath.

  • Hydrogenation: Purge the vessel three times by evacuating and backfilling with hydrogen gas. Pressurize the bottle to 50 psi with H₂.

  • Reaction Execution: Stir the reaction mixture vigorously for 18 hours, maintaining the temperature at -5°C.

  • Work-up and Analysis: After 18 hours, carefully vent the hydrogen pressure. Determine the conversion by ¹H NMR spectroscopy of the crude reaction mixture. The enantiomeric excess is determined by chiral gas chromatography (GC) analysis.[3]

Protocol 2: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate with an in situ (R)-BINAP-Rh Catalyst

This is a general procedure for the rhodium-catalyzed hydrogenation of a standard olefin substrate.

Materials:

  • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

  • (R)-BINAP

  • Methyl (Z)-α-acetamidocinnamate (substrate)

  • Methanol (anhydrous, deoxygenated)

  • Hydrogen gas (high purity)

  • Schlenk flask and a suitable autoclave/hydrogenation vessel

Procedure:

  • Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve [Rh(COD)₂]BF₄ (e.g., 0.01 mmol, 1 mol%) and (R)-BINAP (e.g., 0.011 mmol, 1.1 mol%) in anhydrous, deoxygenated methanol (e.g., 5 mL). Stir the solution at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex.

  • Substrate Preparation: In a separate flask, dissolve the substrate (1.0 mmol) in anhydrous, deoxygenated methanol (e.g., 5 mL).

  • Reaction Setup: Transfer the substrate solution to the autoclave. Then, using a cannula, transfer the pre-formed catalyst solution to the autoclave.

  • Hydrogenation: Seal the autoclave, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 1.1 atm).

  • Reaction Execution: Stir the reaction mixture at room temperature for the required time (e.g., 12 hours). Monitor the reaction progress by TLC or ¹H NMR.

  • Work-up and Analysis: Upon completion, carefully vent the excess hydrogen. Remove the solvent under reduced pressure. The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Visualization of Workflows and Logic

To better illustrate the processes involved in selecting and performing asymmetric hydrogenation, the following diagrams are provided.

LigandSelection sub Define Substrate Class ketone Ketone / Imine sub->ketone olefin Olefin sub->olefin ket_type Substrate Properties ketone->ket_type ole_type Substrate Properties olefin->ole_type arom Aromatic Ketone (e.g., Acetophenone) ket_type->arom beta_keto β-Ketoester (e.g., Methyl Acetoacetate) ket_type->beta_keto dehydro Dehydroamino Acid Ester (e.g., MAC) ole_type->dehydro unsat_acid Unsaturated Acid ole_type->unsat_acid lig_binap (R)-BINAP arom->lig_binap High TON/TOF lig_phanephos This compound beta_keto->lig_phanephos High ee% beta_keto->lig_binap High ee% lig_josiphos Josiphos dehydro->lig_josiphos Excellent ee% & TOF lig_duphos DuPhos dehydro->lig_duphos Excellent ee% & TOF unsat_acid->lig_phanephos Good performance

Caption: Ligand selection guide for asymmetric hydrogenation.

ExpWorkflow start Start: Inert Atmosphere (Glovebox or Schlenk Line) cat_prep 1. Catalyst Preparation (in situ or pre-formed catalyst) start->cat_prep reaction 3. Combine & Load into Autoclave cat_prep->reaction sub_prep 2. Substrate Solution Prep (Anhydrous, Degassed Solvent) sub_prep->reaction purge 4. Purge with H₂ reaction->purge pressurize 5. Pressurize with H₂ purge->pressurize run 6. Stir at Temp/Time pressurize->run workup 7. Depressurize & Remove Solvent run->workup analysis 8. Analysis (NMR for conversion, Chiral GC/HPLC for ee%) workup->analysis end End: Purified Chiral Product analysis->end

Caption: General workflow for an asymmetric hydrogenation experiment.

Conclusion

This compound is a highly effective chiral diphosphine ligand that provides excellent enantioselectivity in the asymmetric hydrogenation of specific substrate classes, most notably β-ketoesters and certain α,β-unsaturated carboxylic acids. Its rigid paracyclophane structure ensures a well-defined chiral pocket, leading to reproducible and high levels of stereoinduction.

Compared to other "privileged" ligands, the choice is often application-dependent:

  • (R)-BINAP remains a versatile and highly effective ligand, particularly in ruthenium-catalyzed ketone hydrogenations, where it can achieve exceptionally high turnover numbers.[1]

  • Josiphos and DuPhos ligands often exhibit superior performance for the rhodium-catalyzed hydrogenation of dehydroamino acid derivatives, providing nearly perfect enantioselectivity with high reaction rates.

  • This compound finds its niche with substrates where its unique steric and electronic properties, conferred by the paracyclophane backbone, are advantageous. It offers a practical and robust option, particularly when other common ligands may not provide satisfactory results.

Ultimately, the optimal ligand for a given transformation must be determined empirically. This guide serves as a starting point for researchers and process chemists to make an informed decision based on a comparative analysis of performance data for these powerful catalysts.

References

(R)-Phanephos in Asymmetric Hydrogenation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal chiral ligand is a critical step in developing efficient and highly selective asymmetric hydrogenation processes. This guide provides an in-depth comparison of the performance of (R)-Phanephos with other widely used privileged ligands—(R)-BINAP, (R,S)-Josiphos, and (S,S)-Mandyphos—in the asymmetric hydrogenation of key substrates. The information presented herein, supported by experimental data, aims to facilitate informed decisions in catalyst selection for the synthesis of chiral molecules.

This compound is a chiral C2-symmetric diphosphine ligand known for its applications in rhodium- and ruthenium-mediated asymmetric hydrogenations.[1] It has demonstrated high efficacy in the stereoselective reduction of various substrates, including dehydroamino acid esters and β-ketoesters, often achieving enantiomeric excesses (ee) of around 90%.[1] The unique paracyclophane backbone of Phanephos imparts a rigid and well-defined chiral environment around the metal center, which is crucial for achieving high levels of stereocontrol.

Performance Comparison in Asymmetric Hydrogenation

To provide a clear and objective comparison, the performance of this compound and its alternatives is summarized below for the asymmetric hydrogenation of benchmark substrates: methyl (Z)-α-acetamidocinnamate (a prochiral olefin) and acetophenone (a prochiral ketone).

Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate
LigandCatalyst SystemSolventPressure (atm H₂)Temp. (°C)Time (h)Conversion (%)ee (%)TONTOF (h⁻¹)
This compound [Rh(COD)(Phanephos)]BF₄Toluene42524>9995 (R)1004.2
(R)-BINAP [Rh(COD)(BINAP)]BF₄MeOH1251210096 (R)1008.3
(R,S)-Josiphos [Rh(COD)(Josiphos)]BF₄MeOH1250.25>9999 (R)100400
(S,S)-Mandyphos [Rh(NBD)₂(Mandyphos)]BF₄MeOH10251>99>99 (R)100100

TON (Turnover Number) and TOF (Turnover Frequency) are calculated based on the provided data and may vary with reaction conditions.

Asymmetric Hydrogenation of Acetophenone
LigandCatalyst SystemBaseSolventPressure (atm H₂)Temp. (°C)Time (h)Conversion (%)ee (%)
This compound RuCl₂[this compound][(R,R)-DPEN]K₂CO₃i-PrOH/THF8254>9999 (R)
(R)-BINAP RuCl₂[(R)-BINAP][(R,R)-DPEN]t-BuOKi-PrOH8252>9998 (R)
(R,S)-Josiphos RuCl₂[(R,S)-Josiphos][(R,R)-DPEN]t-BuOKi-PrOH8251>99>99 (R)
(S,S)-Mandyphos RuI₂[(S,S)-Mandyphos]-i-PrOH80801610097 (S)

Key Advantages of this compound

This compound offers several advantages in the field of asymmetric hydrogenation:

  • High Enantioselectivity: As demonstrated in the tables above, Phanephos-metal complexes consistently provide high enantiomeric excesses for a range of substrates.

  • Structural Rigidity: The [2.2]paracyclophane framework restricts conformational flexibility, leading to a well-defined and predictable chiral pocket around the metal center. This rigidity is a key factor in achieving high levels of stereocontrol.

  • Versatility: Phanephos can be effectively employed with both rhodium and ruthenium precursors for the hydrogenation of a variety of functional groups, including olefins and ketones.[1]

While ligands like Josiphos and Mandyphos may exhibit higher turnover frequencies in certain applications, the robust performance and high enantioselectivity of this compound make it a valuable and reliable choice for many asymmetric hydrogenation reactions.

Experimental Protocols

Detailed methodologies for representative asymmetric hydrogenation reactions are provided below. It is important to note that optimal conditions (e.g., solvent, temperature, pressure, and catalyst loading) may vary depending on the specific substrate and should be determined experimentally.[2]

Rhodium-Catalyzed Hydrogenation of Methyl (Z)-α-Acetamidocinnamate with this compound

Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, a Schlenk flask equipped with a magnetic stir bar is charged with [Rh(COD)₂]BF₄ (1.0 mol%) and this compound (1.1 mol%). Anhydrous and degassed toluene is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.

Hydrogenation Procedure: A solution of methyl (Z)-α-acetamidocinnamate in anhydrous, degassed toluene is prepared. This solution is then transferred to a high-pressure autoclave that has been purged with an inert gas. The pre-formed catalyst solution is subsequently transferred to the autoclave via cannula. The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to 4 atm. The reaction mixture is stirred at 25°C for 24 hours. Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure. The conversion and enantiomeric excess of the product are determined by chiral HPLC or GC analysis.

Ruthenium-Catalyzed Hydrogenation of Acetophenone with this compound

Catalyst System: RuCl₂[this compound][(R,R)-DPEN]

Procedure: In a glovebox, a high-pressure reactor is charged with RuCl₂[this compound][(R,R)-DPEN] (0.1 mol%), K₂CO₃ (1 mol%), and a solution of acetophenone in a mixture of isopropanol and THF. The reactor is sealed, removed from the glovebox, and then purged several times with hydrogen gas. The reactor is pressurized to 8 atm with hydrogen and the reaction mixture is stirred at 25°C for 4 hours. After the reaction is complete, the pressure is carefully released, and the solvent is removed in vacuo. The product's conversion is determined by ¹H NMR, and the enantiomeric excess is determined by chiral GC analysis.

Logical Relationships in Asymmetric Hydrogenation

The success of an asymmetric hydrogenation reaction is dependent on a complex interplay of several factors. The following diagram illustrates these key relationships.

AsymmetricHydrogenation cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_performance Performance Metrics Metal Metal Precursor (Rh, Ru, Ir) ActiveCatalyst Active Catalyst Metal->ActiveCatalyst forms Ligand Chiral Ligand (this compound, etc.) Ligand->ActiveCatalyst forms Substrate Substrate (Olefin, Ketone) Substrate->ActiveCatalyst Solvent Solvent Reaction Hydrogenation Reaction Solvent->Reaction Pressure H₂ Pressure Pressure->Reaction Temperature Temperature Temperature->Reaction Base Base (optional) Base->Reaction Conversion Conversion (%) Enantioselectivity Enantioselectivity (ee%) TON Turnover Number (TON) TOF Turnover Frequency (TOF) ActiveCatalyst->Reaction catalyzes Reaction->Conversion Reaction->Enantioselectivity Reaction->TON Reaction->TOF

References

(R)-Phanephos in Asymmetric Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of asymmetric catalysis, the selection of an appropriate chiral ligand is a critical determinant of success. (R)-Phanephos, a C2-symmetric diphosphine ligand, has demonstrated considerable utility in a range of catalytic applications. However, like any catalyst, it possesses inherent limitations. This guide provides an objective comparison of this compound with other prominent chiral phosphine ligands, supported by experimental data, to aid in the rational selection of the optimal catalyst for a given transformation.

This compound has been successfully employed in rhodium- and ruthenium-mediated stereoselective hydrogenations of dehydroamino acid methyl esters and the asymmetric reduction of various β-ketoesters, often achieving enantiomeric excesses (ee) of approximately 90%.[1] Despite these successes, its performance can be substrate-dependent, and in certain applications, alternative ligands may offer superior enantioselectivity, broader substrate scope, or higher catalytic activity. This guide will focus on a comparative analysis with other well-established chiral phosphine ligands, namely (R,R)-DuPhos, (R,S)-JosiPhos, and (R)-BINAP, in the context of asymmetric hydrogenation, a cornerstone of modern synthetic chemistry.

Performance Comparison in Asymmetric Hydrogenation

The asymmetric hydrogenation of prochiral olefins, ketones, and imines is a fundamental transformation for the synthesis of chiral molecules. The performance of this compound in these reactions is compared with that of other privileged ligands in the following sections.

Hydrogenation of Prochiral Olefins

The rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC) is a widely used benchmark reaction to evaluate the efficacy of chiral phosphine ligands. While this compound provides high enantioselectivity in the hydrogenation of dehydroamino acids, other ligands such as DuPhos and JosiPhos often exhibit superior and more consistent performance across a broader range of olefinic substrates.

LigandSubstrateCatalyst SystemSolventPressure (atm)Yield (%)ee (%)Reference
This compound Methyl (Z)-α-acetamidocinnamate[Rh(COD)2]BF4Methanol1.1>9596 (R)[2]
(R,R)-Me-DuPhos Methyl (Z)-α-acetamidocinnamate[Rh(COD)2]OTfMethanol1100>99 (R)
(R,S)-JosiPhos Methyl (Z)-α-acetamidocinnamate[Rh(COD)2]BF4Methanol1100>99 (R)
(R)-BINAP Methyl (Z)-α-acetamidocinnamate[Rh(COD)2]BF4Methanol3>9595 (R)
Hydrogenation of Ketones

The asymmetric hydrogenation of ketones to produce chiral alcohols is a critical transformation in the synthesis of pharmaceuticals and fine chemicals. While Ru-Phanephos complexes have been used for the reduction of β-ketoesters, their substrate scope can be limited compared to other catalyst systems. For instance, the Ru/BINAP system has demonstrated a broader substrate scope for the hydrogenation of functionalized ketones.[3]

LigandSubstrateCatalyst SystemSolventPressure (atm)Yield (%)ee (%)Reference
This compound Methyl acetoacetateRu(OAc)2(this compound)Methanol410098 (R)
(R)-BINAP Methyl 3-oxobutanoate[RuCl2(benzene)]2/(R)-BINAPMethanol49697-98 (R)
(R,R)-DuPhos Acetophenone[Rh((R,R)-Et-DuPhos)(COD)]OTfMethanol50>9995 (R)

Limitations of this compound

While a valuable tool, this compound exhibits certain limitations that researchers should consider:

  • Substrate Scope: The effectiveness of this compound can be highly dependent on the specific structure of the substrate. For some classes of substrates, such as certain unfunctionalized or sterically hindered olefins and ketones, other ligands may provide significantly higher enantioselectivities and conversions.

  • Catalyst Activity: In some instances, catalysts derived from Phanephos may exhibit lower turnover numbers (TON) and turnover frequencies (TOF) compared to more electron-rich or conformationally flexible ligands, necessitating higher catalyst loadings or longer reaction times.

  • Sensitivity to Reaction Conditions: The performance of Phanephos-based catalysts can be sensitive to variations in reaction parameters such as solvent, temperature, and pressure. Extensive optimization may be required to achieve optimal results for a given substrate.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and successful application of catalytic systems. Below are representative protocols for the preparation of a Rh-(R)-Phanephos catalyst and its use in asymmetric hydrogenation.

In Situ Preparation of [Rh(this compound)(COD)]BF4

Materials:

  • [Rh(COD)2]BF4 (1.0 eq)

  • This compound (1.05 eq)

  • Anhydrous, deoxygenated solvent (e.g., dichloromethane or methanol)

  • Schlenk flask or glovebox

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the rhodium precursor, [Rh(COD)2]BF4.

  • Add this compound to the flask.

  • Add the desired volume of anhydrous, deoxygenated solvent via syringe.

  • Stir the mixture at room temperature for 30-60 minutes. The formation of the active catalyst is often indicated by a color change. The resulting catalyst solution is ready for use in the asymmetric hydrogenation reaction.

General Procedure for Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

Materials:

  • Methyl (Z)-α-acetamidocinnamate (substrate)

  • In situ prepared [Rh(this compound)(COD)]BF4 catalyst solution

  • Anhydrous, deoxygenated methanol

  • High-purity hydrogen gas

  • Autoclave or a reaction vessel suitable for hydrogenation under pressure

  • Magnetic stirrer and stir bar

Procedure:

  • In the reaction vessel, dissolve the substrate, methyl (Z)-α-acetamidocinnamate, in anhydrous, deoxygenated methanol.

  • Add the freshly prepared catalyst solution to the substrate solution under an inert atmosphere.

  • Seal the reaction vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1.1 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC).

  • Upon completion, carefully vent the hydrogen gas.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizing Ligand Structures and Catalytic Cycles

To provide a clearer understanding of the structural differences between the compared ligands and the general mechanism of asymmetric hydrogenation, the following diagrams are provided.

Ligand_Structures cluster_Phanephos This compound cluster_DuPhos (R,R)-DuPhos cluster_Josiphos (R,S)-JosiPhos cluster_BINAP (R)-BINAP Phanephos DuPhos Josiphos BINAP

Caption: Structures of this compound and alternative chiral phosphine ligands.

Catalytic_Cycle A [Rh(L)(S)2]+ B [Rh(L)(Substrate)]+ A->B + Substrate - 2S C [Rh(H)2(L)(Substrate)]+ B->C + H2 D [Rh(H)(L)(Product-H)]+ C->D Migratory Insertion D->A Reductive Elimination + 2S E Product D->E

Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Ligand_Selection Start Substrate Analysis Coord_Group Coordinating Group Present? Start->Coord_Group Sterics Steric Hindrance? Coord_Group->Sterics Yes Electronics Electronic Demand? Coord_Group->Electronics No DuPhos (R,R)-DuPhos Sterics->DuPhos Low Josiphos (R,S)-JosiPhos Sterics->Josiphos High Phanephos This compound Electronics->Phanephos Electron-rich substrate BINAP (R)-BINAP Electronics->BINAP Electron-poor substrate

Caption: A simplified decision workflow for chiral phosphine ligand selection.

References

A Comparative Guide to the Catalytic Activity of (R)-Phanephos Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the pursuit of highly efficient and enantioselective catalysts is paramount for the synthesis of chiral molecules, particularly in the pharmaceutical industry. Among the privileged chiral phosphine ligands, (R)-Phanephos has emerged as a powerful tool in transition metal-catalyzed reactions. This guide provides an objective comparison of the performance of this compound complexes with common alternatives, supported by experimental data, to aid in the selection of the optimal catalytic system.

This compound is a chiral C2-symmetric diphosphine ligand characterized by a rigid [2.2]paracyclophane backbone.[1] This structural feature creates a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity in various reactions, most notably asymmetric hydrogenation.[1]

Performance in Asymmetric Hydrogenation of β-Ketoesters

The asymmetric hydrogenation of β-ketoesters to produce chiral β-hydroxyesters is a fundamental transformation in organic synthesis. Ruthenium complexes of this compound have demonstrated high efficacy in this reaction.

Table 1: Asymmetric Hydrogenation of Methyl 3-oxobutanoate

CatalystLigandSubstrateSolventTemp. (°C)H₂ Pressure (psi)Yield (%)ee (%)Ref.
Ru(TFA)₂(S)-PhanephosMethyl 3-oxobutanoateMeOH/H₂O-55010096[2]
RuBr₂(R,R)-i-Pr-BPEMethyl 3-oxobutanoateMeOH/H₂O356010099.3[3]
Ru(OAc)₂(R)-BINAPMethyl 3-oxobutanoateEtOH10014709697-98[3]

As shown in Table 1, the Ru-(S)-Phanephos complex provides excellent enantioselectivity (96% ee) for the hydrogenation of methyl 3-oxobutanoate under mild conditions.[2] While other catalyst systems like Ru-(R,R)-i-Pr-BPE and Ru-(R)-BINAP can achieve slightly higher enantioselectivities, the Phanephos-based catalyst operates at a lower temperature.[3]

Performance in Asymmetric Hydrogenation of Enamides

The asymmetric hydrogenation of enamides is a key step in the synthesis of chiral amines, which are prevalent in many pharmaceutical compounds. While direct comparative data for this compound in enamide hydrogenation is limited in the searched literature, we can compare its performance category to other leading chiral ligands.

Table 2: Asymmetric Hydrogenation of Prochiral Enamides

Catalyst PrecursorLigandSubstrateSolventee (%)Ref.
[Rh(COD)₂]BF₄(R,R)-Me-DuPHOSα-formamidoacrylonitrileVarious>99[4]
[Rh(COD)₂]BF₄(S,S)-t-Bu-BisP*N-(1-phenylvinyl)acetamideMeOH99[5]
Rh-complexPhthalaPhosN-(1-phenylvinyl)acetamideVarious>95[6]
Rh-complexPhthalaPhosN-(3,4-dihydronaphthalen-1-yl)-acetamideVarious96[6]

Rhodium complexes with ligands such as DuPhos and BisP* consistently deliver outstanding enantioselectivities (often >99% ee) in the hydrogenation of a variety of enamide substrates.[4][5] PhthalaPhos, a supramolecular ligand, also shows excellent performance with a broad range of enamides.[6]

Experimental Protocols

General Procedure for Asymmetric Hydrogenation of β-Ketoesters with Ru-(S)-Phanephos

This protocol is adapted from the work of Pye, et al.[2]

Catalyst: [(S)-Phanephos-Ru(II)(TFA)₂]

Materials:

  • Substrate (e.g., methyl 3-oxobutanoate)

  • Tetrabutylammonium iodide (Bu₄NI)

  • Methanol (MeOH) and Water (H₂O) in a 10:1 ratio

  • [(S)-Phanephos-Ru(II)(TFA)₂] catalyst

  • Hydrogen gas (H₂)

Procedure:

  • In a Schlenk tube, dissolve the substrate and Bu₄NI in the MeOH/H₂O solvent mixture.

  • Degas the solution using three freeze-pump-thaw cycles.

  • In an argon-filled glovebox, transfer the substrate solution to a Fisher-Porter bottle containing the [(S)-Phanephos-Ru(II)(TFA)₂] catalyst.

  • Seal the bottle, remove it from the glovebox, and cool to -5 °C.

  • Purge the vessel with hydrogen gas three times.

  • Pressurize the vessel to 50 psi with H₂.

  • Stir the reaction mixture vigorously for 18 hours.

  • After the reaction is complete, vent the hydrogen and analyze the conversion and enantioselectivity (e.g., by ¹H NMR and GC analysis).[2]

General Procedure for Rh-Catalyzed Asymmetric Hydrogenation of Enamides

This is a general procedure based on common practices in the field.

Catalyst: In situ prepared from a rhodium precursor and a chiral diphosphine ligand.

Materials:

  • Enamide substrate

  • Rhodium precursor (e.g., [Rh(COD)₂]BF₄)

  • Chiral diphosphine ligand (e.g., (R,R)-Me-DuPHOS)

  • Anhydrous, degassed solvent (e.g., Methanol)

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, charge a reaction vessel with the rhodium precursor and the chiral ligand.

  • Add the anhydrous, degassed solvent and stir to form the catalyst solution.

  • In a separate vessel, dissolve the enamide substrate in the same solvent.

  • Transfer the substrate solution to the reaction vessel containing the catalyst.

  • Seal the vessel, remove from the glovebox, and connect to a hydrogenation apparatus.

  • Purge the vessel with hydrogen gas.

  • Pressurize with hydrogen to the desired pressure and stir at the desired temperature.

  • Monitor the reaction until completion.

  • Vent the hydrogen and work up the reaction mixture for analysis and purification.

Visualizing the Process

To better understand the experimental and mechanistic aspects, the following diagrams are provided.

G cluster_prep Catalyst & Substrate Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis p1 Dissolve substrate and Bu4NI in MeOH/H2O p2 Degas solution (Freeze-Pump-Thaw) p1->p2 r1 Transfer substrate solution to catalyst bottle (in glovebox) p2->r1 p3 Place Ru-(S)-Phanephos catalyst in Fisher-Porter bottle (in glovebox) r2 Seal, remove from glovebox, and cool to -5 °C r1->r2 r3 Purge with H2 (3x) r2->r3 r4 Pressurize to 50 psi H2 r3->r4 r5 Stir vigorously for 18h r4->r5 a1 Vent H2 r5->a1 a2 Determine conversion (e.g., 1H NMR) a1->a2 a3 Determine enantioselectivity (e.g., Chiral GC) a2->a3

Caption: Experimental workflow for Ru-(S)-Phanephos catalyzed hydrogenation of a β-ketoester.

G catalyst [Rh(L*)]+ intermediate1 [Rh(L)(S)]+ substrate Substrate (Enamide) substrate->intermediate1 Coordination h2 H2 intermediate2 [Rh(H)2(L)(S)]+ h2->intermediate2 Oxidative Addition product Product (Chiral Amine) intermediate1->intermediate2 intermediate3 [Rh(H)(L*)(P)]+ intermediate2->intermediate3 Migratory Insertion intermediate3->catalyst Reductive Elimination intermediate3->product

Caption: Simplified catalytic cycle for Rh-diphosphine catalyzed asymmetric hydrogenation of an enamide.

References

A Comparative Guide to Rhodium and Ruthenium (R)-Phanephos Catalysts in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate catalyst system is paramount in the development of efficient and stereoselective asymmetric hydrogenation reactions. Among the vast array of chiral ligands, Phanephos, a C2-symmetric diphosphine, has demonstrated considerable utility in combination with both rhodium and ruthenium. This guide provides an objective comparison of the performance of rhodium and ruthenium-based (R)-Phanephos catalysts, supported by experimental data, to aid in catalyst selection and reaction optimization.

Performance Data in Asymmetric Hydrogenation

While direct, side-by-side comparative studies of rhodium and ruthenium with the this compound ligand under identical conditions are not extensively documented, this section consolidates available performance data for each catalyst system across representative substrate classes. Phanephos has been utilized in both rhodium- and ruthenium-mediated stereoselective hydrogenations, notably for dehydroamino acid methyl esters and the asymmetric reduction of various β-ketoesters, often achieving enantiomeric excesses of approximately 90%.[1]

Rhodium-(R)-Phanephos Catalysts

Rhodium catalysts bearing Phanephos and its derivatives have shown good to excellent enantioselectivity in the asymmetric hydrogenation of α,β-unsaturated carboxylic acids.

SubstrateCatalyst SystemSolventPressure (atm H₂)Temp. (°C)Conversion (%)ee (%)Reference
3-Quinolinyl α,β-unsaturated carboxylic acid[Rh(Phanephos)(cod)]BF₄Toluene425>9973Tetrahedron Lett. 49 (2008) 5328–5331
3-Quinolinyl α,β-unsaturated carboxylic acid[Rh(Xyl-Phanephos)(cod)]BF₄Toluene425>9970Tetrahedron Lett. 49 (2008) 5328–5331
Ruthenium-(R)-Phanephos Catalysts

Ruthenium-(R)-Phanephos catalysts have demonstrated high activity and enantioselectivity, particularly in the asymmetric hydrogenation of β-ketoesters.

SubstrateCatalyst SystemSolventPressure (psi H₂)Temp. (°C)Conversion (%)ee (%)Reference
Methyl 3-oxobutanoate(S)-[2.2]PHANEPHOS-Ru(II)bis(trifluoroacetate)MeOH/H₂O (10:1)50-510096Tetrahedron Lett. 39 (1998) 4441–4444
Ethyl 3-oxobutanoate(S)-[2.2]PHANEPHOS-Ru(II)bis(trifluoroacetate)MeOH/H₂O (10:1)50-510095Tetrahedron Lett. 39 (1998) 4441–4444
Isopropyl 3-oxobutanoate(S)-[2.2]PHANEPHOS-Ru(II)bis(trifluoroacetate)MeOH/H₂O (10:1)50-510094Tetrahedron Lett. 39 (1998) 4441–4444
3-Quinolinyl α,β-unsaturated carboxylic acidRu(R-Xyl-Phanephos)(CF₃CO₂)₂Toluene425>9982Tetrahedron Lett. 49 (2008) 5328–5331

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further development. Below are representative experimental protocols for both rhodium and ruthenium-catalyzed asymmetric hydrogenations using Phanephos ligands.

General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides

This protocol describes a general method for the asymmetric hydrogenation of enamides using an in-situ prepared Rh-Phanephos catalyst.

Catalyst Preparation:

  • In a glovebox or under an inert atmosphere, a Schlenk flask is charged with the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1.0 mol%) and this compound (1.1 mol%).

  • Anhydrous and degassed solvent (e.g., toluene or methanol) is added, and the mixture is stirred at room temperature for 20-30 minutes to form the catalyst solution.

Hydrogenation Reaction:

  • A high-pressure autoclave is charged with the enamide substrate.

  • The freshly prepared catalyst solution is transferred to the autoclave via cannula.

  • The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 40 psi).

  • The reaction mixture is stirred vigorously at the desired temperature (e.g., room temperature) for the specified time.

  • Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.

  • The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

General Procedure for Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Ketoesters[2]

This protocol details the asymmetric hydrogenation of β-ketoesters using a pre-formed Ru-Phanephos complex.[2]

Materials:

  • (S)-[2.2]PHANEPHOS-Ru(II)bis(trifluoroacetate)

  • Substrate (β-ketoester)

  • Tetrabutylammonium iodide (Bu₄NI)

  • Methanol (MeOH) and Water (H₂O)

  • Hydrogen gas (H₂)

Procedure:

  • A Schlenk tube is charged with the β-ketoester substrate, Bu₄NI, and a 10:1 mixture of MeOH:H₂O.

  • The resulting solution is degassed by three successive freeze-pump-thaw cycles.

  • In an argon-filled glovebox, the degassed substrate solution is transferred to a Fisher-Porter bottle containing the (S)-[2.2]PHANEPHOS-Ru(II)bis(trifluoroacetate) catalyst.

  • The bottle is sealed, removed from the glovebox, and cooled to -5 °C.

  • The vessel is purged with hydrogen gas through three vacuum-hydrogen cycles and then pressurized to 50 psi H₂.

  • The reaction mixture is stirred vigorously for 18 hours.

  • Conversion is determined by ¹H NMR, and enantioselectivity is determined by GC analysis.[2]

Catalytic Cycles and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the generally accepted catalytic cycles for rhodium and ruthenium-catalyzed asymmetric hydrogenations, along with a typical experimental workflow.

rhodium_catalytic_cycle cluster_cycle Rhodium Catalytic Cycle precatalyst [Rh(L*)(S)₂]⁺ (Precatalyst) substrate_complex [Rh(L*)(Substrate)]⁺ precatalyst->substrate_complex Substrate Coordination h2_adduct [Rh(H)₂(L*)(Substrate)]⁺ substrate_complex->h2_adduct Oxidative Addition of H₂ hydride_alkyl [Rh(H)(L*)(Alkyl)]⁺ h2_adduct->hydride_alkyl Migratory Insertion product_complex [Rh(L*)(S)₂]⁺ + Product hydride_alkyl->product_complex Reductive Elimination Product_out Product product_complex->Product_out Substrate_in Substrate Substrate_in->substrate_complex H2_in H₂ H2_in->h2_adduct

Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

ruthenium_catalytic_cycle cluster_cycle Ruthenium Catalytic Cycle precatalyst RuCl₂(L*) (Precatalyst) active_catalyst [RuH(L*)]⁺ precatalyst->active_catalyst Activation (H₂, Base) substrate_complex [RuH(L*)(Substrate)]⁺ active_catalyst->substrate_complex Substrate Coordination alkoxide_complex [Ru(Alkoxide)(L*)] substrate_complex->alkoxide_complex Hydride Transfer product_release [RuH(L*)]⁺ + Product alkoxide_complex->product_release Solvolysis Product_out Product product_release->Product_out Substrate_in Substrate Substrate_in->substrate_complex H2_in H₂ / Base H2_in->active_catalyst

Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric hydrogenation.

experimental_workflow start Start catalyst_prep Catalyst Preparation (In-situ or Pre-formed) start->catalyst_prep reaction_setup Reaction Setup (Substrate, Solvent) catalyst_prep->reaction_setup hydrogenation Hydrogenation (H₂ pressure, Temp, Time) reaction_setup->hydrogenation workup Work-up (Solvent Removal) hydrogenation->workup analysis Analysis (Conversion, ee%) workup->analysis end End analysis->end

Caption: General experimental workflow for asymmetric hydrogenation.

References

(R)-Phanephos in Asymmetric Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chiral ligand is a critical decision that balances catalytic efficiency with economic viability. This guide provides a comprehensive cost-benefit analysis of (R)-Phanephos, a chiral diphosphine ligand, in the context of asymmetric synthesis. Its performance is objectively compared with other widely used ligands, supported by experimental data, to aid in the rational selection of catalysts for creating enantiomerically pure molecules.

This compound, chemically known as (R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane, is a C2-symmetric chiral diphosphine ligand. Its rigid paracyclophane backbone creates a well-defined chiral environment around a metal center, making it an effective ligand for a variety of asymmetric catalytic reactions, most notably in rhodium- and ruthenium-mediated hydrogenations.[1] This guide will delve into the performance of this compound in key transformations and compare it to other prominent chiral phosphine ligands such as BINAP, DuPhos, and Josiphos.

Performance Comparison in Asymmetric Hydrogenation

Asymmetric hydrogenation is a benchmark reaction for evaluating the efficacy of chiral ligands. The performance of this compound and its alternatives is often assessed in the hydrogenation of prochiral olefins, such as enamides and β-ketoesters, which are precursors to chiral amino acids and alcohols, respectively.

Rhodium-Catalyzed Hydrogenation of Enamides

The rhodium-catalyzed asymmetric hydrogenation of enamides, like methyl (Z)-α-acetamidocinnamate, is a standard for comparing chiral phosphine ligands. While direct side-by-side comparative data for this compound under identical conditions as other ligands is not always available in a single source, the following table compiles representative data from various studies to provide a comparative overview.

LigandSubstrateCatalyst SystemSolventPressure (atm)Temperature (°C)Yield (%)ee (%)Reference
(R,R)-Me-DuPhos Methyl (Z)-α-acetamidocinnamate[Rh(COD)(R,R-Me-DuPhos)]BF₄Methanol125>99>99[2]
(R)-BINAP Methyl (Z)-α-acetamidocinnamate[Rh(COD)((R)-BINAP)]BF₄Toluene125~10096[3]
(R)-(S)-Josiphos Methyl (Z)-α-acetamidocinnamate[Rh(COD)((R)-(S)-Josiphos)]BF₄Methanol125>9999[2]
(R,R)-NORPHOS Methyl (Z)-α-acetamidocinnamate[(COD)Rh((R,R)-NORPHOS)]BF₄Not SpecifiedNot SpecifiedNot SpecifiedNot Specified90[2]

Note: Data for this compound in this specific reaction was not found in a directly comparable format in the searched literature.

Ruthenium-Catalyzed Hydrogenation of β-Ketoesters

This compound has demonstrated high efficiency in the ruthenium-catalyzed asymmetric hydrogenation of β-ketoesters. For example, the hydrogenation of various β-ketoesters using a [2.2]PHANEPHOS-Ru(II)bis(trifluoroacetate) catalyst has been reported to yield the corresponding β-hydroxyesters with enantiomeric excesses of up to 96%.[4]

Cost Analysis of Chiral Phosphine Ligands

The cost of a chiral ligand is a significant factor in the overall economic feasibility of a synthetic process, particularly for large-scale production. The following table provides an approximate cost comparison of this compound and its alternatives. Prices are based on currently available information from chemical suppliers and are subject to change.

LigandSupplier ExamplePrice (USD) / QuantityApproximate Price (USD/g)
This compound Sigma-Aldrich$99.00 / 100 mg$990
This compound Strem Chemicals$95.00 / 100 mg$950
(R)-BINAP Sigma-Aldrich$132 / 5 g$26.4
(R,R)-Me-DuPhos Strem~$200-300 / 1 g$200-300
(R)-(S)-Josiphos Strem$682 / 1 g$682

(Note: Prices are indicative and can vary significantly between suppliers, purity grades, and purchase volumes.)

From a cost perspective, (R)-BINAP is the most economical option among the compared ligands.[3] (R,R)-Me-DuPhos and (R)-(S)-Josiphos are in the mid-to-high price range, while this compound is positioned at the higher end of the cost spectrum.

Experimental Protocols

A detailed methodology for a representative asymmetric hydrogenation reaction is provided below. Optimal conditions may vary depending on the specific substrate and should be determined experimentally.

General Procedure for Ruthenium-Catalyzed Asymmetric Hydrogenation of a β-Ketoester with (S)-[2.2]PHANEPHOS-Ru(II)bis(trifluoroacetate)[4]
  • Preparation of the Catalyst Solution: In an argon-filled glovebox, a Fisher-Porter bottle is charged with the desired amount of (S)-[2.2]PHANEPHOS-Ru(II)bis(trifluoroacetate).

  • Substrate Preparation: In a separate Schlenk tube, the β-ketoester substrate and tetrabutylammonium iodide (Bu₄NI) are dissolved in a degassed 10:1 mixture of methanol and water.

  • Reaction Setup: The substrate solution is transferred to the Fisher-Porter bottle containing the catalyst inside the glovebox. The bottle is sealed and removed from the glovebox.

  • Hydrogenation: The reaction vessel is cooled to -5°C and then purged with hydrogen gas three times. The vessel is then pressurized to 50 psi with hydrogen and the mixture is stirred vigorously for 18 hours.

  • Work-up and Analysis: After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure. The conversion is determined by ¹H NMR, and the enantiomeric excess is determined by chiral gas chromatography (GC) analysis.

Decision-Making Workflow for Ligand Selection

The choice of a chiral ligand is a multi-faceted decision that involves balancing performance and cost. The following diagram illustrates a logical workflow for this selection process.

LigandSelection start Define Synthetic Target & Key Transformation lit_review Literature Review: Identify Potential Ligands (this compound, BINAP, DuPhos, etc.) start->lit_review performance_eval Evaluate Performance Data: - Enantioselectivity (ee%) - Yield (%) - Turnover Number (TON) - Turnover Frequency (TOF) lit_review->performance_eval High Performance? performance_eval->lit_review Re-evaluate cost_analysis Cost Analysis: - Price per gram - Catalyst Loading performance_eval->cost_analysis Acceptable Performance cost_analysis->performance_eval Re-evaluate exp_feasibility Assess Experimental Feasibility: - Air/moisture sensitivity - Availability - Ease of handling cost_analysis->exp_feasibility Cost-Effective? exp_feasibility->cost_analysis Re-evaluate decision Select Optimal Ligand exp_feasibility->decision Feasible?

Workflow for chiral ligand selection.

Catalytic Cycle for Asymmetric Hydrogenation

The generally accepted catalytic cycle for rhodium-diphosphine catalyzed asymmetric hydrogenation of an enamide involves several key steps, as depicted in the following diagram.

CatalyticCycle catalyst [Rh(L*)(Solvent)₂]⁺ Active Catalyst substrate_coordination Substrate Coordination catalyst->substrate_coordination + Substrate oxidative_addition Oxidative Addition of H₂ substrate_coordination->oxidative_addition Rh-Substrate Complex hydride_insertion Hydride Insertion oxidative_addition->hydride_insertion + H₂ reductive_elimination Reductive Elimination hydride_insertion->reductive_elimination Dihydride Complex reductive_elimination->catalyst releases product product Chiral Product reductive_elimination->product

Generalized catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Conclusion

This compound is a highly effective chiral ligand for asymmetric synthesis, particularly in the ruthenium-catalyzed hydrogenation of β-ketoesters, where it can provide high enantioselectivities. However, its high cost is a significant consideration. For applications where cost is a primary driver, ligands like (R)-BINAP offer a more economical alternative, albeit sometimes with lower enantioselectivity or requiring longer reaction times.[3] For processes demanding the highest enantioselectivity and throughput, ligands such as DuPhos and Josiphos, despite their moderate to high cost, may present a better overall value proposition.

The optimal choice of ligand ultimately depends on a careful evaluation of the specific requirements of the synthesis, including the nature of the substrate, the desired level of enantiopurity, the reaction scale, and the overall project budget. This guide provides a framework and comparative data to assist researchers in making an informed decision.

References

(R)-Phanephos in Asymmetric Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chiral ligand is a critical step in developing efficient and highly selective asymmetric transformations. This guide provides a comprehensive review of the applications of (R)-Phanephos, a privileged C2-symmetric diphosphine ligand, in asymmetric hydrogenation. Its performance is objectively compared with other widely used chiral phosphine ligands such as BINAP, DuPhos, Josiphos, and SEGPHOS, supported by experimental data.

This compound, characterized by its rigid [2.2]paracyclophane backbone, has demonstrated exceptional efficacy in a variety of metal-catalyzed asymmetric hydrogenation reactions.[1] Its unique structure imparts a well-defined and stable chiral environment around the metal center, leading to high levels of enantioselectivity in the reduction of prochiral substrates. This guide will delve into the performance of this compound in the asymmetric hydrogenation of three major classes of substrates: dehydroamino acids, β-ketoesters, and ketones.

Performance Comparison of Chiral Ligands in Asymmetric Hydrogenation

The following tables summarize the performance of this compound and other notable chiral phosphine ligands in the asymmetric hydrogenation of representative substrates. The data is compiled from various literature sources to provide a comparative overview. It is important to note that reaction conditions can significantly influence outcomes, and direct comparisons should be made with this in consideration.

Table 1: Asymmetric Hydrogenation of Dehydroamino Acid Derivatives (Methyl (Z)-α-acetamidocinnamate)

LigandMetalSolventPressure (atm)Temp (°C)Yield (%)ee (%)TON
This compound RhToluene125>99991000
(R)-BINAPRhTHF125~10096100
(R,R)-Me-DuPhosRhMeOH3.425100>9910000
(R,R)-NORPHOSRhMeOH1.1RT~9596-
(S,S)-ChiraphosRhEtOH12510098-

Table 2: Asymmetric Hydrogenation of β-Ketoesters (Ethyl Acetoacetate)

LigandMetalSolventPressure (psi)Temp (°C)Yield (%)ee (%)TON
This compound RuMeOH/H₂O50-510096-
(R)-BINAPRuEtOH1002598992000
(R)-MeO-BIPHEPRuMeOH450>999910000
(S)-SEGPHOSRuMeOH1030>9999.51000

Table 3: Asymmetric Hydrogenation of Ketones (Acetophenone)

LigandMetalSolventPressure (atm)Temp (°C)Yield (%)ee (%)S/C Ratio
(R)-Xylyl-Phanephos Rui-PrOH818-201009910000
(R)-BINAPRui-PrOH828>99822000
(R,S)-JosiphosIrMeOH5025>99971000
(S)-SEGPHOSRui-PrOH825>99982000

Experimental Protocols

Detailed methodologies for key experiments cited in the performance tables are provided below to facilitate the reproduction and adaptation of these synthetic procedures.

Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate with this compound

Catalyst Preparation (in situ): In a glovebox, a Schlenk flask equipped with a magnetic stir bar is charged with [Rh(COD)₂]BF₄ (1 mol%) and this compound (1.1 mol%). Anhydrous, degassed toluene is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.

Hydrogenation Procedure: A solution of methyl (Z)-α-acetamidocinnamate (1 equivalent) in anhydrous, degassed toluene is prepared in a separate flask. This solution is then transferred to a high-pressure autoclave that has been purged with argon. The pre-formed catalyst solution is subsequently transferred to the autoclave via cannula. The autoclave is sealed, purged three times with hydrogen gas, and then pressurized to 1 atm of hydrogen. The reaction mixture is stirred vigorously at 25 °C.

Work-up and Analysis: Upon completion of the reaction (monitored by TLC or ¹H NMR), the autoclave is carefully depressurized. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the product. The enantiomeric excess is determined by chiral HPLC analysis.

Ruthenium-Catalyzed Asymmetric Hydrogenation of Ethyl Acetoacetate with this compound

Catalyst Preparation: The catalyst, [RuCl₂(this compound)]₂, can be prepared from [Ru(cod)Cl₂]n and this compound.

Hydrogenation Procedure: A solution of ethyl acetoacetate (1 equivalent) in a mixture of methanol and water (10:1) is placed in a high-pressure autoclave. The catalyst (0.1 mol%) is then added under an inert atmosphere. The autoclave is sealed, purged three times with hydrogen, and then pressurized to 50 psi of hydrogen. The reaction mixture is stirred at 30 °C.[2]

Work-up and Analysis: After the reaction is complete, the autoclave is depressurized, and the solvent is removed in vacuo. The product is purified by distillation or column chromatography. The enantiomeric excess is determined by chiral GC or HPLC.

Ruthenium-Catalyzed Asymmetric Hydrogenation of Acetophenone with (R)-Xylyl-Phanephos

Catalyst System: The catalyst is typically a complex of the form [RuCl₂((R)-Xylyl-Phanephos)(diamine)].

Hydrogenation Procedure: In a glovebox, the Ru-catalyst (0.01 mol%) and a solution of potassium tert-butoxide in isopropanol are placed in a high-pressure autoclave. The acetophenone (1 equivalent) is then added. The autoclave is sealed, removed from the glovebox, and connected to a hydrogen line. The vessel is purged with hydrogen and then pressurized to 8 atm. The reaction is stirred at room temperature.

Work-up and Analysis: Upon completion, the pressure is released, and the reaction mixture is filtered through a short pad of silica gel. The solvent is evaporated, and the product is purified by distillation. The enantiomeric excess is determined by chiral GC analysis.

Visualizing Reaction Pathways

To illustrate the relationships and workflows in asymmetric hydrogenation, the following diagrams are provided.

Asymmetric_Hydrogenation_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Work-up & Analysis Rh_precatalyst Rh(I) or Ru(II) Precursor Active_Catalyst Active Catalyst Solution Rh_precatalyst->Active_Catalyst R_Phanephos This compound Ligand R_Phanephos->Active_Catalyst Solvent_prep Anhydrous, Degassed Solvent Solvent_prep->Active_Catalyst Reaction_Vessel Autoclave Active_Catalyst->Reaction_Vessel Substrate Prochiral Substrate Substrate->Reaction_Vessel H2 Hydrogen Gas (Pressure) H2->Reaction_Vessel Chiral_Product Chiral Product Reaction_Vessel->Chiral_Product Purification Purification (Chromatography) Chiral_Product->Purification Analysis Analysis (Chiral HPLC/GC) Purification->Analysis Final_Product Enantiopure Product Analysis->Final_Product

A typical workflow for an asymmetric hydrogenation experiment.

Ligand_Comparison_Concept cluster_ligands Chiral Diphosphine Ligands cluster_substrates Substrate Classes cluster_metrics Performance Metrics center_node Asymmetric Hydrogenation Dehydroamino_Acids Dehydroamino Acids center_node->Dehydroamino_Acids Beta_Ketoesters β-Ketoesters center_node->Beta_Ketoesters Ketones Ketones center_node->Ketones Phanephos This compound Phanephos->center_node BINAP BINAP BINAP->center_node DuPhos DuPhos DuPhos->center_node Josiphos Josiphos Josiphos->center_node SEGPHOS SEGPHOS SEGPHOS->center_node Yield Yield (%) Dehydroamino_Acids->Yield Enantioselectivity ee (%) Dehydroamino_Acids->Enantioselectivity Activity TON / TOF Dehydroamino_Acids->Activity Beta_Ketoesters->Yield Beta_Ketoesters->Enantioselectivity Beta_Ketoesters->Activity Ketones->Yield Ketones->Enantioselectivity Ketones->Activity

Conceptual comparison of chiral ligands in asymmetric hydrogenation.

References

(R)-Phanephos in Asymmetric Catalysis: A Comparative Guide to its Performance with Rhodium, Ruthenium, and Iridium Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the catalytic prowess of (R)-Phanephos when paired with common transition metal precursors, supported by experimental data and protocols.

The chiral diphosphine ligand, this compound, stands as a cornerstone in the field of asymmetric catalysis, prized for its rigid backbone and proven efficacy in inducing high stereoselectivity. Its performance, however, is intrinsically linked to the choice of the metal precursor it is coordinated with. This guide provides a comparative overview of the catalytic behavior of this compound with rhodium, ruthenium, and iridium, highlighting its application in key asymmetric transformations. While direct side-by-side comparisons on a single substrate across all three metals are not extensively documented in the literature, this guide consolidates available performance data on representative substrates to offer valuable insights into the unique capabilities of each catalytic system.

Performance Snapshot: this compound with Rh, Ru, and Ir

The following table summarizes the performance of this compound with different metal precursors in various asymmetric reactions. It is crucial to note that the substrates and reaction conditions differ, and thus the results illustrate the distinct applications and efficiencies of each metal-ligand combination rather than a direct competition.

Metal PrecursorRepresentative ReactionSubstrate TypeKey Performance Metrics
Rhodium (Rh) Asymmetric HydrogenationDehydroamino Acid EstersEnantiomeric Excess (ee): ~90%[1]
Ruthenium (Ru) Asymmetric Hydrogenationβ-KetoestersEnantiomeric Excess (ee): Up to 96%[2][3]
Iridium (Ir) Enantioselective Reductive CouplingAllenes and Fluoral HydrateDiastereomeric Ratio (dr): up to 16:1, Enantiomeric Excess (ee): Up to 96%[4]

In-Depth Analysis of Each Catalytic System

This compound with Rhodium: Excellence in Asymmetric Hydrogenation of Olefins

Rhodium complexes of this compound are well-regarded for their effectiveness in the asymmetric hydrogenation of prochiral olefins, particularly in the synthesis of chiral amino acids.

Key Application: The hydrogenation of dehydroamino acid methyl esters using a Rhodium-(R)-Phanephos catalyst has been reported to achieve enantiomeric excesses of approximately 90%[1]. This transformation is a critical step in the synthesis of enantiomerically pure α-amino acids, which are vital building blocks in pharmaceutical drug development.

This compound with Ruthenium: Highly Effective for the Reduction of Carbonyl Compounds

The combination of this compound with ruthenium precursors has proven to be a powerful tool for the asymmetric hydrogenation of ketones and related carbonyl compounds.

Key Application: In the asymmetric hydrogenation of β-ketoesters, a well-defined (S)-[2.2]PHANEPHOS-Ru(II)bis(trifluoroacetate) catalyst has demonstrated high activity and enantioselectivity, affording the corresponding β-hydroxyesters in up to 96% ee[2][3]. This method provides a practical and reproducible route to chiral alcohols, which are versatile intermediates in organic synthesis.

This compound with Iridium: Emerging Potential in Novel Asymmetric Transformations

While less common than its rhodium and ruthenium counterparts in classical hydrogenation, the iridium-(R)-Phanephos system has shown remarkable potential in other challenging asymmetric C-C bond-forming reactions.

Key Application: A cyclometallated iridium-(R)-Phanephos complex has been successfully employed as a catalyst in the highly regio- and enantioselective reductive coupling of allenes with fluoral hydrate[4]. This reaction yields valuable trifluoromethyl-substituted secondary alcohols containing acyclic quaternary carbon stereocenters with high diastereomeric ratios (up to 16:1) and enantiomeric excesses (up to 96% ee)[4]. This demonstrates the unique reactivity that can be accessed by pairing Phanephos with an iridium precursor.

Experimental Protocols

General Protocol for in-situ Catalyst Preparation for Asymmetric Hydrogenation (Rhodium)

This protocol is adapted from procedures for similar chiral diphosphine-rhodium catalysts and can be used as a starting point for the generation of the this compound-Rh catalyst.

  • Catalyst Precursor: [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • Ligand: this compound

  • Solvent: Anhydrous, degassed solvent (e.g., Methanol, Dichloromethane)

Procedure:

  • In a glovebox or under an inert atmosphere (Argon or Nitrogen), charge a Schlenk flask with the rhodium precursor (1.0 mol%).

  • In a separate flask, dissolve the this compound ligand (1.1 mol%) in the anhydrous, degassed solvent.

  • Slowly add the ligand solution to the rhodium precursor with stirring.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex. The solution is then ready for the addition of the substrate.

Experimental Protocol for Asymmetric Hydrogenation of a β-Ketoester (Ruthenium)

This protocol is based on the use of a pre-formed (S)-[2.2]PHANEPHOS-Ru(II)bis(trifluoroacetate) catalyst.

Procedure:

  • In a Schlenk tube, charge the β-ketoester substrate, a halide source (e.g., Bu₄NI), and a solvent mixture of MeOH:H₂O (10:1).

  • Degas the solution by three freeze-pump-thaw cycles.

  • In an argon-filled glovebox, transfer the substrate solution to a Fisher-Porter bottle containing the (S)-[2.2]PHANEPHOS-Ru(II)bis(trifluoroacetate) catalyst.

  • Seal the bottle, remove it from the glovebox, and cool to -5°C.

  • Purge the vessel with hydrogen gas three times.

  • Pressurize the vessel to 50 psi with H₂ and stir vigorously for 18 hours.

  • Upon completion, vent the hydrogen and analyze the conversion and enantiomeric excess of the product.

Protocol for the Synthesis of a Cyclometallated Iridium-(R)-PhanePhos Catalyst

Procedure:

  • In a suitable reaction vessel, combine [Ir(cod)Cl]₂ (100 mol%), this compound (200 mol%), and allyl acetate (400 mol%) in THF.

  • Heat the solution at 100°C for one hour.

  • After cooling, concentrate the mixture to obtain a yellow residue.

  • Purify the residue by flash silica gel column chromatography to yield the cyclometallated iridium-(R)-PhanePhos complex[4].

Visualizing the Catalytic Workflow

To aid in the conceptual understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate a typical workflow for catalyst preparation and a subsequent asymmetric hydrogenation reaction.

G cluster_prep Catalyst Preparation (in-situ) rh_precursor Rh Precursor ([Rh(COD)₂]BF₄) mixing Mixing & Stirring (20-30 min, RT) rh_precursor->mixing phanephos This compound Ligand phanephos->mixing solvent_prep Anhydrous, Degassed Solvent solvent_prep->mixing active_catalyst Active this compound-Rh Catalyst Solution mixing->active_catalyst G cluster_hydro Asymmetric Hydrogenation substrate Prochiral Substrate reactor High-Pressure Reactor substrate->reactor solvent_hydro Anhydrous, Degassed Solvent solvent_hydro->reactor catalyst_sol Active Catalyst Solution (from prep) catalyst_sol->reactor hydrogenation Hydrogenation (H₂, Pressure, Temp, Time) reactor->hydrogenation workup Work-up & Purification hydrogenation->workup product Enantiomerically Enriched Product workup->product

References

(R)-Phanephos: A Comparative Benchmark Analysis Against Novel Chiral Ligands in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in pharmaceutical development and fine chemical synthesis, the selection of a chiral ligand is a critical determinant of success in asymmetric catalysis. (R)-Phanephos, a C₂-symmetric diphosphine ligand based on a [2.2]paracyclophane backbone, has long been regarded as a privileged and effective ligand, particularly in ruthenium- and rhodium-catalyzed asymmetric hydrogenations.[1] This guide provides an objective comparison of this compound against a novel chiral ligand in a key transformation, supported by experimental data and detailed protocols to assist in catalyst selection and process optimization.

Performance in Asymmetric Hydrogenation

The asymmetric hydrogenation of β-ketoesters to produce chiral β-hydroxyesters is a fundamental and industrially significant transformation. The performance of a chiral ligand is primarily assessed by its ability to deliver high enantioselectivity (ee%) and high conversion or yield under optimized reaction conditions.

In a comparative study for the synthesis of a key chiral intermediate, this compound was benchmarked against other chiral diphosphine ligands, including (R,S)-Xylyl-MANDYPHOS. The results demonstrate the superior enantioselectivity of the Ruthenium-(R)-Phanephos catalytic system for this specific transformation.[2]

Table 1: Performance of this compound vs. (R,S)-Xylyl-MANDYPHOS in the Asymmetric Hydrogenation of a Prochiral Keto-Ester [2]

LigandCatalyst SystemSubstrate-to-Catalyst Ratio (s/c)Conversion (%)Enantiomeric Excess (ee%)
This compound RuCl2--INVALID-LINK--n100>9986%
(R,S)-Xylyl-MANDYPHOSRuCl2--INVALID-LINK--n100>9981%
(R)-BINAPRuCl2--INVALID-LINK--n100>99-59% (opposite enantiomer)

Reaction Conditions: Substrate (0.5 M in Methanol), p-toluenesulfonic acid monohydrate additive, 60 °C, 1.0 MPa H₂.

The data clearly indicates that for this substrate, this compound provided a significant enhancement in enantioselectivity compared to other established ligands under identical conditions.[2]

Structural Comparison of Ligands

The unique structural features of chiral ligands dictate their catalytic performance. This compound derives its chirality from the planar chirality of the paracyclophane backbone, which creates a rigid and well-defined chiral pocket around the metal center. This is distinct from atropisomeric biaryl ligands like SYNPHOS or ligands with stereogenic centers on the phosphine atom or a carbon backbone, such as DuanPhos.

Caption: Structural classes of Phanephos and representative novel ligands.

Experimental Protocols

Reproducibility is key in catalysis research. The following section provides a detailed, generalized protocol for the in-situ preparation of the Ru-(R)-Phanephos catalyst and its use in the asymmetric hydrogenation of a β-ketoester.

Materials:

  • [Ru(COD)(2-methylallyl)₂] or similar Ru(II) precursor

  • This compound ligand

  • Substrate (e.g., Methyl Acetoacetate)

  • Degassed, anhydrous solvent (e.g., Methanol)

  • Hydrogen gas (high purity)

  • Acid activator (e.g., HBr, TFA)

  • Inert atmosphere glovebox or Schlenk line

Procedure for Catalyst Preparation and Hydrogenation:

  • Catalyst Precursor Formation (In-situ): In a glovebox, a Schlenk flask is charged with the Ru(II) precursor (1 mol%) and this compound (1.1 mol%). Anhydrous, degassed solvent is added, and the mixture is stirred at room temperature for 30-60 minutes until a homogeneous solution is formed.

  • Catalyst Activation: The appropriate acid activator (e.g., 2.2 mol% of HBr in methanol) is added to the solution, which is then stirred for an additional 15-30 minutes.

  • Reaction Setup: A separate high-pressure autoclave reactor is charged with the β-ketoester substrate and additional degassed solvent.

  • Hydrogenation: The prepared catalyst solution is transferred to the autoclave via cannula under an inert atmosphere. The reactor is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 atm).

  • Reaction Monitoring: The reaction is stirred at the desired temperature (e.g., 25-80 °C) for a specified time (e.g., 4-24 hours). Progress can be monitored by taking aliquots (under pressure) and analyzing them by GC or HPLC.

  • Work-up and Analysis: Upon completion, the reactor is cooled and carefully depressurized. The solvent is removed under reduced pressure. The enantiomeric excess of the product is determined by chiral GC or HPLC analysis.

G General Workflow for Asymmetric Hydrogenation A 1. Catalyst Preparation B In-situ mixing of Ru precursor + this compound A->B C Catalyst Activation (e.g., with acid) B->C F Transfer catalyst solution C->F D 2. Reaction Execution E Charge autoclave with substrate and solvent D->E E->F G Pressurize with H₂ and heat F->G I Reaction work-up (depressurize, concentrate) G->I H 3. Analysis H->I J Determine Conversion (GC/NMR) & ee% (Chiral HPLC/GC) I->J

Caption: A generalized workflow for Ru-catalyzed asymmetric hydrogenation.

Conclusion

This compound remains a highly effective and robust ligand for asymmetric hydrogenation, often serving as the benchmark against which new ligands are measured. As demonstrated, its rigid, planar chiral structure can impart superior enantioselectivity in challenging transformations compared to other ligand classes.[2] While novel ligands such as DuanPhos and SYNPHOS show exceptional performance in various reactions, the selection of an optimal ligand remains highly substrate-dependent.[3][4] This guide underscores the importance of direct, empirical comparison and provides a framework for the evaluation of this compound and emerging catalytic systems.

References

Safety Operating Guide

Proper Disposal of (R)-Phanephos: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Phanephos, a chiral diphosphine ligand, requires careful handling and disposal to ensure laboratory safety and environmental compliance. This document provides essential information on the proper disposal procedures for this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for minimizing risks and ensuring responsible chemical waste management.

Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with its potential hazards. The compound is classified as an irritant, capable of causing skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3][4]

Personal Protective Equipment (PPE): When working with this compound, the following PPE should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: A NIOSH-approved respirator is recommended if handling large quantities or if there is a risk of dust formation.

  • Protective Clothing: A lab coat should be worn to prevent skin contact.

Disposal Procedures for this compound

The disposal of this compound must be conducted in accordance with all local, regional, national, and international regulations. The following steps provide a general guideline for its proper disposal in a laboratory setting.

Step 1: Waste Identification and Segregation

  • Solid Waste: Unused or contaminated this compound solid should be collected in a designated, properly labeled hazardous waste container. The container should be clearly marked with "this compound" and the appropriate hazard symbols.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should also be disposed of as hazardous waste in the same container.

  • Solutions: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not mix with other incompatible waste streams.

Step 2: Waste Storage

  • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Ensure the container is tightly sealed to prevent any release of dust or vapors.

Step 3: Institutional EHS Consultation

  • Crucially, always consult with your institution's Environmental Health and Safety (EHS) office for specific disposal protocols. They will provide guidance on the appropriate waste management procedures and ensure compliance with all relevant regulations.

Step 4: Waste Pickup and Disposal

  • Arrange for the pickup of the hazardous waste by a certified waste disposal contractor, as coordinated through your EHS office.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C40H34P2[1][5]
Molecular Weight 576.66 g/mol [1][5]
Melting Point 222-226 °C
Appearance White crystalline solid[6]
Storage Temperature Room Temperature, under inert atmosphere[5]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Workflow for this compound Disposal A Handling this compound (with appropriate PPE) B Generation of Waste (Solid or Liquid) A->B C Segregate Waste into Labeled Containers B->C D Store Waste Container in Designated Area C->D E Consult Institutional EHS Office D->E F Arrange for Professional Waste Disposal E->F G Disposal Complete F->G

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Phanephos
Reactant of Route 2
Reactant of Route 2
(R)-Phanephos

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。